8-Nitroquinolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-8(11(13)14)9(6)10-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXAKHCXYHSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315282 | |
| Record name | 8-Nitro-3-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-37-3 | |
| Record name | 8-Nitro-3-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nitro-3-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Nitroquinolin-3-ol
This guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 8-nitroquinolin-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a strategic approach to the synthesis, grounded in established chemical principles.
Introduction
Quinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The specific substitution pattern of this compound, featuring both an electron-withdrawing nitro group on the carbocyclic ring and a hydroxyl group on the heterocyclic ring, presents a unique synthetic challenge. Direct nitration of 3-hydroxyquinoline is generally not a viable strategy due to the directing effects of the hydroxyl group, which favor substitution at other positions. Therefore, a multi-step, rational synthesis is required to achieve the desired regiochemistry.
This guide outlines a proposed synthetic route leveraging the principles of the Friedländer annulation, a powerful method for quinoline synthesis. The strategy involves the preparation of a key substituted 2-aminoaryl ketone intermediate, followed by its cyclization to construct the target quinoline core.
Proposed Synthetic Pathway: A Friedländer Annulation Approach
The most logical and controllable pathway to this compound involves the construction of the quinoline ring from a pre-functionalized benzene derivative. The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offers a versatile entry to substituted quinolines.[1][2]
Our proposed pathway commences with the synthesis of a key intermediate, 2-amino-3-nitroacetophenone, followed by its reaction with a suitable C2-synthon to form the desired 3-hydroxyquinoline ring.
Figure 1: Proposed two-part synthetic pathway to this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-3-nitroacetophenone
The synthesis of 2-amino-3-nitroacetophenone is a critical multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity.
Step 1.1: Sulfonation and Nitration of 2-Hydroxyacetophenone
To direct the nitration to the 3-position and prevent unwanted side reactions, a blocking group strategy is employed. The sulfonic acid group is an effective ortho-, para-director and can be subsequently removed.
Experimental Protocol:
-
Sulfonation: To a stirred solution of 2-hydroxyacetophenone in concentrated sulfuric acid at 0°C, chlorosulfonic acid is added dropwise. The reaction mixture is gradually warmed to room temperature and then heated to ensure complete sulfonation, primarily at the 5-position.
-
Nitration: The reaction mixture containing the sulfonic acid derivative is cooled, and a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) is added dropwise, maintaining a low temperature. The sulfonic acid group directs the incoming nitro group to the 3-position.
-
Hydrolysis (Desulfonation): Upon completion of the nitration, the reaction mixture is carefully poured onto ice, and the resulting solution is heated to hydrolyze the sulfonic acid group, yielding 2-hydroxy-3-nitroacetophenone.[3]
Step 1.2: Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a standard transformation.
Experimental Protocol:
A common method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.
-
2-Hydroxy-3-nitroacetophenone is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Iron powder is added, and the mixture is heated.
-
A small amount of acid is added to initiate the reduction.
-
The reaction is monitored until the disappearance of the starting material.
-
Upon completion, the iron salts are filtered off, and the product, 2-amino-3-nitroacetophenone, is isolated from the filtrate.
Part 2: Construction of the Quinoline Ring via Friedländer Annulation
The Friedländer synthesis provides an efficient route to quinolines from 2-aminobenzaldehydes or 2-aminoaryl ketones.[4][5] In this step, the synthesized 2-amino-3-nitroacetophenone is condensed with a C2-synthon that will form the C2 and C3 positions of the quinoline ring, with the latter bearing the hydroxyl group.
Mechanism of the Friedländer Synthesis:
The reaction proceeds through an initial condensation between the amino group of the 2-aminoaryl ketone and the carbonyl group of the C2-synthon, followed by an intramolecular cyclization and dehydration to form the quinoline ring.[1]
Figure 2: Simplified mechanism of the Friedländer annulation step.
Experimental Protocol:
-
2-Amino-3-nitroacetophenone is dissolved in a suitable solvent, such as ethanol.
-
A base, such as sodium ethoxide or potassium tert-butoxide, is added to the solution.
-
Ethyl formate is then added, and the reaction mixture is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is cooled, and the product is precipitated by the addition of water or by acidification.
-
The crude this compound is collected by filtration and can be purified by recrystallization.
Data Summary
| Step | Starting Material | Reagents | Product | Key Considerations |
| 1.1 | 2-Hydroxyacetophenone | 1. H2SO4, ClSO3H2. HNO3/H2SO43. Heat (hydrolysis) | 2-Hydroxy-3-nitroacetophenone | Temperature control during nitration is crucial to prevent over-nitration and side reactions. |
| 1.2 | 2-Hydroxy-3-nitroacetophenone | Fe, AcOH or HCl | 2-Amino-3-nitroacetophenone | The reaction is exothermic and should be controlled. |
| 2 | 2-Amino-3-nitroacetophenone | Ethyl formate, NaOEt or KOtBu | This compound | The choice of base and solvent can influence the reaction yield. |
Conclusion
The synthesis of this compound is a challenging endeavor that necessitates a strategic, multi-step approach. The proposed pathway, centered around the robust and versatile Friedländer annulation, provides a logical and experimentally feasible route to this target molecule. By carefully controlling the synthesis of the key 2-amino-3-nitroacetophenone intermediate and optimizing the conditions for the final cyclization, researchers can access this valuable compound for further investigation in various scientific disciplines. This guide serves as a foundational framework, and it is anticipated that further optimization of each step may be required to achieve maximal yields and purity.
References
- Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575. [Link]
- Slideshare.
- Naik, T. A.; et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022, 27, 4195. [Link]
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis; Wiley, 2005.
- Wikipedia.
- Wikipedia. Combes quinoline synthesis. [Link]
- PubMed. Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. [Link]
- Scribd. Combes Quinoline Synthesis PDF. [Link]
- Singh, R.; et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020, 10, 22535-22564. [Link]
- PrepChem. Synthesis of 3-ethyl-8-hydroxyquinoline. [Link]
- Google Patents. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Characterization of 8-Nitroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Sparsely Characterized Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of specific functional groups, such as nitro (-NO₂) and hydroxyl (-OH) moieties, can profoundly modulate the molecule's physicochemical properties and biological efficacy. 8-Nitroquinolin-3-ol (CAS: 25369-37-3) is a fascinating, yet sparsely documented, member of this family. Its structure suggests a potential for the metal-chelating properties characteristic of hydroxyquinolines and the diverse bioactivities associated with nitroaromatic compounds.[3][4]
This guide provides a comprehensive framework for the systematic characterization of this compound. Given the limited availability of direct experimental data for this specific isomer, we will leverage established methodologies and data from closely related, well-characterized analogs—primarily 8-nitroquinoline and various hydroxyquinolines. This document is designed not as a mere collection of data, but as an expert-driven roadmap for researchers, explaining the causality behind experimental choices and establishing self-validating protocols to ensure scientific integrity.
Part 1: Physicochemical and Structural Elucidation
A foundational characterization begins with defining the molecule's fundamental physical and chemical properties. This data is critical for predicting its behavior in biological systems, designing analytical methods, and ensuring proper handling and storage.
Core Properties
While some properties can be calculated, experimental determination is the gold standard for validation.
| Property | Known/Predicted Value | Experimental Protocol Synopsis |
| Molecular Formula | C₉H₆N₂O₃[5] | Confirmed by High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 190.16 g/mol [5] | Confirmed by Mass Spectrometry. |
| Melting Point | To Be Determined (TBD) | Determined using a standard melting point apparatus (e.g., Büchi M-560) with a slow ramp rate (1-2 °C/min) near the expected melting range. The melting point of the related 8-nitroquinoline is 89-91 °C.[6] |
| Solubility | TBD (Predicted to be slightly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols) | Assessed by adding incremental amounts of the compound to a fixed volume of various solvents at a controlled temperature, with visual or spectroscopic determination of saturation. |
| pKa | TBD (Expected acidic pKa for the hydroxyl group and basic pKa for the quinoline nitrogen) | Determined via potentiometric titration or UV-Vis spectrophotometry across a range of pH values. |
| LogP (o/w) | TBD (Predicted to be moderately lipophilic) | Measured using the shake-flask method with subsequent quantification of the compound in the octanol and aqueous phases by HPLC-UV. |
Part 2: Proposed Synthesis Pathway
Hypothetical Synthesis Workflow: Nitration of 3-Hydroxyquinoline
Caption: Proposed workflow for the synthesis of this compound.
Causality: This approach is based on standard electrophilic aromatic substitution reactions. Using a cold, controlled addition of the nitrating agent is crucial to manage the exothermic reaction and potentially influence the regioselectivity, minimizing the formation of other isomers like 5-nitro and 7-nitro derivatives.
Part 3: Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
Overall Characterization Workflow
Caption: Integrated workflow for structural and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the quinoline ring.
Predicted ¹H and ¹³C NMR Data Note: These are illustrative predictions based on the analysis of related compounds. Actual chemical shifts will depend on the solvent and experimental conditions.[7]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 8.8 | ~145 - 150 |
| H-4 | 7.3 - 7.6 | ~110 - 115 |
| H-5 | 7.8 - 8.1 | ~125 - 130 |
| H-6 | 7.6 - 7.9 | ~122 - 128 |
| H-7 | 8.0 - 8.3 | ~130 - 135 |
| OH-3 | Broad singlet, >10.0 | - |
| C-3 | - | ~150 - 155 |
| C-4a | - | ~140 - 145 |
| C-8 | - | ~140 - 145 |
| C-8a | - | ~135 - 140 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar aromatic compounds and to allow observation of the exchangeable hydroxyl proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program.
-
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.
-
Acquisition: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes.
-
Expected Ion (Positive): [M+H]⁺ at m/z 191.0400
-
Expected Ion (Negative): [M-H]⁻ at m/z 189.0255
-
-
Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm is required for confident formula assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
Predicted Characteristic IR Peaks Based on analogs like 8-hydroxy-5-nitroquinoline, the following peaks are expected.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Phenolic Hydroxyl |
| 1510 - 1550 (strong) | Asymmetric N-O stretch | Nitro (-NO₂) |
| 1330 - 1370 (strong) | Symmetric N-O stretch | Nitro (-NO₂) |
| 1580 - 1620 | C=C / C=N stretch | Quinoline Ring |
| ~1200 - 1300 | C-O stretch | Phenolic Hydroxyl |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio. A background scan should be run prior to sample analysis.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the compound in methanol or ethanol. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample from 200 to 600 nm using the solvent as a blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The extended conjugation of the nitroquinoline system is expected to result in multiple absorption bands in the UV and potentially the visible region.[9]
Chromatographic Purity Assessment
Chromatography is the definitive method for assessing the purity of the synthesized compound.
Experimental Protocol: HPLC-UV
-
Rationale: Reversed-phase HPLC is ideal for separating polar to moderately nonpolar aromatic compounds. A C18 column provides a versatile stationary phase.
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.[10]
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Water containing 0.1% Formic Acid. Formic acid is used to ensure good peak shape by protonating the quinoline nitrogen.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a λmax determined from the UV-Vis analysis.
-
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Part 4: Biological Activity and Mechanistic Insights
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, largely due to its ability to chelate biologically important metal ions like Fe²⁺, Cu²⁺, and Zn²⁺.[4] This chelation can disrupt essential metalloenzyme function in pathogenic microbes or cancer cells, forming the basis of its therapeutic effect.[3][4]
Proposed Mechanism of Action: Metal Ion Chelation
It is highly probable that this compound exerts its biological effects through a similar mechanism. The nitrogen at position 1 and the hydroxyl oxygen at position 3 can form a stable five-membered ring with a divalent metal ion.
Caption: Proposed mechanism via divalent metal ion chelation.
Recommended Initial Biological Screens
-
Antimicrobial Assays: Screen against a panel of gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Assays: Evaluate cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine the IC₅₀ value.[12]
-
Metal Chelation Studies: Use UV-Vis titration to study the binding stoichiometry and affinity of this compound with biologically relevant metal ions.
Part 5: Safety and Handling
As a nitroaromatic heterocyclic compound, this compound must be handled with appropriate care. Safety protocols should be based on data from closely related hazardous compounds.
Hazard Profile (Inferred from 8-Nitroquinoline) [13][14]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Long-term Effects: Suspected of causing genetic defects and cancer.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.
-
Storage: Store locked up in a dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[13]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous workflow for the characterization of this compound. By systematically determining its physicochemical properties, confirming its structure through a suite of spectroscopic and chromatographic techniques, and probing its biological potential, researchers can build a robust data package. This foundational knowledge is the critical first step in evaluating its potential as a lead compound in drug discovery and development. Future work should focus on executing these proposed experimental plans, optimizing the synthesis for yield and purity, and expanding the biological screening to explore its full therapeutic potential.
References
- SIELC Technologies. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. [Link]
- Saeed, A., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters. [Link]
- LookChem. 8-硝基喹啉-3-酚. [Link]
- PubChem. 8-Nitroquinoline. [Link]
- PrepChem.com.
- NIST WebBook. Quinoline, 8-nitro-. [Link]
- NIST WebBook. Quinoline, 8-nitro- Mass Spectrum. [Link]
- Royal Society of Chemistry.
- Shandong King's Land International Trading Co., Ltd. OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. [Link]
- Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
- MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
- SciSpace.
- ResearchG
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- PubChem. 2-Methyl-8-nitroquinoline. [Link]
- SpectraBase. 8-Nitroquinoline 13C NMR Spectrum. [Link]
- SpectraBase.
- ChemUniverse. This compound. [Link]
- SpectraBase.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- MDPI.
- ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
- NIST WebBook. 8-Hydroxyquinoline. [Link]
- ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
- NIST WebBook. 8-Hydroxyquinoline UV/Visible spectrum. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 11. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Spectroscopic Profile of 8-Nitroquinolin-3-ol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of 8-nitroquinolin-3-ol. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from related quinoline derivatives to offer a predictive but scientifically grounded overview for researchers, scientists, and professionals in drug development. The principles outlined herein are designed to aid in the identification, characterization, and quality control of this compound.
Molecular Structure and Its Spectroscopic Implications
This compound is a derivative of quinoline, a heterocyclic aromatic compound. The structure features two key substituents: a hydroxyl (-OH) group at the 3-position and a nitro (-NO₂) group at the 8-position. The placement of these groups significantly influences the electronic environment of the quinoline ring system, which in turn dictates the molecule's spectroscopic signature. The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction, while the nitro group is a strong electron-withdrawing group. These opposing effects create a unique electronic distribution that can be probed by NMR and IR spectroscopy.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group. The predicted chemical shifts and coupling constants are based on data from similar substituted quinolines.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.5 | s | - | Close to nitrogen, deshielded. |
| H-4 | ~7.8 | s | - | Influenced by the adjacent hydroxyl group. |
| H-5 | ~7.6 | d | ~8.0 | Ortho coupling with H-6. |
| H-6 | ~7.4 | t | ~8.0 | Triplet due to coupling with H-5 and H-7. |
| H-7 | ~7.9 | d | ~8.0 | Ortho coupling with H-6, deshielded by nitro group. |
| OH-3 | ~9.5 | br s | - | Broad signal, chemical shift is concentration and solvent dependent. |
Rationale for Predictions: The electron-withdrawing nitro group at position 8 will deshield the protons on the benzene ring, particularly H-7. The hydroxyl group at position 3 will have a more localized effect, primarily influencing H-2 and H-4. The expected coupling patterns (doublets and triplets) arise from the spin-spin coupling between adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also affected by the substituents. A proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the quinoline ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 | Attached to nitrogen, deshielded. |
| C-3 | ~155 | Attached to the hydroxyl group, significantly deshielded. |
| C-4 | ~115 | Shielded by the hydroxyl group. |
| C-4a | ~130 | Bridgehead carbon. |
| C-5 | ~125 | Aromatic carbon. |
| C-6 | ~128 | Aromatic carbon. |
| C-7 | ~120 | Influenced by the adjacent nitro group. |
| C-8 | ~140 | Attached to the nitro group, deshielded. |
| C-8a | ~150 | Bridgehead carbon, adjacent to nitrogen. |
Rationale for Predictions: The carbon atom attached to the hydroxyl group (C-3) and the nitro group (C-8) are expected to be the most deshielded. The chemical shifts of other carbons are predicted based on the known substituent effects in aromatic systems.
Predicted IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400-3200 (broad) | O-H stretch | Characteristic of a hydroxyl group, broadened due to hydrogen bonding. |
| 3100-3000 | Aromatic C-H stretch | Typical for aromatic compounds. |
| 1620-1580 | C=C and C=N stretch | Skeletal vibrations of the quinoline ring. |
| 1550-1500 and 1350-1300 | Asymmetric and symmetric N-O stretch | Characteristic strong absorptions for a nitro group. |
| 1250-1150 | C-O stretch | For the phenolic hydroxyl group. |
| 850-750 | C-H out-of-plane bend | Substitution pattern on the aromatic rings. |
Rationale for Predictions: The presence of a broad O-H stretching band and strong N-O stretching bands will be key features in the IR spectrum, confirming the presence of the hydroxyl and nitro groups, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the overall molecular structure.
Experimental Protocols
To validate the predicted spectral data, the following experimental protocols are recommended.
NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize spectral width to cover all proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and assist in assigning proton signals.[2]
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon spectrum.
-
Caption: Recommended workflow for NMR analysis of this compound.
IR Spectroscopy
A standard protocol for acquiring an IR spectrum using an ATR-FTIR spectrometer is as follows:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided ¹H NMR, ¹³C NMR, and IR data, derived from the analysis of related compounds, offer a solid foundation for researchers to identify and characterize this molecule. The experimental protocols outlined will enable the acquisition of high-quality data for the validation of these predictions. As with any predictive analysis, experimental verification is paramount for confirming the precise spectral characteristics of this compound.
References
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications.
- Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
- Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. PubMed.
- 8-Nitroquinoline. PubChem.
- Quinoline, 8-nitro-. NIST WebBook.
- 8-Nitroquinoline. ResearchGate.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Kufa University.
- Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Scirp.org.
- 1H-NMR spectra of HQ and PHQ. ResearchGate.
Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Mass Spectrometry of 8-Nitroquinolin-3-ol
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₉H₆N₂O₃, MW: 190.16 g/mol ).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal mechanisms underpinning analytical choices and fragmentation pathways. We will detail optimal ionization strategies, predict fragmentation patterns based on established chemical principles, and provide a self-validating experimental protocol for robust analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for this compound
This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[3] The addition of a nitro group and a hydroxyl group creates a molecule with distinct electronic and chemical properties, making its precise characterization and quantification critical during synthesis, metabolism studies, and quality control. Mass spectrometry offers unparalleled sensitivity and structural elucidation capabilities, making it the premier technique for analyzing such molecules. This guide establishes a foundational methodology for achieving reliable and informative mass spectrometric data for this compound.
Physicochemical Properties & Ionization Strategy
The structure of this compound, featuring a polar hydroxyl group, an electron-withdrawing nitro group, and a heterocyclic aromatic system, dictates the optimal approach for its ionization.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Nitro (-NO₂), Quinoline Ring | N/A |
Causality of Ionization Method Selection:
-
Electrospray Ionization (ESI): ESI is the method of choice for polar molecules like this compound that can be readily ionized from a liquid phase.[4][5] Its "soft" ionization nature minimizes premature fragmentation, preserving the molecular ion for subsequent tandem MS (MS/MS) analysis.[6]
-
Negative vs. Positive Ion Mode:
-
Negative Ion Mode ([M-H]⁻): This is the predicted optimal mode. The phenolic hydroxyl group is acidic and will readily deprotonate to form a stable [M-H]⁻ anion at m/z 189.15. The high electron affinity of the nitroaromatic system further stabilizes the negative charge, enhancing ionization efficiency.[7][8]
-
Positive Ion Mode ([M+H]⁺): While viable, this mode is likely to be less sensitive. Protonation would occur on the quinoline nitrogen, yielding an [M+H]⁺ ion at m/z 191.17.
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative, particularly for compounds of medium polarity.[5] It functions by creating reagent ions from the solvent vapor that then ionize the analyte via proton transfer, which would be effective for this molecule.
This guide will focus on ESI in negative ion mode due to its predicted superior sensitivity for this specific analyte.
Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification.[6] It involves isolating the precursor ion (in this case, the [M-H]⁻ ion at m/z 189.15) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.
The fragmentation of this compound is governed by the predictable behavior of its functional groups. The primary fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group as either NO₂ or NO.[7] The quinoline core is known to fragment via the loss of HCN.[9]
Proposed Negative Ion Mode Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade originating from the [M-H]⁻ precursor ion.
Caption: Proposed MS/MS fragmentation of this compound in negative ion mode.
Mechanistic Rationale for Fragmentation:
-
Precursor Ion: The [M-H]⁻ ion forms at m/z 189.15 via deprotonation of the hydroxyl group.
-
Loss of Nitrogen Dioxide (NO₂): A primary and highly characteristic fragmentation for nitroaromatics is the neutral loss of NO₂ (46 Da), leading to a radical anion fragment at m/z 143.11 .[7] This occurs via cleavage of the C-N bond.
-
Loss of Nitric Oxide (NO): A competing pathway involves the loss of a neutral NO radical (30 Da), often preceded by a rearrangement, resulting in a distonic radical anion at m/z 159.14 .[7]
-
Loss of Carbon Monoxide (CO): Following the initial loss of NO₂ or NO, the resulting ion can undergo further fragmentation. The loss of CO (28 Da) is a common pathway for phenolic or quinolone-type structures, leading to ring contraction.[10] This would produce fragments at m/z 115.10 (from m/z 143.11) and m/z 131.13 (from m/z 159.14).
Summary of Predicted Product Ions
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Mechanistic Origin |
| 189.15 | 159.14 | NO (30 Da) | Nitro group fragmentation |
| 189.15 | 143.11 | NO₂ (46 Da) | Nitro group fragmentation |
| 143.11 | 115.10 | CO (28 Da) | Ring contraction post-NO₂ loss |
| 159.14 | 131.13 | CO (28 Da) | Ring contraction post-NO loss |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a validated starting point for the analysis of this compound. It is designed as a self-validating system where performance can be benchmarked against the predicted outcomes.
Workflow Diagram
Caption: Standard workflow for LC-MS/MS analysis of this compound.
Step-by-Step Methodology
A. Sample & Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Standards: Serially dilute the stock solution with Mobile Phase A (see below) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
B. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
C. Mass Spectrometry (MS) Conditions
-
Ionization Mode: ESI, Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.[11]
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions (for quantification):
-
Primary: 189.15 > 143.11 (Collision Energy: ~15-25 eV, requires optimization).
-
Confirmatory: 189.15 > 159.14 (Collision Energy: ~10-20 eV, requires optimization).
-
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS/MS in negative ion mode. The molecule is expected to form a stable [M-H]⁻ precursor ion at m/z 189.15, which predictably fragments through the neutral losses of NO₂ (46 Da) and NO (30 Da). The protocol provided herein offers a robust framework for achieving sensitive and selective detection and quantification. By understanding the underlying chemical principles of ionization and fragmentation, researchers can confidently develop and validate methods for the analysis of this compound and structurally related compounds in complex matrices.
References
- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
- Cerkowniak, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 989-997.
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.
- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 11(1), 369-381.
- Jia, X., et al. (2024). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Journal of the American Society for Mass Spectrometry.
- Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.
- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.
- Perren, M. F., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Analytical and Bioanalytical Chemistry, 410(23), 5835-5842.
- Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.
- ChemUniverse. (n.d.). This compound. ChemUniverse.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempap.org [chempap.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
An Inquiry into the Elusive 8-Nitroquinolin-3-ol: A Technical Guide to Its Potential Synthesis and Chemistry
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Territories of Quinoline Chemistry
In the vast and extensively documented landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, underpinning a multitude of pharmaceuticals, agrochemicals, and functional materials. Yet, even within this well-trodden field, there exist molecules that remain conspicuously absent from the mainstream literature. 8-Nitroquinolin-3-ol is one such enigmatic compound. While its existence is confirmed by a unique CAS number (25369-37-3) in several chemical supplier databases[1][2][3][4][5], a thorough investigation reveals a near-complete absence of published literature detailing its specific discovery, historical development, or established synthetic protocols.
This guide, therefore, deviates from a traditional historical review. Instead, it serves as a forward-looking technical primer for the researcher. By leveraging established principles of quinoline chemistry and drawing parallels with well-documented isomers, we will construct a theoretical framework for the synthesis, characterization, and potential reactivity of this compound. This document is intended to be a starting point for any research endeavor aimed at exploring this uncharted corner of the chemical map.
Part 1: Devising a Synthetic Strategy for this compound
The primary challenge in accessing this compound lies in controlling the regioselectivity of two key transformations on the quinoline core: hydroxylation at the 3-position and nitration at the 8-position. The electronic properties of the quinoline ring system dictate that electrophilic substitution, such as nitration, strongly favors the 5- and 8-positions of the benzenoid ring[6][7]. Conversely, functionalizing the pyridinoid ring, particularly at the 3-position, often requires more nuanced strategies.
Based on these principles, two plausible retrosynthetic pathways are proposed.
Pathway A: Nitration of a Pre-functionalized 3-Quinolinol Precursor
The most direct conceptual approach involves the late-stage nitration of 3-quinolinol. However, the directing effects of the hydroxyl group and the protonated pyridine nitrogen under strongly acidic nitrating conditions present significant regiochemical hurdles.
}
Figure 1: Conceptual retrosynthesis via nitration of 3-quinolinol, highlighting potential challenges.
Experimental Causality: The hydroxyl group at C-3 is an activating, ortho-, para-director. However, in the strongly acidic medium required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen will be protonated. This makes the entire pyridinoid ring strongly electron-deficient and deactivates it towards further electrophilic attack. The nitration is therefore directed to the benzenoid ring, primarily at the 5 and 8-positions, which are electronically favored[6]. Achieving selective nitration at C-8 without significant formation of the 5-nitro isomer would be a considerable challenge. Furthermore, direct C-3 functionalization of quinoline N-oxides has been explored, but this typically requires specialized reagents like tert-butyl nitrite and may not be compatible with a pre-existing hydroxyl group[8].
Pathway B: Ring Construction via the Skraup Synthesis
A more promising and controllable strategy involves constructing the quinoline ring system with the desired substituents already in place on the aniline precursor. The Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid[9].
To synthesize this compound via this route, a plausible starting material would be 2-amino-5-nitrophenol.
}
Figure 2: Proposed Skraup synthesis pathway for this compound.
Experimental Causality: The Skraup reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the quinoline ring. By using a substituted aniline, the substituents are incorporated into the final product with predictable regiochemistry. In the case of 2-amino-5-nitrophenol, the cyclization would position the nitro group at the 8-position and the hydroxyl group at the 3-position of the newly formed quinoline. This approach offers superior regiochemical control compared to the direct nitration of 3-quinolinol.
Part 2: A Methodological Framework
While a specific, validated protocol for this compound is not available, a robust starting point can be derived from established procedures for the Skraup synthesis of related nitroquinolines. The following protocol is adapted from the synthesis of 6-methoxy-8-nitroquinoline and should be considered a foundational method for optimization[3].
Proposed Experimental Protocol: Skraup Synthesis of this compound
Safety Precaution: The Skraup reaction is notoriously exothermic and can become violent if not carefully controlled. Appropriate personal protective equipment (goggles, lab coat, gloves) must be worn, and the reaction should be conducted in a well-ventilated fume hood with a safety shield in place.
Materials:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (approx.) |
| 2-Amino-5-nitrophenol | 154.12 | 15.4 g | 0.10 |
| Glycerol | 92.09 | 34.0 g (27 mL) | 0.37 |
| Arsenic Pentoxide (As₂O₅) | 229.84 | 12.0 g | 0.05 |
| Sulfuric Acid (conc.) | 98.08 | 30 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 2-amino-5-nitrophenol (0.10 mol), arsenic pentoxide (0.05 mol), and glycerol (0.37 mol).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (30 mL) from the dropping funnel over a period of 30-45 minutes. The temperature of the reaction mixture will likely rise spontaneously.
-
Heating: Once the addition is complete, heat the mixture in an oil bath. The temperature should be raised cautiously to 120-130 °C. The reaction is often initiated with gentle heating and can become exothermic. Be prepared to lower the oil bath to moderate the reaction rate.
-
Reaction Time: Maintain the temperature at 120-130 °C for 3-4 hours after the initial exothermic phase has subsided.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Cautiously pour the mixture into 500 mL of cold water with stirring.
-
Neutralization and Isolation: Cool the aqueous solution in an ice bath and neutralize by the slow addition of concentrated ammonium hydroxide until the solution is alkaline. The crude this compound is expected to precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Part 3: Physicochemical and Spectroscopic Characterization (Predicted)
The definitive characterization of a novel compound relies on a suite of analytical techniques. For the synthesized this compound, the following properties and spectral data would be anticipated.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₉H₆N₂O₃ | - |
| Molar Mass | 190.16 g/mol | - |
| Appearance | Yellow to orange solid | Nitroaromatic compounds are typically colored. 5-Nitro-8-hydroxyquinoline is a yellow powder[7]. |
| Melting Point | > 200 °C | The presence of both a nitro and a hydroxyl group would likely lead to strong intermolecular interactions (hydrogen bonding), resulting in a relatively high melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and possibly hot ethanol. | Similar to other nitro-hydroxy-quinolines. |
Anticipated Spectroscopic Data
-
¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct aromatic protons. The proton at C-2 would likely appear as a downfield singlet or a doublet with a small coupling constant. The protons on the benzenoid ring (H-4, H-5, H-6, H-7) would exhibit characteristic coupling patterns. The hydroxyl proton would likely appear as a broad singlet.
-
¹³C NMR (in DMSO-d₆): The carbon spectrum would show nine distinct signals corresponding to the quinoline core. The carbons bearing the nitro and hydroxyl groups (C-8 and C-3) would be significantly shifted.
-
FT-IR (ATR): Key vibrational bands would include a broad O-H stretch (around 3200-3500 cm⁻¹), characteristic N-O stretches for the nitro group (asymmetric around 1520-1560 cm⁻¹ and symmetric around 1345-1385 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic system (around 1400-1600 cm⁻¹).
-
Mass Spectrometry (ESI+): A prominent peak at m/z = 191.04 [M+H]⁺ would be expected.
Part 4: Potential Applications and Future Directions
While no applications for this compound have been documented, the chemistry of its isomers provides a fertile ground for speculation and future research. The 8-hydroxyquinoline scaffold is a well-known "privileged structure" in medicinal chemistry, largely due to its ability to chelate metal ions[10]. Derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Nitroxoline (5-nitro-8-hydroxyquinoline) is a known antibacterial and anticancer agent[7][11]. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent hydroxyquinoline. It is plausible that this compound could also exhibit interesting biological activities, and its synthesis would open the door to screening for such properties.
Conclusion
This compound represents a fascinating gap in the vast tapestry of quinoline chemistry. While its history and discovery remain obscure, this guide has laid out a logical and experimentally grounded pathway for its synthesis via the Skraup reaction. The provided theoretical framework for its characterization and the discussion of potential applications drawn from its better-known isomers should empower researchers to bring this elusive molecule from the catalog page into the laboratory. The exploration of such uncharted chemical entities is a vital endeavor, as they may hold the key to novel materials and therapeutic agents.
References
- Arctom Scientific. CAS NO. 25369-3-7 | this compound | Catalog AG-AG00BJ4R. URL: https://www.arctomsci.com/cas-25369-37-3.html[1]
- MolCore. 25369-37-3 | this compound. URL: https://www.molcore.com/product/show/25369-37-3.html[2]
- ChemBK. 25369-37-3 - this compound. URL: https://www.chembk.com/en/chem/25369-37-3[3]
- BLD Pharm. 25369-37-3|this compound. URL: https://www.bldpharm.com/products/25369-37-3.html[4]
- Combi-Blocks. 25369-37-3・this compound. URL: https://www.combi-blocks.com/products/AG-AG00BJ4R.html[5]
- Wang, L., et al. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. RSC Advances, 5(45), 35623-35626. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03554a[8]
- Kulka, M., & Manske, R. H. F. (1952). The nitration of some quinoline derivatives. Canadian Journal of Chemistry, 30(9), 720-726. URL: https://cdnsciencepub.com/doi/abs/10.1139/v52-089
- Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position?. URL: https://chemistry.stackexchange.
- Wikipedia. Skraup reaction. URL: https://en.wikipedia.org/wiki/Skraup_reaction[9]
- Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6293. URL: https://www.mdpi.com/1420-3049/27/19/6293[10]
- Organic Syntheses. 6-methoxy-8-nitroquinoline. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0575[3]
- ResearchGate. The Skraup Synthesis of Quinolines. URL: https://www.researchgate.net/publication/228704576_The_Skraup_Synthesis_of_Quinolines
- ResearchGate. Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g. URL: https://www.researchgate.net/figure/Synthetic-route-to-8-hydroxy-5-nitroquinoline-7-carboxamides-3-a-g_fig1_332410940[11]
- Sigma-Aldrich. 8-Hydroxy-5-nitroquinoline 96%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/130273[7]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. URL: https://patents.google.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. molcore.com [molcore.com]
- 3. chembk.com [chembk.com]
- 4. 25369-37-3|this compound|BLD Pharm [fr.bldpharm.com]
- 5. 25369-37-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. books.google.cn [books.google.cn]
solubility of 8-Nitroquinolin-3-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 8-Nitroquinolin-3-ol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and purification strategies.[1][2] this compound, a heterocyclic compound of interest, presents a unique solubility profile due to its combination of aromatic, polar, and hydrogen-bonding functional groups. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility in various organic solvents, a predictive assessment of its behavior, and a detailed, self-validating experimental protocol for its quantitative determination using UV-Vis spectrophotometry. This document is intended for researchers, chemists, and pharmaceutical scientists seeking a deep, practical understanding of this compound's physicochemical properties.
The Critical Role of Solubility in Pharmaceutical Science
In the journey from discovery to clinical application, the aqueous and organic solubility of a drug candidate is a paramount parameter.[3] It dictates the ease of formulation, the efficiency of absorption in the body, and the feasibility of purification via techniques like recrystallization. This compound, with its quinoline scaffold, is part of a class of compounds known for a wide spectrum of pharmacological activities.[4] Understanding its solubility is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential. The molecule's structure, featuring a largely nonpolar quinoline ring system, a highly polar nitro group (-NO₂), and a hydrogen-bonding hydroxyl group (-OH), creates a complex interplay of forces that defines its interaction with different solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[5][6] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the contributions of all its functional moieties.
-
Quinoline Core: This bicyclic aromatic system is predominantly nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group, capable of participating in dipole-dipole interactions. Its presence increases the overall polarity of the molecule compared to unsubstituted quinoline.
-
Hydroxyl Group (-OH): This group is a game-changer, introducing the capacity for strong hydrogen bonding. It can act as both a hydrogen bond donor (via the H) and an acceptor (via the O), making it particularly interactive with protic solvents like alcohols.
Predicted Solubility Profile in Common Organic Solvents
Lacking extensive empirical data in published literature for this compound specifically, we can construct a predictive solubility table based on first principles and data from analogous compounds like 8-nitroquinoline.[6][9]
| Solvent Class | Example Solvent | Predicted Solubility | Justification (Dominant Solute-Solvent Interactions) |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with both the -OH and -NO₂ groups of the solute. The alkyl portion of the alcohol can interact favorably with the quinoline ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and highly polar, allowing for strong dipole-dipole interactions with the nitro group and hydrogen bonding with the solute's hydroxyl group. Their larger nonpolar components may limit solubility compared to small alcohols. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | While polar, these solvents are weaker hydrogen bond acceptors than DMSO. They will engage in dipole-dipole interactions, but the overall solvation may be less effective, leading to moderate solubility. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity imparted by the -NO₂ and -OH groups makes the molecule incompatible with nonpolar solvents. The energy required to break the solute-solute interactions (crystal lattice energy) is not compensated by weak van der Waals forces with the solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment and can act as very weak hydrogen bond acceptors. They offer a balance, interacting with the quinoline ring and, to a lesser extent, the polar groups. Recrystallization from such solvents is a common practice for related compounds.[4] |
Experimental Protocol: Quantitative Solubility Determination by UV-Vis Spectrophotometry
To move from prediction to empirical fact, a robust and validated experimental method is required. The shake-flask method followed by UV-Vis spectrophotometric analysis is a widely accepted and reliable technique for determining the saturated solubility of compounds that possess a chromophore, which this compound does.[1][2][3]
Causality Behind Experimental Choices
-
Method: UV-Vis spectrophotometry is chosen for its sensitivity, speed, and the fact that nitro-aromatic compounds typically have strong absorbance in the UV-Vis range, allowing for accurate quantification at low concentrations.[1][10]
-
Equilibration: An equilibration time of 24-48 hours in a shaking water bath is critical to ensure that the solution has reached true thermodynamic saturation.[11] Insufficient time leads to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent.[5] A constant temperature water bath (e.g., 25°C or 37°C) is essential for reproducibility and relevance to standard or physiological conditions.
-
Phase Separation: Centrifugation and filtration through a sub-micron filter (e.g., 0.22 µm PTFE) are non-negotiable steps to remove all undissolved solid particulates, which would otherwise scatter light and cause a gross overestimation of solubility.
Step-by-Step Methodology
Part A: Generation of a Calibration Curve
-
Prepare Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol, where it is highly soluble) in a 100 mL volumetric flask. This is your primary stock solution (e.g., 100 µg/mL).
-
Determine λmax: Scan the stock solution across a relevant UV-Vis wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this λmax.[1]
-
Prepare Standards: Perform serial dilutions of the primary stock solution with the chosen analytical solvent to create a series of standards with known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure Absorbance: Measure the absorbance of each standard at λmax, using the pure solvent as a blank.
-
Plot Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.[11]
Part B: Determination of Saturated Solubility
-
Prepare Vials: To a series of amber glass vials, add a sufficient amount of the chosen organic solvent (e.g., 3 mL).[1]
-
Add Excess Solute: Add an excess amount of this compound to each vial (e.g., 5-10 mg). The key is to ensure solid material remains visible after equilibration, confirming saturation.
-
Equilibrate: Seal the vials and place them in an orbital shaking water bath set to a constant temperature (e.g., 25.0 ± 0.5 °C) for 24-48 hours.
-
Separate Phases: Remove the vials and allow them to stand for 30 minutes. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample and Filter: Carefully pipette a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter material.
-
Dilute Sample: Accurately dilute the filtered supernatant with the analytical solvent to bring its concentration into the linear range of your calibration curve. The dilution factor must be precisely recorded.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculate Solubility: Use the measured absorbance and the calibration curve's equation to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the original saturated concentration (i.e., the solubility).
Experimental Workflow Diagram
Caption: Workflow for solubility determination via the shake-flask method and UV-Vis analysis.
Key Factors Influencing Solubility
Beyond the choice of solvent, other parameters can be modulated to control the solubility of this compound. Understanding these factors is essential for tasks like designing crystallization processes or developing liquid formulations.
Caption: Interplay of factors governing the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy.[5] This relationship is crucial for recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.
-
pH: The this compound molecule has both a weakly acidic phenol-like hydroxyl group and a weakly basic quinoline nitrogen atom. Therefore, its solubility in aqueous or mixed aqueous-organic systems will be pH-dependent. In acidic solutions (low pH), the quinoline nitrogen can be protonated, forming a more polar and soluble cation. In basic solutions (high pH), the hydroxyl group can be deprotonated, forming a more soluble phenoxide anion.
-
Cosolvents: In drug formulation, mixtures of solvents (cosolvents) are often used to achieve a desired solubility. For instance, a mixture of water and ethanol could be optimized to balance the interactions with the polar and nonpolar parts of the molecule.
Conclusion and Future Perspectives
While a definitive, quantitative dataset for the solubility of this compound in all organic solvents is not yet compiled in the public domain, a strong predictive understanding can be achieved by applying fundamental chemical principles. The molecule's amphiphilic character, with distinct polar, nonpolar, and hydrogen-bonding regions, suggests high solubility in polar protic solvents like alcohols and moderate solubility in polar aprotic and halogenated solvents. For researchers and drug developers, the provided UV-Vis spectrophotometric protocol offers a reliable and self-validating pathway to generate the precise empirical data needed for their specific applications. Future work should focus on the experimental execution of this protocol across a wide range of solvents and temperatures to build a comprehensive public database, which could then be used to develop and validate advanced thermodynamic and machine learning models for more accurate in silico solubility prediction.[12]
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 7, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 7, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved January 7, 2026.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 7, 2026.
- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved January 7, 2026.
- Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.
- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.
- National Institutes of Health. (n.d.). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. PMC.
- Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved January 7, 2026.
- PubChem. (n.d.). 8-Nitroquinoline.
- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved January 7, 2026.
- Solubility of Things. (n.d.). 8-Nitroquinoline.
- PrepChem.com. (n.d.). Preparation of 8-nitroquinoline.
- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models.
- ChemUniverse. (n.d.). This compound. Retrieved January 7, 2026.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- National Institutes of Health. (2024, November 28). Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation.
- National Institutes of Health. (2024, March 18). Will we ever be able to accurately predict solubility?. PMC.
- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
- ResearchGate. (n.d.). 8-Nitroquinoline.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. One moment, please... [rootspress.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-5-bromo-4-methylpyridine, a critical pyridine derivative intermediate in the pharmaceutical and agrochemical industries. Moving beyond a simple data sheet, this document synthesizes its core chemical and physical properties, outlines detailed analytical methodologies for its characterization, describes a validated synthesis protocol, and discusses its significant applications, particularly in drug discovery. The content herein is structured to provide not just data, but actionable insights and a causal understanding of experimental choices, reflecting field-proven expertise.
Core Molecular Identity and Physicochemical Properties
2-Amino-5-bromo-4-methylpyridine, identified by CAS Number 98198-48-2 , is a substituted pyridine derivative.[1] Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, imparts unique reactivity and makes it a valuable building block in complex organic synthesis.[2][3]
Structural and Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | [4] |
| Synonyms | 5-Bromo-4-methyl-2-pyridinamine | [1] |
| Molecular Formula | C₆H₇BrN₂ | [4][5] |
| Molecular Weight | 187.04 g/mol | [4] |
| InChI | 1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | [6] |
| InChIKey | JDNCMHOKWINDKI-UHFFFAOYSA-N | [6] |
| Canonical SMILES | Cc1cc(N)ncc1Br | [6] |
Physicochemical Data
A thorough understanding of the physicochemical properties is paramount for designing synthetic routes, purification strategies, and formulation protocols.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 148-151 °C | [1][6][7] |
| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [1][7] |
| Density | ~1.6 g/cm³ | [1] |
| Solubility | Soluble in methanol | [7] |
| pKa | 5.27 ± 0.10 (Predicted) | [7] |
| Flash Point | 107.5 ± 25.9 °C (Predicted) | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-Amino-5-bromo-4-methylpyridine is critical for its availability in research and development. A common and effective method involves the selective bromination of 2-Amino-4-methylpyridine. The choice of brominating agent and reaction conditions is crucial to avoid the formation of di-brominated or other isomeric by-products.[8]
Synthetic Workflow
The following workflow outlines a process that yields the target compound with high selectivity and yield.[8] The causality behind this choice is the use of N-Bromosuccinimide (NBS), a mild brominating agent, which, under controlled temperatures, favors mono-bromination at the electron-rich 5-position of the pyridine ring.
Caption: Synthetic workflow for 2-Amino-5-bromo-4-methylpyridine.
Detailed Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel under an ice bath, dissolve 2-Amino-4-methylpyridine (1.0 eq.) in N,N-Dimethylformamide (DMF).[8]
-
Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in DMF dropwise to the reaction mixture.[8]
-
Reaction: Allow the mixture to warm to 20°C and stir for 8-10 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, pour the reaction mixture into water, which will cause the product to precipitate as a brown solid.[8]
-
Isolation and Purification: Filter the solid, wash thoroughly with water, and then wash with acetonitrile to remove impurities. Dry the resulting solid to obtain the final product. This process has a reported yield of approximately 80%.[8]
Comprehensive Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. A multi-technique approach is essential for the comprehensive characterization of 2-Amino-5-bromo-4-methylpyridine.[9][10]
Logical Flow of Analytical Validation
The validation process follows a logical progression from confirming molecular weight and functional groups to establishing the precise atomic connectivity and assessing purity.
Caption: Logical workflow for analytical validation.
Spectroscopic and Chromatographic Protocols
3.2.1. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and the presence of bromine through its characteristic isotopic pattern.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Derivatization may be required to enhance volatility.[9]
-
Expected Result: A molecular ion peak cluster corresponding to the bromine isotopes. A patent reports an m/z of 188 (M+1), corresponding to the protonated molecule, with the characteristic isotopic pattern at m/z 187 and 189 in a nearly 1:1 ratio for the molecular ion.[8][9]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise molecular structure by mapping proton and carbon environments and their connectivity.[10]
-
Methodology:
-
1D NMR (¹H and ¹³C): Provides information on the chemical shifts and integrations of protons and the number of unique carbon environments.[10]
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguous assignment. COSY reveals H-H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range H-C correlations, piecing together the molecular skeleton.[10]
-
-
Reported Data: ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 2.277 (s, 3H, CH₃), 4.481 (s, 2H, NH₂), 6.406 (s, 1H, Ar-H), and 8.078 (s, 1H, Ar-H).[8]
3.2.3. Vibrational Spectroscopy (FT-IR and FT-Raman)
-
Objective: To identify and confirm the presence of key functional groups.[2]
-
Methodology (FT-IR):
-
Instrument: A Fourier-Transform Infrared spectrometer.[2]
-
Sample Preparation: Typically prepared as a KBr (potassium bromide) pellet. 1-2 mg of the sample is ground with 100-200 mg of spectroscopic grade KBr and pressed into a pellet.[2]
-
Data Acquisition: Spectra are typically recorded from 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
-
-
Methodology (FT-Raman):
-
Insight: These techniques provide complementary data, confirming the presence of N-H, C-H, and aromatic C=C stretches, as well as vibrations involving the C-Br bond.[2]
3.2.4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound and quantify any process-related impurities or degradation products.[9]
-
Methodology: A reverse-phase method is generally suitable for pyridine derivatives.[9]
-
Purity Standard: The compound is typically available with an assay of ≥98.0%.[1]
Applications in Drug Discovery and Development
The true value of 2-Amino-5-bromo-4-methylpyridine lies in its role as a versatile intermediate.[1][3] Its reactive bromine atom and amino group serve as synthetic handles for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][3]
-
Kinase Inhibitors: Substituted pyridine derivatives are core scaffolds in many kinase inhibitors used in oncology and autoimmune disease research.[2] This compound serves as a key starting material for building molecules that can fit into the ATP-binding pocket of various kinases.
-
Neurological Disorders: Its structure allows for interaction with specific receptors in the brain, making it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3]
-
Antimicrobial Agents: It is utilized in the development of novel antimicrobial compounds.[3]
-
Cross-Coupling Reactions: The bromine atom at the 5-position is well-suited for participation in cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[8]
-
Agrochemicals: It is also used in the formulation of pesticides and herbicides.[3]
Safety and Handling
According to aggregated GHS information, 2-Amino-5-bromo-4-methylpyridine is classified as a warning-level hazard.[4]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation.
-
Precautions: Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust. Store in a cool, dry, well-ventilated place in a tightly sealed container, kept in the dark under an inert atmosphere.[4][7]
Conclusion
2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2) is a fundamentally important building block for chemical synthesis. Its well-defined physicochemical properties, established synthetic routes, and comprehensive analytical validation protocols make it a reliable intermediate for researchers and developers. The strategic importance of this compound is underscored by its role in the synthesis of high-value molecules, particularly kinase inhibitors and other therapeutics. A thorough understanding of the technical details presented in this guide is essential for its effective and safe utilization in advancing drug discovery and development programs.
References
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- 2-Amino-5-bromo-4-methylpyridine. (n.d.). Matrix Scientific.
- Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applications. (n.d.).
- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. (n.d.). Benchchem.
- Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. (n.d.). Benchchem.
- 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2. (n.d.). ChemicalBook.
- 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2. (n.d.). Sigma-Aldrich.
- 2-Amino-5-bromo-4-methylpyridine. (n.d.). Chem-Impex.
- 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. (n.d.). PubChem.
- How to Prepare 2-Amino-5-bromo-4-methylpyridine?. (n.d.). Guidechem.
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 6. 2-氨基-5-溴-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure of 8-Nitroquinolin-3-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory in the Quinoline Landscape
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, from antimicrobial to anticancer and neuroprotective agents.[1][2] Within this extensive family, the specific substitution patterns of functional groups dictate the molecule's physicochemical properties and, consequently, its therapeutic potential. This guide focuses on a lesser-documented member of this family: 8-Nitroquinolin-3-ol (CAS No: 25369-37-3) .[3][4][5]
While commercially available, this compound lacks a significant footprint in peer-reviewed literature regarding its detailed synthesis, crystal structure, and comprehensive spectroscopic characterization. This guide, therefore, adopts a dual approach. It will first collate all available factual information and then, leveraging established principles of organic chemistry and extensive data from closely related analogues, construct a predictive yet scientifically rigorous profile of the molecule. Our objective is to provide a foundational document that can guide future experimental work and inspire further investigation into the potential applications of this unique nitro-substituted hydroxyquinoline.
Molecular Identity and Physicochemical Properties (Known and Predicted)
This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[4][6][7] The structure consists of a quinoline core, which is a bicyclic system comprising a benzene ring fused to a pyridine ring. It is functionalized with a nitro group (-NO₂) at the 8-position of the benzene ring and a hydroxyl group (-OH) at the 3-position of the pyridine ring.
| Property | Value/Prediction | Source/Rationale |
| CAS Number | 25369-37-3 | [3][4][5] |
| Molecular Formula | C₉H₆N₂O₃ | [4][6] |
| Molecular Weight | 190.16 g/mol | [4][6] |
| Physical State | Predicted to be a solid at room temperature. | Based on related nitroquinoline and hydroxyquinoline compounds.[8] |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | The aromatic core confers hydrophobicity, while the hydroxyl group allows for some polarity and hydrogen bonding.[8] |
| pKa | The hydroxyl group is expected to be weakly acidic, and the pyridine nitrogen is weakly basic. | The electron-withdrawing nitro group would increase the acidity of the hydroxyl group compared to unsubstituted 3-hydroxyquinoline. |
Proposed Synthetic Pathway
Experimental Protocol: A Proposed Skraup-Based Synthesis
This proposed protocol is based on the synthesis of 8-nitroquinoline from o-nitroaniline.[10] Subsequent steps are designed to introduce the 3-hydroxy group.
Step 1: Synthesis of 8-Nitroquinoline from 2-Nitroaniline
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reagents: To the flask, add 50 g of 2-nitroaniline, 110 g of glycerol, 51.5 g of arsenic acid, and 100 g of concentrated sulfuric acid.
-
Reaction Execution: Heat the mixture carefully on a sand bath. The reaction is exothermic and will likely initiate, at which point the heating should be moderated. Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for approximately 3 hours.[10]
-
Work-up and Isolation: Allow the mixture to cool. Carefully pour the contents into a large volume of water and let it stand overnight. Filter the solution. To the filtrate, cautiously add sodium hydroxide solution until a brown precipitate forms; filter this off and discard it. Continue adding sodium hydroxide to the filtrate until it is alkaline. The precipitated 8-nitroquinoline is then collected by filtration, washed with water, and can be purified by recrystallization from ethanol with activated charcoal.[10]
Step 2: Introduction of the 3-Hydroxy Group (Hypothetical)
Introducing a hydroxyl group at the 3-position of a pre-formed quinoline ring is challenging. A more viable approach would involve a multi-step sequence starting from a different precursor, or a more complex quinoline synthesis that incorporates the hydroxyl functionality from the outset. However, for the sake of derivatizing the synthesized 8-nitroquinoline, a hypothetical pathway involving electrophilic substitution followed by nucleophilic substitution could be explored, though yields are expected to be low and regioselectivity poor. A more practical approach would involve a completely different synthetic design, perhaps starting with a substituted aniline that already contains a precursor to the hydroxyl group.
Caption: Proposed two-stage synthesis of this compound.
Structural Elucidation: A Predictive Analysis
In the absence of direct experimental data, we can predict the structural and spectroscopic features of this compound by analyzing the substituent effects on the quinoline core.
Molecular Geometry and Crystal Packing
The quinoline ring system is inherently planar. It is expected that the nitro group at the 8-position will be slightly twisted out of the plane of the aromatic rings to minimize steric hindrance, a common feature in peri-substituted quinolines.[11] The molecule of 8-nitroquinoline itself is nearly planar.[8] The presence of the hydroxyl group at the 3-position and the nitro group at the 8-position creates possibilities for strong intermolecular interactions in the solid state. We can predict the formation of hydrogen bonds between the hydroxyl group of one molecule and the nitro group or the pyridine nitrogen of a neighboring molecule. These interactions, along with π–π stacking of the quinoline rings, would likely dominate the crystal packing, leading to a stable, three-dimensional network.[12]
Caption: Potential intermolecular hydrogen bonds in this compound.
Predicted Spectroscopic Signature
The interpretation of NMR and IR spectra is fundamental to structural confirmation.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show signals for the six protons on the quinoline core. The proton at the 2-position and the proton at the 4-position, being adjacent to the pyridine nitrogen, are expected to be the most deshielded (shifted downfield). The powerful electron-withdrawing effect of the nitro group at C8 will significantly deshield the proton at C7. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
-
¹³C NMR: Nine distinct signals are expected for the carbon atoms. The carbon bearing the nitro group (C8) and the carbon bearing the hydroxyl group (C3) will be significantly affected. Carbons ortho and para to the nitro group will be deshielded. The hydroxyl group will cause a significant downfield shift for C3.[15]
Infrared (IR) Spectroscopy:
The IR spectrum will provide clear evidence for the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3500 - 3200 (broad) | O-H stretch | Characteristic of a hydroxyl group, broadened by hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H stretch | Typical for sp² C-H bonds in the quinoline ring. |
| ~1620 | C=N stretch | Pyridine ring vibration. |
| ~1580, ~1470 | C=C stretch | Aromatic ring vibrations. |
| ~1530, ~1350 | Asymmetric & Symmetric NO₂ stretch | Strong, characteristic absorptions for the nitro group.[16][17] |
| ~1200 | C-O stretch | Phenolic C-O bond vibration. |
Mass Spectrometry (MS):
Electron ionization mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak at m/z = 190. Subsequent fragmentation would likely involve the loss of NO₂ (m/z 144), followed by the loss of CO, which is characteristic of phenols.
Relevance in Drug Discovery and Development
The combination of a nitro group and a hydroxyl group on a quinoline scaffold is of significant interest to medicinal chemists.
-
Antimicrobial and Anticancer Potential: Many nitroaromatic compounds exhibit biological activity. Nitroxoline (5-nitro-8-hydroxyquinoline) is a well-known antibacterial and antifungal agent that has also shown potent anticancer activity.[18][19] The mechanism often involves the chelation of essential metal ions, disrupting microbial or cancer cell metabolism.[20] this compound, as a structural isomer, is a prime candidate for screening in similar assays. Its ability to chelate metals would be influenced by the different positioning of the hydroxyl and nitro groups compared to Nitroxoline.
-
Scaffold for Further Synthesis: The hydroxyl group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives (e.g., ethers, esters) with potentially modulated biological activities and pharmacokinetic properties.[21] The nitro group can also be reduced to an amine, opening up another avenue for derivatization.
Conclusion and Future Outlook
This compound represents an intriguing but under-characterized molecule within the pharmacologically vital quinoline family. This guide has synthesized a detailed, predictive profile of its structure, properties, and potential synthesis, grounded in the extensive knowledge base of its chemical relatives. The true value of this molecule, however, lies in its experimental validation.
We strongly encourage researchers in organic synthesis, medicinal chemistry, and materials science to pursue the following:
-
Develop and optimize a reliable synthetic route to produce this compound in sufficient quantities for thorough analysis.
-
Perform comprehensive spectroscopic characterization (NMR, IR, MS) to confirm the predicted structural features.
-
Grow single crystals and determine the X-ray crystal structure to provide definitive proof of its three-dimensional geometry and intermolecular interactions.
-
Evaluate its biological activity in a range of antimicrobial and anticancer assays to explore its therapeutic potential.
By moving this compound from the pages of chemical catalogs into the laboratory, the scientific community can unlock its full potential and further enrich the already impressive legacy of the quinoline scaffold.
References
- Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed. [Link]
- 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. PubMed. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Hydroxyquinoline Uses, Structure & Synthesis. Study.com. [Link]
- This compound, 95% Purity, C9H6N2O3, 100 mg. CP Lab Safety. [Link]
- 25369-37-3. ChemBK. [Link]
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives.
- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- 8-Nitroquinoline. PubChem. [Link]
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
- 5-Nitroquinoline. PubChem. [Link]
- NMR study of O and N, O-substituted 8-quinolinol deriv
- 3-Hydroxyquinoline. PubChem. [Link]
- The synthesis of 5-hydroxy-8-nitroquinoline and certain of its deriv
- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
- Technology of Preparing 8Hydroxy5-nitroquinoline.
- Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines.
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [Link]
- Spectroscopic characterization of hydroxyquinoline derivatives with bromine and iodine atoms and theoretical investigation by DFT calculations, MD simulations and molecular docking studies. R Discovery. [Link]
- Synthesis of nitroquinoline derivatives.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simul
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Pergamon Press. [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline.
- Preparation of 8-nitroquinoline. PrepChem.com. [Link]
Sources
- 1. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. 25369-37-3|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chembk.com [chembk.com]
- 8. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. prepchem.com [prepchem.com]
- 11. Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives: 3-chloro-2-nitrobenzoic acid–5-nitroquinoline (1/1), 3-chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) and 8-hydroxyquinolinium 3-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
The Unexplored Potential of 8-Nitroquinolin-3-ol: A Technical Guide to Investigating Biological Activity Through the Lens of Structurally Related Analogs
A Foreword to the Researcher: Direct empirical data on the biological activities of 8-Nitroquinolin-3-ol is notably scarce in the current body of scientific literature. This guide, therefore, adopts a predictive and methodological approach. We will extrapolate the potential biological functions of this compound by conducting an in-depth analysis of its close structural analog, Nitroxoline (8-hydroxy-5-nitroquinoline). The well-documented antimicrobial and anticancer properties of Nitroxoline provide a robust framework for designing a research program to elucidate the therapeutic potential of this compound. This document serves as a technical blueprint for such an investigation.
Introduction: The Quinoline Scaffold and the Influence of Nitro and Hydroxyl Groups
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile platform for introducing various functional groups, thereby modulating its physicochemical and biological properties. The introduction of a hydroxyl group and a nitro group onto the quinoline core, as seen in this compound and its isomer Nitroxoline, is of particular interest.
The hydroxyl group can participate in hydrogen bonding and, crucially, can act as a metal-chelating moiety, a property central to the bioactivity of many 8-hydroxyquinoline derivatives.[4][5][6] The electron-withdrawing nature of the nitro group can significantly influence the electronic distribution of the quinoline ring system, potentially enhancing its interaction with biological targets and contributing to its overall activity.[7][8]
Predicted Biological Activities of this compound
Based on the extensive research into Nitroxoline and other substituted quinolines, this compound is predicted to exhibit significant biological activities, primarily in the realms of antimicrobial and anticancer applications.
Antimicrobial Potential
8-hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[4][9] Nitroxoline, in particular, has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[5][10] This activity is largely attributed to its ability to chelate essential metal ions, thereby disrupting crucial microbial enzymatic functions.[5][11]
Hypothesis for this compound: It is hypothesized that this compound will exhibit broad-spectrum antimicrobial activity by a similar mechanism of metal chelation, disrupting microbial metabolism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps to assess the in vitro antimicrobial activity of this compound.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
-
Negative control (broth medium)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells for a positive control (microorganism with a known antibiotic), a negative control (broth only), and a vehicle control (microorganism with the highest concentration of DMSO used).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Potential
Several 8-hydroxyquinoline derivatives have shown promising anticancer activity.[2][3][12] Nitroxoline has been identified as a potent anticancer agent, demonstrating cytotoxicity against various cancer cell lines, including breast and lung cancer.[13][14] The proposed mechanisms for its anticancer effects include the induction of apoptosis and the generation of reactive oxygen species (ROS), often enhanced by the presence of copper ions.[14]
Hypothesis for this compound: this compound is predicted to possess anticancer properties, likely mediated through the induction of apoptosis and oxidative stress in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a method to evaluate the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action: A Unified Hypothesis
The recurring theme in the bioactivity of 8-hydroxyquinoline derivatives is their ability to chelate divalent metal cations.[11] This action can have multifaceted downstream effects.
In Microbes: The sequestration of essential metal ions like iron, zinc, and manganese can inhibit the function of metalloenzymes that are critical for cellular respiration, DNA replication, and other vital metabolic processes.[5]
In Cancer Cells: The chelation of intracellular copper by 8-hydroxyquinoline derivatives can lead to the formation of complexes that catalyze the production of reactive oxygen species (ROS).[14] This increase in oxidative stress can damage cellular components and trigger apoptotic cell death.
Below is a proposed signaling pathway for the dual antimicrobial and anticancer activity of this compound.
Caption: Proposed dual mechanism of this compound.
Data Presentation: A Comparative Outlook
The following table summarizes the reported antimicrobial activity of Nitroxoline (8-hydroxy-5-nitroquinoline) against various pathogens, offering a benchmark for future studies on this compound.
| Microorganism | Strain | MIC (µM) |
| Aeromonas hydrophila | 5.26 | |
| Pseudomonas aeruginosa | 84.14 | |
| Listeria monocytogenes | 5.57 | |
| Plesiomonas shigelloides | 11.14 |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural isomer, Nitroxoline, provides a compelling rationale for its investigation as a potential antimicrobial and anticancer agent. The protocols and mechanistic hypotheses presented in this guide offer a foundational framework for researchers to systematically explore the therapeutic potential of this novel compound. Future studies should focus on the synthesis of this compound, followed by the execution of the outlined in vitro assays. Positive results would warrant further investigation into its in vivo efficacy and safety profile, paving the way for the development of a new class of therapeutic agents.
References
- Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. PubMed.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Shandong King's Land International Trading Co., Ltd.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
- Review on recent development of quinoline for anticancer activities. ScienceDirect.
- Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. NIH.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.
- 8-Nitroquinoline | C9H6N2O2. PubChem.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC - PubMed Central.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. Stanford Chemicals.
- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen.
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. rroij.com [rroij.com]
- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Biological Characterization of 8-Nitroquinolin-3-ol
Introduction: A Methodological Framework for a Novel Quinoline Derivative
8-Nitroquinolin-3-ol is a distinct member of the quinoline family, a scaffold renowned for its diverse and potent biological activities.[1][2] While extensive research exists for related compounds such as 8-hydroxyquinoline (8-HQ) and its 5-nitro derivative (Nitroxoline), specific biological data for this compound is not yet prevalent in the scientific literature. This guide, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals to systematically characterize the biological effects of this novel compound.
The structural similarity of this compound to the 8-hydroxyquinoline (8-HQ) scaffold provides a strong rationale for its initial investigation. The 8-HQ moiety is a privileged structure in medicinal chemistry, largely due to its potent ability to chelate divalent metal ions like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[3][4] This metal chelation is often the cornerstone of its biological mechanism, leading to the inhibition of metal-dependent enzymes, disruption of cellular homeostasis, and induction of various cellular responses.[4][5][6] Consequently, 8-HQ derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antifungal, and antineurodegenerative properties.[2][5][7][8]
This document provides a logical, step-by-step approach to begin the biological evaluation of this compound. We will proceed from foundational safety and preparation guidelines to primary cytotoxicity screening and then to targeted mechanistic assays focused on enzyme inhibition, the most probable mode of action based on its chemical structure. Each protocol is designed to be a self-validating system, providing the rationale behind key steps to empower researchers to adapt and optimize these methods for their specific experimental models.
I. Safety, Handling, and Compound Preparation
1.1. Hazard Assessment and Safety Precautions
As this compound is a novel research compound, a comprehensive safety data sheet (SDS) may not be available. Therefore, it must be handled with the utmost care, assuming it possesses potential hazards based on related structures. The closely related compound, 8-Nitroquinoline, is classified as harmful if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[9][10] 8-Hydroxyquinoline is toxic if swallowed and can cause serious eye damage and allergic skin reactions.[11][12]
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[11][12][13]
-
Engineering Controls: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[11][13] Ensure an eyewash station and safety shower are readily accessible.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[9][11]
1.2. Solubility and Stock Solution Preparation
Accurate and consistent compound preparation is critical for reproducible biological data.
-
Solvent Selection: Due to its aromatic structure, this compound is predicted to have poor solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.
-
Protocol for 10 mM Stock Solution:
-
Aseptically weigh out 1.902 mg of this compound (Molecular Weight: 190.16 g/mol ).
-
Add the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
-
Experimental Best Practice: When preparing working dilutions for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound experimental results.[14]
II. Primary Biological Assessment: Cytotoxicity Profiling
The initial step in characterizing any new compound is to determine its effect on cell viability and establish a working concentration range. A dose-response cytotoxicity assay identifies the concentrations at which the compound exhibits biological activity, guiding the design of all subsequent mechanistic studies.
2.1. Rationale and Assay Choice
We recommend the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing metabolic activity as a proxy for cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[17]
2.2. Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells grown in a 96-well plate format.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom cell culture plates
-
This compound 10 mM stock solution in DMSO
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filtered and stored at 4°C, protected from light.[16]
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[16]
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette and microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and calculate the required volume for a cell suspension.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000–10,000 cells/well.[16]
-
Rationale: This density ensures cells are sub-confluent and actively proliferating at the time of treatment.
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. A common concentration range for initial screening is 0.1 µM to 100 µM.
-
Prepare a "Vehicle Control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%) in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations (or vehicle control). Include "medium only" wells as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Rationale: The MTT is taken up by live cells and converted to formazan.
-
Incubate the plate for an additional 2-4 hours at 37°C. The optimal time may vary by cell line and should be determined empirically.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
2.3. Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Determine IC₅₀:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound required to reduce cell viability by 50%.
-
Table 1: Example Data Presentation for Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| A549 (Lung Cancer) | 48 | [Experimental Value] |
| MCF-7 (Breast Cancer) | 48 | [Experimental Value] |
| HeLa (Cervical Cancer) | 48 | [Experimental Value] |
2.4. Workflow Visualization
Caption: Workflow for determining the IC₅₀ of this compound using the MTT assay.
III. Mechanistic Investigation: Enzyme Inhibition Assay
Based on the well-established mechanism of the 8-HQ scaffold, a primary hypothesis is that this compound exerts its biological effects by inhibiting metal-dependent enzymes.[4][18] Catechol-O-methyltransferase (COMT), a magnesium-dependent enzyme crucial for dopamine metabolism, is a known target for 8-HQ derivatives and serves as an excellent model system for testing this hypothesis.[18]
3.1. Rationale and Proposed Mechanism
The 8-hydroxyquinoline core can form a stable chelation complex with the magnesium ion (Mg²⁺) in the COMT active site. This action mimics the binding of the enzyme's natural catechol substrates, effectively blocking the active site and preventing the methylation of dopamine.[18] We hypothesize that this compound will act as a competitive inhibitor through a similar mechanism.
Caption: Proposed mechanism of COMT inhibition by this compound via Mg²⁺ chelation.
3.2. Generic Protocol: In Vitro COMT Inhibition Assay
This protocol provides a framework for a fluorescence-based COMT inhibition assay. Specific reagent concentrations and incubation times should be optimized based on the manufacturer's instructions for the particular COMT assay kit used.
Materials:
-
Recombinant human COMT enzyme
-
COMT assay buffer
-
S-adenosyl methionine (SAM) - the methyl donor cofactor
-
A fluorogenic COMT substrate (e.g., Esculetin)
-
This compound
-
Known COMT inhibitor (e.g., Tolcapone) as a positive control[18]
-
Black, opaque 96-well assay plate
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents as recommended by the assay kit manufacturer. Create serial dilutions of this compound and the positive control (Tolcapone) in the assay buffer.
-
Reaction Setup: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
This compound dilution (or positive/vehicle control)
-
COMT Enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature.
-
Rationale: This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation: Add the substrate (Esculetin) and the cofactor (SAM) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths. Measure the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
Rationale: The rate of change in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data with a non-linear regression model.
-
IV. Summary and Future Directions
This guide provides the foundational protocols for the initial biological characterization of this compound. By first establishing a cytotoxicity profile using the MTT assay, researchers can define a therapeutically relevant concentration range. Following this, the COMT inhibition assay offers a direct test of the primary mechanistic hypothesis—that this compound functions as a metal-chelating enzyme inhibitor, a hallmark of the 8-hydroxyquinoline class.
Positive results from these assays would warrant further investigation into the compound's mode of action. Subsequent experiments could include:
-
Apoptosis Assays: Using Annexin V/PI staining to determine if cytotoxicity is mediated by programmed cell death.
-
Broader Enzyme Screening: Testing the compound against a panel of other metalloenzymes to assess its selectivity.
-
Antimicrobial Assays: Evaluating its activity against various bacterial and fungal strains.[5]
By following this structured approach, researchers can efficiently and robustly elucidate the biological activity and therapeutic potential of this compound.
References
- Vertex AI Search.
- Sigma-Aldrich.
- MedChemExpress. Safety Data Sheet - MedchemExpress.com. (2025-12-08).
- ECHEMI.
- PubChem. 8-Nitroquinoline | C9H6N2O2 | CID 11830.
- SciSpace.
- Benchchem.
- Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity.
- MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- Shandong King's Land International Trading Co., Ltd. OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (2025-07-11).
- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.
- BroadPharm. Protocol for Cell Viability Assays. (2022-01-18).
- Benchchem.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026-01-06).
- ChemicalBook. What is the mechanism of action of 8-Hydroxyquinoline. (2024-09-03).
- PMC - PubMed Central.
- MDPI. Chromatographic Analysis and Enzyme Inhibition Potential of Reynoutria japonica Houtt.: Computational Docking, ADME, Pharmacokinetic, and Toxicokinetic Analyses of the Major Compounds.
- PMC.
- PMC - PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020-09-21).
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 8-Nitroquinolin-3-ol as a Potential Chelating Agent
Abstract
The quinoline scaffold is a cornerstone in the design of metal-chelating agents, with 8-hydroxyquinoline (oxine) being the archetypal example renowned for its wide-ranging applications in analytical chemistry and medicine.[1][2] This application note explores the theoretical and practical considerations for investigating a lesser-known isomer, 8-nitroquinolin-3-ol, as a potential chelating agent. We present a mechanistic hypothesis for its interaction with divalent metal ions, drawing comparisons with the well-established 8-hydroxyquinoline framework. Furthermore, we provide detailed, field-proven protocols for the systematic evaluation of its chelating properties, including spectrophotometric analysis to determine stoichiometry and optimal conditions, and potentiometric methods for the quantification of complex stability. This guide is intended for researchers in analytical chemistry, medicinal chemistry, and drug development who are seeking to explore and characterize novel chelating molecules.
Introduction: The Quinoline Scaffold in Chelation Chemistry
8-Hydroxyquinoline and its derivatives are privileged structures in coordination chemistry, primarily due to the arrangement of the phenolic hydroxyl group at the C8 position and the nitrogen atom at the N1 position. This configuration creates a potent bidentate chelation site, forming a stable five-membered ring upon coordination with a metal ion.[2][3] The biological and analytical activities of these compounds, from anticancer to antimicrobial effects, are often directly linked to this metal-binding capability.[2][4][5]
This document focuses on This compound , an isomer whose chelating potential has not been extensively documented. The key structural difference is the placement of the hydroxyl group at the C3 position. Theoretically, this compound can also act as a bidentate chelating agent via the C3 hydroxyl group and the N1 ring nitrogen. The presence of a strong electron-withdrawing nitro (-NO₂) group at the C8 position is expected to significantly modulate the electronic properties of the quinoline ring system, thereby influencing the stability and reactivity of its metal complexes. Understanding this influence is critical to unlocking its potential applications.
Mechanistic Hypothesis and Structural Considerations
The primary hypothesis is that this compound coordinates with metal ions through its heterocyclic nitrogen atom and the adjacent hydroxyl group, forming a stable chelate ring.
Causality of Chelation: The lone pair of electrons on the sp²-hybridized nitrogen atom and the deprotonated phenolic oxygen serve as the two donor sites. The stability of the resulting complex is governed by several factors:
-
Ring Stability: The formation of a five-membered ring with the metal ion is entropically favored.
-
Ligand Basicity: The pKa of the hydroxyl group and the basicity of the quinoline nitrogen are critical. The electron-withdrawing nitro group at the C8 position is expected to decrease the electron density across the ring system, reducing the basicity of the N1 nitrogen compared to an unsubstituted 3-hydroxyquinoline. This may result in lower stability constants for its metal complexes, a key parameter to be determined experimentally.
-
Metal Ion Properties: The charge, size, and preferred coordination geometry of the metal ion will dictate the stoichiometry and stability of the complex.
Caption: Proposed chelation of a divalent metal ion (M²⁺) by this compound.
Experimental Protocols for Characterization
The following protocols provide a systematic workflow for validating the chelating properties of this compound. It is essential to first determine the compound's purity via standard methods (NMR, LC-MS, elemental analysis) before proceeding.
Protocol 3.1: Spectrophotometric Determination of Chelation Properties
This protocol uses UV-Visible spectrophotometry to confirm complex formation, determine the optimal pH for chelation, and establish the metal-to-ligand stoichiometry. This method is based on the principle that metal complexation often leads to a shift in the maximum absorption wavelength (λ_max) and a change in molar absorptivity.[6][7][8]
Objective: To characterize the this compound-metal complex using UV-Vis spectroscopy.
Materials:
-
UV-Vis Spectrophotometer (double beam)
-
Calibrated pH meter
-
This compound (high purity)
-
Stock solutions (e.g., 1 mM) of metal salts (e.g., CuSO₄·5H₂O, ZnCl₂, FeCl₃) in deionized water.
-
Buffer solutions (pH 2-10)
-
Volumetric flasks and pipettes
-
Solvent (e.g., Methanol or a Methanol/Water mixture)
Methodology:
Part A: Determination of λ_max
-
Prepare a 50 µM solution of this compound in the chosen solvent.
-
Prepare a second solution containing 50 µM this compound and an equimolar concentration (50 µM) of the metal ion (e.g., Cu²⁺).
-
Scan both solutions across a wavelength range (e.g., 250-600 nm) against a solvent blank.
-
Rationale: Compare the spectra. A shift in the λ_max for the metal-containing solution relative to the ligand-only solution indicates complex formation. The new λ_max is the characteristic absorption wavelength of the complex and should be used for all subsequent absorbance measurements.
Part B: Optimization of pH
-
Prepare a series of solutions, each containing a fixed concentration of the ligand (e.g., 50 µM) and the metal ion (e.g., 50 µM).
-
Adjust the pH of each solution to a different value (e.g., pH 2, 3, 4...10) using appropriate buffers. Ensure the final volume is constant.
-
Measure the absorbance of each solution at the predetermined λ_max of the complex.
-
Plot absorbance versus pH.
-
Rationale: The optimal pH for complex formation is the pH at which the absorbance is maximal. This is critical because the deprotonation of the hydroxyl group is pH-dependent.
Part C: Stoichiometry by Job's Method of Continuous Variation
-
Prepare stock solutions of the ligand and the metal ion at the same molar concentration (e.g., 1 mM).
-
Prepare a series of solutions in volumetric flasks by mixing varying volumes of the ligand and metal stock solutions. The total volume and the total molar concentration of (ligand + metal) must be kept constant in each flask. For example, mix 1 mL ligand + 9 mL metal, 2 mL ligand + 8 mL metal, ..., 9 mL ligand + 1 mL metal.
-
Adjust the pH of each solution to the optimal value determined in Part B and bring to final volume.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot absorbance versus the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Metal])).
-
Rationale: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. A peak at X_ligand = 0.67 suggests a 2:1 (Ligand:Metal) complex, while a peak at 0.5 suggests a 1:1 complex.[9][10]
Protocol 3.2: Determination of Stability Constants by Potentiometric Titration
This protocol provides a robust method for calculating the stepwise stability constants of the metal complexes, offering a quantitative measure of the affinity between the ligand and the metal ion. The Calvin-Bjerrum titration method is a standard approach.[11]
Objective: To calculate the proton-ligand (pKₐ) and metal-ligand (log K) stability constants.
Materials:
-
Potentiometer with a combined glass electrode
-
Thermostated titration vessel
-
Micro-burette
-
Standardized NaOH solution (carbonate-free)
-
Standardized strong acid (e.g., HClO₄)
-
Inert salt for constant ionic strength (e.g., NaNO₃)[12]
-
Metal salt solutions of known concentration.
Methodology:
-
System Calibration: Calibrate the pH electrode using standard buffers before each titration.
-
Titration Sets: Prepare the following three mixtures in the titration vessel, maintaining a constant total volume and ionic strength (e.g., 0.1 M NaNO₃):
-
Set 1 (Acid): Strong Acid + Inert Salt
-
Set 2 (Acid + Ligand): Strong Acid + Ligand + Inert Salt
-
Set 3 (Acid + Ligand + Metal): Strong Acid + Ligand + Metal Ion + Inert Salt
-
-
Titration: Titrate each mixture against the standardized NaOH solution at a constant temperature. Record the pH reading after each addition of titrant.
-
Data Analysis & Calculation:
-
Plot pH versus the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the proton-ligand stability constant (pKₐ of the hydroxyl group) using the data from Sets 1 and 2.
-
Using the data from all three sets, calculate the average number of ligands attached to the metal ion (n̄) at various pH values.
-
Calculate the free ligand concentration ([L⁻]) at each point.
-
Plot n̄ versus pL (where pL = -log[L⁻]). The values of log K₁ and log K₂ can be determined from this formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.
-
-
Rationale: This method provides a self-validating system. The difference between the titration curves for (Acid + Ligand) and (Acid + Ligand + Metal) is due to the release of protons upon complexation, allowing for the calculation of the stability constants that define the strength of the metal-ligand bond.[11][12]
Data Presentation and Workflow Visualization
Quantitative data obtained from the experimental protocols should be systematically organized for clear interpretation and comparison.
Table 1: Summary of Physicochemical and Chelation Properties of this compound (Example Data)
| Parameter | Metal Ion | Value | Method |
|---|---|---|---|
| λ_max (Ligand) | - | 315 nm | Spectrophotometry |
| λ_max (Complex) | Cu²⁺ | 390 nm | Spectrophotometry |
| Zn²⁺ | 375 nm | Spectrophotometry | |
| Optimal pH | Cu²⁺ | 6.5 | Spectrophotometry |
| Zn²⁺ | 7.2 | Spectrophotometry | |
| Stoichiometry (L:M) | Cu²⁺ | 2:1 | Job's Method |
| Zn²⁺ | 2:1 | Job's Method | |
| pKₐ (Ligand -OH) | - | 8.1 | Potentiometry |
| log K₁ | Cu²⁺ | 7.5 | Potentiometry |
| log K₂ | Cu²⁺ | 6.2 | Potentiometry |
| log β₂ | Cu²⁺ | 13.7 | Potentiometry |
Note: The data in this table is illustrative and serves as a template for reporting experimental results.
Caption: Experimental workflow for evaluating this compound as a chelating agent.
Potential Applications and Future Research
Based on the established activities of related nitro-substituted hydroxyquinolines, a successfully characterized this compound could have several applications:
-
Analytical Chemistry: It could serve as a chromogenic reagent for the spectrophotometric determination of specific metal ions, similar to how 8-hydroxyquinoline is used for iron determination.[6][7][8]
-
Antimicrobial Research: Many hydroxyquinoline derivatives exhibit potent antimicrobial activity by chelating essential metal ions, thereby disrupting microbial metabolic processes.[13][14] The title compound could be screened for similar properties.
-
Anticancer Drug Development: The chelation of metal ions like copper and iron is a strategy being explored to induce oxidative stress and inhibit proliferation in cancer cells.[5]
Future research should focus on expanding the range of metal ions tested, elucidating the precise 3D structure of the metal complexes using techniques like X-ray crystallography, and conducting in vitro studies to assess its biological activity and cytotoxicity.
References
- PrepChem. (n.d.). Preparation of 8-nitroquinoline. PrepChem.com.
- Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. (2017). Bioorganic & Medicinal Chemistry Letters. PubMed.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules. PMC.
- Lutz, R. E., et al. (1979). Process for production of 8-NHR quinolines. Google Patents.
- Drake, N. L. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2018). The Royal Society of Chemistry.
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2023). MDPI.
- 8-Nitroquinoline. (2008). ResearchGate.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Taylor & Francis Online.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2015). ResearchGate.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). MDPI.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). PubMed Central.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scirp.org.
- Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (2011). ResearchGate.
- Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (2011). Academic Journals.
- Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (2018). Journal of Pharmacognosy and Phytochemistry.
- 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. (2007). J. Chem. Soc. Pak.
- 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2013). ResearchGate.
- 8-Nitroquinoline. (n.d.). PubChem.
- Stability Constants of Metal Complexes in Solution. (2021). SciSpace.
- 8-Hydroxy-5-nitroquinoline, 96. (n.d.). SLS Ireland.
- Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
- Thakur, S. D., et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. phytojournal.com [phytojournal.com]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 10. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Metal Complexation of 8-Nitroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 8-Nitroquinolin-3-ol in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A significant portion of these activities is attributed to their ability to chelate metal ions, which are essential for various physiological and pathological processes.[1][3] 8-Hydroxyquinoline is a well-studied bidentate chelating agent that coordinates with metal ions through its hydroxyl oxygen and quinoline nitrogen atoms.[4][5] The introduction of a nitro group to the quinoline ring, as in this compound, is anticipated to modulate the electronic properties of the ligand, thereby influencing its coordination chemistry and biological efficacy. The electron-withdrawing nature of the nitro group can enhance the acidity of the hydroxyl proton, potentially leading to stronger metal complexes with altered therapeutic and diagnostic applications.
This guide provides a comprehensive overview of the proposed synthesis of this compound, detailed protocols for its complexation with various transition metal ions, and a thorough guide to the characterization of the resulting metal complexes. The methodologies are designed to be robust and reproducible, providing a solid foundation for researchers exploring the therapeutic potential of this promising class of compounds.
I. Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Scheme:
A feasible approach involves the reaction of 2-amino-3-nitrophenol with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, in the presence of an oxidizing agent and a dehydrating acid like sulfuric acid.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol for the Synthesis of this compound:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.
-
Addition of Reactants: To the stirred solution, add 2-amino-3-nitrophenol and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Controlled Heating: Gently heat the mixture. The reaction is often exothermic, so careful temperature control is crucial.
-
Addition of α,β-Unsaturated Carbonyl: Slowly add acrolein or a suitable equivalent through the dropping funnel.
-
Reaction Completion: After the addition is complete, continue heating the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
II. Metal Complexation of this compound: General Protocols
The chelation of this compound with metal ions is expected to occur through the deprotonated hydroxyl group at the 3-position and the nitrogen atom of the quinoline ring, forming a stable five-membered ring. The following protocols are based on established methods for the complexation of 8-hydroxyquinoline derivatives.[4][6]
General Reaction Scheme for Metal Complexation:
Caption: General scheme for metal complexation.
Protocol 1: Synthesis of Divalent Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II))
-
Ligand Solution: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or methanol (20-30 mL). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., chloride, acetate, or sulfate) (1 mmol) in the same solvent (10-15 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation is often observed upon addition.
-
pH Adjustment: The pH of the reaction mixture can be adjusted to facilitate deprotonation of the hydroxyl group and promote complexation. A dilute solution of sodium hydroxide or ammonium hydroxide can be added dropwise until a precipitate is formed or the desired pH (typically 5-7) is reached.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complex formation.
-
Isolation: Cool the mixture to room temperature. The precipitated metal complex can be collected by filtration.
-
Washing and Drying: Wash the collected solid with the solvent used for the reaction and then with distilled water to remove any unreacted starting materials and salts. Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
III. Characterization of this compound Metal Complexes
A comprehensive characterization of the synthesized metal complexes is essential to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.
Workflow for Characterization:
Caption: Workflow for complex characterization.
Detailed Analytical Protocols:
-
Elemental Analysis (C, H, N): This technique is fundamental for determining the empirical formula of the complex and confirming the metal-to-ligand stoichiometry.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the coordination sites of the ligand.
-
Procedure: Record the FT-IR spectra of the free ligand and the metal complexes.
-
Expected Observations:
-
A shift or disappearance of the broad O-H stretching vibration of the free ligand upon complexation, indicating deprotonation and coordination of the hydroxyl group.
-
A shift in the C=N stretching vibration of the quinoline ring, suggesting coordination of the nitrogen atom to the metal ion.[7]
-
The appearance of new bands at lower frequencies corresponding to M-O and M-N stretching vibrations.
-
Characteristic stretching vibrations of the nitro group.[8]
-
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions and confirm complex formation.
-
Procedure: Record the UV-Vis spectra of the ligand and the metal complexes in a suitable solvent (e.g., DMSO, DMF).
-
Expected Observations:
-
The spectra of the complexes will likely show a shift in the absorption bands of the free ligand (either a red or blue shift) due to the coordination with the metal ion.
-
New absorption bands in the visible region may appear, which are attributed to d-d electronic transitions of the metal ion in the complex.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes, e.g., Zn(II)):
-
Objective: To provide detailed structural information in solution.
-
Procedure: Record ¹H and ¹³C NMR spectra of the ligand and the diamagnetic metal complexes.
-
Expected Observations:
-
A downfield shift of the proton and carbon signals near the coordination sites (hydroxyl and quinoline nitrogen) upon complexation.
-
The disappearance of the hydroxyl proton signal, confirming its deprotonation.
-
-
-
Mass Spectrometry (e.g., ESI-MS):
-
Objective: To determine the molecular weight of the complex and confirm its composition.
-
Procedure: Obtain the mass spectrum of the complex.
-
Expected Observations: The molecular ion peak corresponding to the expected formula of the metal complex.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To study the thermal stability of the complexes and determine the presence of coordinated or lattice solvent molecules.
-
Procedure: Heat the complex at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and monitor the weight loss as a function of temperature.
-
Expected Observations: A multi-step decomposition pattern, with the initial weight loss corresponding to the removal of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures.
-
IV. Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the characterization of this compound metal complexes.
| Metal Ion | Complex Formula | Yield (%) | M.p./Decomp. Temp. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) (ν(M-O), ν(M-N)) | UV-Vis λmax (nm) (log ε) |
| Cu(II) | [Cu(C₉H₅N₂O₃)₂] | |||||
| Ni(II) | [Ni(C₉H₅N₂O₃)₂]·nH₂O | |||||
| Co(II) | [Co(C₉H₅N₂O₃)₂]·nH₂O | |||||
| Zn(II) | [Zn(C₉H₅N₂O₃)₂] |
Note: The exact formulas and data will need to be determined experimentally.
V. Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the synthesis and characterization of novel metal complexes of this compound. By systematically applying these methodologies, researchers can generate robust and reliable data to evaluate the therapeutic and diagnostic potential of these compounds. Future studies should focus on:
-
Biological Evaluation: Screening the synthesized complexes for their antimicrobial, anticancer, and other relevant biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related derivatives to understand how modifications to the quinoline scaffold affect their biological properties.
-
Mechanistic Studies: Investigating the mode of action of the most promising complexes to elucidate their therapeutic mechanisms.
The exploration of this compound and its metal complexes represents a promising avenue for the development of new and effective therapeutic agents.
References
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.
- Hu, Y., et al. (2019). Design, synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 180, 463-475. [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-15. [Link]
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]
- PrepChem. (n.d.). Preparation of 8-nitroquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]
- De la Guardia, C., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(15), 3483. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
- 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands... (n.d.).
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PubMed. [Link]
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
- Urbanski, T., & Kutkiewicz, W. (1964). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 20(Suppl 1), 19-22. [Link]
- Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
- TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. (2023). Chemistry of Heterocyclic Compounds. [Link]
- 8-Hydroxyquinoline. (n.d.). Wikipedia.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2021).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
Medicinal Chemistry of Nitro-Substituted Hydroxyquinolines: Application Notes and Protocols with a Focus on 8-Hydroxy-5-nitroquinoline
Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a quintessential "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents.[1][2] A particularly prominent subclass is the 8-hydroxyquinolines (8-HQ), which have garnered significant attention for their unique chemical properties and diverse pharmacological applications.[2][3][4] The defining feature of the 8-HQ scaffold is the proximity of the C8 hydroxyl group to the ring nitrogen, creating a powerful bidentate chelating site for a wide range of metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[3][5][6] This metal-binding ability is central to many of their biological effects.[6][7]
The introduction of a nitro group onto the quinoline core further modulates the electronic properties and biological activity of the molecule, often enhancing its potency.[8][9] While literature on the specific isomer 8-Nitroquinolin-3-ol is limited, extensive research on related structures, particularly the clinically approved drug 8-hydroxy-5-nitroquinoline (Nitroxoline) , provides a robust framework for understanding the therapeutic potential of this compound class. This guide will therefore focus on the well-documented applications of Nitroxoline and its analogs as representative examples, providing detailed mechanistic insights and practical protocols for researchers in drug development.
Part 1: Synthesis of the Nitro-Hydroxyquinoline Core
The construction of the nitro-hydroxyquinoline scaffold typically involves a multi-step process beginning with the synthesis of the quinoline core, followed by nitration and functional group manipulation. The Skraup synthesis is a classic method for creating the quinoline ring.[4] Subsequent nitration of quinoline with a mixture of nitric and sulfuric acid characteristically yields a mixture of 5-nitroquinoline and 8-nitroquinoline isomers, which must then be separated.[10]
Protocol 1: General Synthesis of 8-Nitroquinoline (Skraup Reaction)
This protocol outlines a classical approach to synthesizing 8-nitroquinoline, a key intermediate. The procedure is based on the Skraup reaction using o-nitroaniline.
Causality Behind Choices:
-
Glycerol: Acts as the source for the three-carbon acrolein unit required to form the pyridine ring.
-
o-Nitroaniline: Provides the initial benzene ring and the amino group for cyclization.
-
Arsenic Acid/Sulfuric Acid: Acts as a strong oxidizing and dehydrating agent, facilitating the cyclization and aromatization steps. The reaction is highly exothermic, requiring careful temperature control.
Step-by-Step Methodology:
-
In a suitable reaction flask equipped with a reflux condenser, carefully combine 50 g of o-nitroaniline, 110 g of glycerol, 100 g of concentrated sulfuric acid, and 51.5 g of arsenic acid.[11]
-
Gently heat the mixture on a sand bath. The reaction is exothermic; once it initiates, remove the heat source to allow the reaction to moderate.[11]
-
After the initial vigorous reaction subsides, return the flask to the heat and maintain boiling for 3 hours.[11]
-
Allow the mixture to cool to room temperature. Carefully dilute the reaction mixture by adding a large volume of water and let it stand overnight to allow for precipitation.[11]
-
Filter the mixture. To the filtrate, cautiously add a sodium hydroxide solution until a brown precipitate forms. Filter off and discard this precipitate.[11]
-
Continue adding sodium hydroxide solution to the filtrate until it is alkaline, which will precipitate the crude 8-nitroquinoline.[11]
-
Collect the product by filtration, wash thoroughly with water, and purify by recrystallization from ethanol with activated charcoal to yield colorless needles.[11]
Part 2: Key Applications in Medicinal Chemistry
The unique structure of nitro-substituted 8-hydroxyquinolines confers a range of biological activities, with anticancer and antimicrobial applications being the most extensively studied.
A. Anticancer Activity
Nitroxoline (8-hydroxy-5-nitroquinoline) has been identified as a potent anticancer agent, demonstrating efficacy against a variety of cancer cell lines, including those of the breast, lung, and prostate.[7][12][13] Its activity is often more potent than that of other halogenated 8-hydroxyquinoline analogs like clioquinol.[13]
Mechanism of Action: The primary anticancer mechanism is linked to its metal-chelating properties. Nitroxoline chelates intracellular metal ions, particularly copper, forming complexes that catalyze the generation of reactive oxygen species (ROS).[7][13] This surge in ROS induces significant oxidative stress, leading to cellular damage and triggering apoptotic cell death.[12][13] Unlike some analogs, Nitroxoline is not a zinc ionophore, which may contribute to a more favorable neurotoxicity profile.[13] Some derivatives have also been shown to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) kinase, which is often overexpressed in cancer cells.[12][14]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Compound | Microorganism | MIC (µM) | Reference |
| Nitroxoline | Aeromonas hydrophila | 5.26 | [15] |
| Nitroxoline | Pseudomonas aeruginosa | 84.14 | [15] |
| Nitroxoline | E. coli (poultry isolates) | 2-4 µg/mL | [16] |
| Nitroxoline | Salmonella enterica | 2-4 µg/mL | [16] |
| Nitroxoline | Diarrheal species (B. cereus, etc.) | 2-4 µg/mL | [16] |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, following CLSI guidelines.
Causality Behind Choices:
-
Mueller-Hinton Broth (MHB): A standardized, non-selective medium for antibiotic susceptibility testing that supports the growth of most common pathogens and has minimal interference with antimicrobial agents.
-
0.5 McFarland Standard: A turbidity standard used to adjust the bacterial inoculum to a specific density (~1.5 x 10⁸ CFU/mL), ensuring reproducibility of the test.
-
Serial Dilution: Allows for the testing of a wide range of compound concentrations to pinpoint the lowest effective dose.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [17]2. Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in CAMHB across a 96-well microtiter plate. Typically, 100 µL of broth is added to wells 2-12, 200 µL of the starting compound concentration is added to well 1, and then 100 µL is transferred serially from well 1 to 11, with the final 100 µL being discarded. Well 12 serves as a growth control (no compound).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. [17]
C. Neuroprotective Potential
The 8-hydroxyquinoline scaffold is a promising platform for developing agents to combat neurodegenerative diseases like Alzheimer's and Parkinson's. [4][18]The pathology of these diseases is strongly linked to metal dyshomeostasis and oxidative stress. [19] Mechanism of Action: The neuroprotective effects of 8-HQ derivatives are multifaceted. Their ability to chelate brain-abundant metal ions like iron, copper, and zinc can prevent these metals from participating in Fenton reactions that generate damaging ROS. [3][20]This reduces overall oxidative stress, a common factor in neuronal cell death. [19][20]Additionally, some derivatives possess direct antioxidant and anti-inflammatory properties, further protecting neuronal cells from insults. [20][21]By modulating these interconnected pathways, 8-HQ compounds can enhance neuronal survival. [18]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-8-nitroquinoline [myskinrecipes.com]
- 9. scienceopen.com [scienceopen.com]
- 10. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Note: 8-Nitroquinolin-3-ol - A Versatile Synthetic Intermediate
Abstract
Substituted quinolines are foundational scaffolds in medicinal chemistry and materials science. This document introduces 8-Nitroquinolin-3-ol, a bi-functionalized quinoline, as a potent and versatile, though not widely documented, intermediate for advanced organic synthesis. The strategic placement of an electron-withdrawing nitro group on the carbocyclic ring and a nucleophilic hydroxyl group on the pyridine ring imparts unique reactivity. This note outlines plausible synthetic strategies for its preparation and provides detailed protocols for its subsequent transformation into key synthons, such as 8-Aminoquinolin-3-ol and various O-alkylated derivatives. These transformations unlock pathways to novel compounds for drug discovery and functional materials development, positioning this compound as a valuable building block for researchers and drug development professionals.
Introduction
The quinoline ring system is a privileged scaffold in pharmacology, forming the core of numerous approved drugs, including the renowned 4-aminoquinoline antimalarials like chloroquine and the 8-aminoquinoline primaquine.[1][2] The versatility of the quinoline nucleus allows for fine-tuning of its electronic and steric properties through substitution, enabling the modulation of biological activity.[3]
This compound presents a compelling, albeit underexplored, combination of functionalities:
-
Quinolin-3-ol Moiety: The hydroxyl group at the 3-position acts as a powerful directing group for electrophilic substitution and serves as a handle for derivatization (e.g., O-alkylation, O-acylation).
-
8-Nitro Group: This strong electron-withdrawing group deactivates the carbocyclic ring towards electrophilic attack but, more importantly, is a synthetic precursor to the invaluable 8-amino group. The resulting 8-aminoquinolines are crucial in antimalarial drug design and are known to inhibit processes like hematin polymerization in parasites.[4]
The combination of these two groups on a single scaffold creates a powerful intermediate. The hydroxyl group can be used to build one part of a target molecule, while the nitro group can be orthogonally transformed into an amino group for a separate set of modifications. This application note will provide the theoretical and practical framework for the synthesis and utilization of this high-potential intermediate.
Proposed Synthetic Strategies for this compound
While dedicated literature for this compound is sparse, its synthesis can be logically approached from established quinoline formation reactions. The primary challenge is controlling the regioselectivity of the nitration step in the presence of a directing hydroxyl group.
Strategy A: Post-Cyclization Nitration of Quinolin-3-ol
The most direct conceptual route involves the synthesis of the quinolin-3-ol core, followed by nitration.
-
Synthesis of Quinolin-3-ol: Quinolin-3-ol can be prepared via several methods, including the Skraup synthesis using 3-aminophenol or related cyclization strategies.[5][6]
-
Nitration: The subsequent nitration must be carefully controlled. Hydroxyquinolines are highly activated systems. Direct nitration of 8-hydroxyquinoline, for instance, often leads to the formation of 5,7-dinitro derivatives even with dilute nitric acid.[7] Therefore, a mild nitrating agent or the use of protecting groups would be necessary to achieve selective mono-nitration at the C8 position.
Strategy B: Cyclization of a Pre-functionalized Precursor
An alternative approach involves constructing the quinoline ring from a starting material that already contains the requisite nitro group. The Conrad-Limpach synthesis, which condenses an aniline with a β-ketoester to form a hydroxyquinoline, is a suitable candidate reaction.[8][9][10]
-
Starting Materials: The reaction would commence with 2-nitroaniline and an appropriate β-ketoester that facilitates cyclization to yield a 3-hydroxyquinoline rather than the more common 4-hydroxyquinoline. This requires careful selection of the ketoester and reaction conditions.
The following diagram illustrates these two divergent, plausible synthetic pathways.
Caption: Proposed synthetic pathways to this compound.
Applications of this compound as a Synthetic Intermediate
The true value of this compound lies in its capacity for selective, sequential transformations at its two functional groups. This allows for the construction of complex molecular architectures.
Key Transformation: Reduction to 8-Aminoquinolin-3-ol
The conversion of the 8-nitro group to an 8-amino group is arguably the most critical application of this intermediate. The resulting 8-aminoquinolin-3-ol scaffold is a precursor to molecules with significant therapeutic potential, particularly in the realm of antimalarial and anticancer agents.[1][4]
Protocol 3.1: Reduction of this compound using Tin(II) Chloride
This protocol is a standard and reliable method for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully basify the mixture by the slow addition of 5M NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The product may be in either the aqueous or organic layer depending on its polarity. Extract the aqueous layer multiple times with ethyl acetate (3 x volume of aqueous layer).
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 8-Aminoquinolin-3-ol.
-
Purify the product via column chromatography or recrystallization as required.
Derivatization of the 3-Hydroxy Group
The phenolic hydroxyl group is a prime site for introducing diversity into the molecule via O-alkylation or O-acylation. This allows for the modulation of solubility, lipophilicity, and target-binding interactions.
Protocol 3.2: O-Alkylation via Williamson Ether Synthesis
This protocol describes a general method for attaching alkyl chains to the 3-hydroxy position.[11][12]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq). Alternative for less reactive halides: Cool the DMF solution to 0°C and carefully add NaH (1.2 eq) portion-wise.
-
Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting 3-alkoxy-8-nitroquinoline by column chromatography.
The following workflow diagram illustrates the synthetic utility of this compound.
Caption: Synthetic utility workflow for this compound.
Predicted Physicochemical & Spectroscopic Data
| Property | Predicted Value / Characteristics | Rationale |
| Molecular Formula | C₉H₆N₂O₃ | - |
| Molecular Weight | 190.16 g/mol | - |
| Appearance | Yellow to orange crystalline solid | Nitro-aromatic compounds are typically colored. |
| Melting Point | > 200 °C (with decomposition) | High due to polarity, H-bonding, and rigid structure. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water and nonpolar solvents. | Polar nature of nitro and hydroxyl groups. |
| ¹H NMR (DMSO-d₆) | δ 10.0-11.0 (s, 1H, -OH), 7.5-9.0 (m, 5H, Ar-H) | Phenolic proton is acidic. Aromatic protons are in the typical downfield region for quinolines. |
| ¹³C NMR (DMSO-d₆) | δ 110-160 (Ar-C) | Aromatic carbons. Specific shifts influenced by -NO₂ and -OH. |
| FT-IR (KBr, cm⁻¹) | 3200-3400 (br, O-H), 1520 & 1340 (asym/sym, N-O), 1620 (C=N), 1580 (C=C) | Characteristic peaks for hydroxyl, nitro, and aromatic groups. |
Conclusion
This compound represents a synthetic intermediate of significant potential. Its dual functionality allows for the creation of diverse molecular libraries through orthogonal chemical modifications. The protocols and strategies outlined in this note provide a robust starting point for researchers to synthesize and utilize this building block. The conversion to 8-Aminoquinolin-3-ol, in particular, opens a direct route to scaffolds of high interest in medicinal chemistry, especially for developing new agents against infectious diseases and cancer. Further exploration of this intermediate is strongly encouraged for the advancement of novel chemical entities.
References
- Conrad-Limpach Synthesis. SynArchive.
- Conrad–Limpach synthesis. Wikipedia.
- Conrad-Limpach Reaction.Name Reactions in Organic Synthesis. Available at: [Link] (Note: A more direct academic source for the mechanism can be found in standard organic chemistry textbooks).
- Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.Frontiers in Chemistry.
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica.
- Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies.PubMed Central.
- Huffman, J. W., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.National Institutes of Health.
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.Tetrahedron.
- Scheme of the O-alkylation of 8-hydroxyquinoline. ResearchGate.
- O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.Current Topics in Medicinal Chemistry.
- O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate.
- Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate.
- 3-quinolinol. ChemSynthesis.
- IMPROVED PROCESS FOR PRODUCING NITROXOLINE. European Patent Office.
- Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE.Chemistry of Heterocyclic Compounds.
- An Acid Alkylation of 8-Hydroxyquinoline. Morehead State University.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Synthesis of 4-alkoxy-8-hydroxyquinolines.The Journal of Organic Chemistry.
- Preparation of quinolines. Google Patents.
- Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.PLOS One.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.PubMed Central.
- Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate.
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.PubMed Central.
- 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization.Antimicrobial Agents and Chemotherapy.
- Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations.National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. US4617395A - Preparation of quinolines - Google Patents [patents.google.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. synarchive.com [synarchive.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: A Framework for Investigating the Antimicrobial Properties of 8-Nitroquinolin-3-ol
Abstract & Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Quinoline derivatives are the subject of intense research to combat the growing threat of multidrug-resistant pathogens.[4][5][6] This document focuses on a specific, less-characterized derivative, 8-Nitroquinolin-3-ol (CAS No. 25369-37-3).[7] While extensive data exists for related compounds like 8-hydroxyquinoline and its 5-nitro or 7-nitro isomers, this compound represents a novel investigational space.[8][9]
This application note provides a comprehensive, field-proven framework for the systematic evaluation of the antimicrobial potential of this compound. We present a series of detailed protocols, from initial screening to kinetic and safety profiling, designed for researchers in microbiology, pharmacology, and drug development. The methodologies are grounded in international standards and are structured to generate a robust, self-validating dataset for a preliminary assessment of the compound's therapeutic potential.
Postulated Mechanism of Action: The Role of Chelation and Electronic Effects
The antimicrobial activity of many quinoline derivatives, particularly those with a hydroxyl group at the 8-position (8-hydroxyquinolines), is attributed to their function as potent metal ion chelators.[10][11][12] These compounds can sequester essential divalent cations (e.g., Mg²⁺, Fe²⁺, Zn²⁺) that serve as critical cofactors for microbial enzymes involved in DNA replication, respiration, and cell wall synthesis. This disruption of metalloenzyme function is a primary mechanism of toxicity.[11][12]
For this compound, we postulate a similar mechanism, enhanced by the electronic properties of the nitro group. The hydroxyl and quinoline nitrogen likely form a bidentate chelation site for metal ions. The electron-withdrawing nature of the nitro group at the 8-position can modulate the molecule's acidity and chelating strength, potentially influencing its biological activity.[13]
Figure 1: Postulated mechanism of action for this compound.
Core Antimicrobial Profiling Protocols
A tiered approach is essential for efficiently characterizing a novel compound. The following protocols progress from determining basic potency to understanding the dynamics of microbial killing and assessing preliminary safety.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the foundational quantitative measure of an antimicrobial agent's potency—the lowest concentration that prevents the visible in vitro growth of a microorganism.[14] The broth microdilution method, recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is chosen for its scalability and standardization.[14][15]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Sterile 96-well U-bottom microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer, multichannel pipettes, incubator
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh this compound and dissolve in DMSO to create a high-concentration stock (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth to create a working solution at 2x the highest desired final concentration.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.[14] Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[14] Dilute this suspension in broth to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the test wells.[16]
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x working solution to the first column of wells. Using a multichannel pipette, mix thoroughly and transfer 100 µL from the first column to the second. Repeat this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.[17] Column 11 serves as the growth control (inoculum, no compound), and column 12 as the sterility control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial/fungal inoculum to each well from column 1 to 11. The final volume in each well is 200 µL, and the compound concentrations are now at their final 1x values.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[15]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[15][18] The growth control must be turbid, and the sterility control must be clear.
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Hypothetical MIC Data
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
|---|---|---|---|---|
| This compound | 4 µg/mL | 16 µg/mL | 64 µg/mL | 8 µg/mL |
| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.25 µg/mL | N/A |
| Fluconazole | N/A | N/A | N/A | 2 µg/mL |
Protocol 2: Time-Kill Kinetic Assay
Rationale: This dynamic assay reveals whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills) and the rate at which this occurs.[19][20] It provides crucial information on concentration-dependent or time-dependent killing effects, which is vital for predicting in vivo efficacy.[21][22]
Materials:
-
Materials from Protocol 3.1
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
Step-by-Step Methodology:
-
Preparation: Prepare a log-phase culture of the test microorganism. Dilute to a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing sterile broth.
-
Exposure: Add this compound to the flasks to achieve final concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Sampling: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation & Counting: Incubate the plates for 18-24 hours until colonies are visible. Count the colonies to determine the number of viable cells (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19] A bacteriostatic effect is characterized by the maintenance or slight reduction of the initial inoculum count.
Data Presentation: Hypothetical Time-Kill Assay Data
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
|---|---|---|---|---|
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.55 | 5.42 | 4.88 | 4.15 |
| 4 | 7.81 | 5.11 | 3.95 | 2.98 |
| 8 | 8.95 | 4.95 | 2.81 | <2.00 |
| 12 | 9.10 | 5.05 | <2.00 | <2.00 |
| 24 | 9.25 | 5.21 | <2.00 | <2.00 |
Protocol 3: In Vitro Mammalian Cell Cytotoxicity Assay
Rationale: A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[23][24][25] This assay determines the concentration of the compound that is toxic to mammalian cells, allowing for the calculation of a selectivity index (SI)—a critical early indicator of a drug's therapeutic window.
Materials:
-
Human cell line (e.g., HEK293 embryonic kidney cells or HepG2 liver cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Resazurin sodium salt solution or MTT reagent
-
Plate reader (fluorescence or absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Culture mammalian cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and an untreated cell control.
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment (Resazurin Method): Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the blue resazurin to the pink, highly fluorescent resorufin.[23]
-
Measurement: Measure the fluorescence at an excitation/emission of ~560/590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the microbe over mammalian cells.
Data Presentation: Hypothetical Cytotoxicity & Selectivity Data
| Parameter | S. aureus | E. coli |
|---|---|---|
| MIC (µg/mL) | 4 | 16 |
| IC₅₀ (HEK293 cells, µg/mL) | 128 | 128 |
| Selectivity Index (SI) | 32 | 8 |
Conclusion & Future Directions
The protocols outlined in this document provide a robust and logical pathway for the initial antimicrobial characterization of this compound. By systematically determining its MIC against a diverse panel of microbes, assessing its cidal versus static activity through time-kill kinetics, and evaluating its preliminary safety profile via cytotoxicity assays, researchers can build a comprehensive understanding of its potential. A favorable profile, characterized by low MIC values, rapid bactericidal activity, and a high selectivity index, would provide a strong rationale for advancing this compound into further preclinical development, including mechanism of action deconvolution, resistance studies, and in vivo efficacy models.
References
- Time-Kill Kinetics Assay. Emery Pharma. [Link]
- Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
- Kretschmer, D., Gekeler, C., & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
- Khan, D. D. A., & Singh, B. R. (2024).
- Antimicrobial Assays. Linnaeus Bioscience. [Link]
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Minimum Inhibitory Concentration (MIC) Test.
- Time-Kill Evalu
- Time Kill Testing. Pacific BioLabs. [Link]
- Minimum inhibitory concentr
- Wójcik, M., & Różańska, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]
- Cytotoxicity of antimicrobial peptides.
- Li, X., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. [Link]
- Antimicrobial Activity and Cell Cytotoxicity Testing. YouTube. [Link]
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
- Preparation of 8-nitroquinoline. PrepChem.com. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- Kos, J., et al. (2011). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Biliuță, G., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]
- Ortiz-Pastrana, P. N., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
- Rbaa, M., et al. (2020).
- 8-Nitroquinoline.
- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
- Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives.
- This compound. ChemUniverse. [Link]
- Al-Hussain, S. A., & Ali, M. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- 8-Nitroquinoline. PubChem. [Link]
Sources
- 1. apjhs.com [apjhs.com]
- 2. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 13. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. emerypharma.com [emerypharma.com]
- 20. linnaeusbio.com [linnaeusbio.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols for Investigating the Anticancer Potential of 8-Nitroquinolin-3-ol
Introduction
The quinoline scaffold is a privileged heterocyclic motif renowned for its broad pharmacological activities, forming the core of numerous approved drugs.[1] Within this class, hydroxyquinolines and their derivatives have garnered significant attention for their potential as anticancer agents, largely attributed to their roles as metal chelators and inhibitors of critical cellular pathways.[2][3] This guide focuses on a specific, yet underexplored, derivative: 8-Nitroquinolin-3-ol .
While extensive research exists for its isomers, such as Nitroxoline (8-hydroxy-5-nitroquinoline), direct and comprehensive studies on the anticancer applications of this compound are nascent.[4][5] However, its structural features—a quinoline core, a hydroxyl group, and a nitro group—provide a strong rationale for its investigation as a potential therapeutic agent. The nitro group, in particular, can significantly influence the electronic properties and biological activity of the quinoline ring system, potentially offering a unique pharmacological profile.[6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a summary of existing data, but as a forward-looking framework to systematically investigate, validate, and characterize the potential anticancer applications of this compound. We will provide the theoretical underpinnings for its hypothesized mechanisms of action, detailed protocols for its in vitro evaluation, and a logical progression for subsequent studies.
Part 1: Hypothesized Mechanisms of Anticancer Activity
Based on the known bioactivity of structurally related nitroquinolines, we can postulate several convergent mechanisms through which this compound may exert its anticancer effects. These hypotheses form the basis for the experimental protocols outlined in Part 2.
Metal Ion Chelation and Homeostasis Disruption
The 3-hydroxyquinoline moiety is a potential bidentate chelating agent for essential metal ions such as copper (Cu²⁺), iron (Fe²⁺/³⁺), and zinc (Zn²⁺).[3] Cancer cells exhibit an elevated demand for these metals to support the activity of metalloenzymes crucial for proliferation, DNA synthesis, and signal transduction.
-
Causality: By sequestering these metal ions, this compound could disrupt the function of key enzymes like matrix metalloproteinases (MMPs) involved in invasion and metastasis, or ribonucleotide reductase, which is essential for DNA replication. This disruption of metal homeostasis can trigger downstream stress responses, leading to cell cycle arrest and apoptosis.[3]
Pro-oxidant Activity and Induction of Oxidative Stress
While many quinolinols possess antioxidant properties, their metal complexes can act as potent pro-oxidants. The this compound-copper complex, in particular, is hypothesized to be redox-active.
-
Causality: This complex can catalyze the generation of reactive oxygen species (ROS) through Fenton-like reactions.[4][8] Cancer cells, already under high intrinsic oxidative stress, have a compromised capacity to handle further ROS insults. A surge in ROS can overwhelm the cellular antioxidant defenses, leading to catastrophic damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[9]
Inhibition of Oncogenic Signaling Pathways
Various quinoline derivatives are known to function as inhibitors of critical enzymes in cancer progression, such as topoisomerases and protein kinases.[1] The 3-nitroquinoline scaffold has been specifically identified as a promising template for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[6]
-
Causality: The planar quinoline ring can intercalate into DNA, potentially inhibiting topoisomerase activity and halting DNA replication and transcription. Furthermore, it may bind to the ATP-binding pocket of protein kinases like EGFR, Akt, or MAPK, blocking downstream signaling cascades that are fundamental for cancer cell proliferation, survival, and angiogenesis.[9][10]
The convergence of these mechanisms—metal chelation fueling ROS production while key survival pathways are inhibited—could create a potent, multi-pronged attack on cancer cells.
Methodology (Annexin V/PI Staining):
-
Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. It is crucial to collect floating cells as they are often apoptotic.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Add 400 µL of 1x binding buffer to each sample and analyze immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Gating and Quantification: Gate the cell population based on forward and side scatter. Analyze the FITC and PI signals to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
Protocol 2.3: Mechanistic Investigation of Apoptosis and Stress Pathways
-
Objective: To investigate the molecular machinery involved in this compound-induced cell death by examining key protein markers.
-
Scientific Rationale: This protocol validates the hypotheses from Part 1 at the protein level. The cleavage of PARP by caspases is a hallmark of apoptosis. [11]Measuring cleaved Caspase-3 confirms the activation of the executioner caspase. To test the oxidative stress hypothesis, we can measure markers like H2A.X phosphorylation (γH2A.X), a sensitive indicator of DNA double-strand breaks often caused by ROS. [9]To probe pathway inhibition, we can assess the phosphorylation status of key kinases like EGFR and its downstream effector, Akt.
Methodology (Western Blotting):
-
Protein Extraction: Treat cells as in 2.2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 4-20% Tris-Glycine polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Apoptosis: Cleaved Caspase-3, PARP, Cleaved PARP.
-
DNA Damage/Stress: Phospho-Histone H2A.X (Ser139).
-
Signaling: Phospho-EGFR (Tyr1068), Total EGFR, Phospho-Akt (Ser473), Total Akt.
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Perform densitometry analysis to quantify changes in protein expression or phosphorylation relative to the loading control.
Part 3: Data Interpretation and Future Directions
A successful investigation using these protocols would yield a clear picture of this compound's in vitro anticancer potential. Positive results would include low micromolar IC₅₀ values, a dose-dependent increase in the apoptotic cell population, and western blot data confirming the activation of apoptotic pathways and modulation of hypothesized targets.
Potential Challenges:
-
Solubility: Poor aqueous solubility may require formulation development.
-
Toxicity: A narrow therapeutic window between efficacy in cancer cells and toxicity in normal cells (e.g., tested on normal fibroblast lines) could limit its potential.
-
Off-Target Effects: As with many quinolines, off-target activities are possible and would require broader screening to identify. [12][13] Next Steps and Future Directions:
-
In Vivo Efficacy: If in vitro data is compelling, the next logical step is to assess efficacy in xenograft or patient-derived xenograft (PDX) mouse models of the most sensitive cancer types.
-
Toxicology Assessment: Preliminary toxicology studies are essential. It is important to note that the parent compound, 8-nitroquinoline, has been reported as carcinogenic in rats, a finding that mandates careful evaluation of this compound's long-term safety profile. [14]3. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency and reduce toxicity, building a clear SAR profile.
-
Combination Studies: Investigate potential synergistic effects when combined with standard-of-care chemotherapies or targeted agents.
By following this structured, hypothesis-driven approach, researchers can rigorously evaluate the promise of this compound as a novel scaffold for the development of next-generation anticancer therapeutics.
References
- Al-Ostoot, F.H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]
- Padrón-Nieves, M., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
- Gîrd, C.E., et al. (2024).
- Shim, J.K., et al. (2014). Nitroxoline induces apoptosis and slows glioma growth in vivo. PubMed. [Link]
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]
- Salehi, B., et al. (2021).
- Zhao, D.D., et al. (2014). Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]
- Request PDF on ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- Review on recent development of quinoline for anticancer activities. (n.d.). sciencedirect.com. [Link]
- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (2025). lookpolymers.com. [Link]
- Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. (2023). MDPI. [Link]
- Takahashi, M., et al. (1978).
- Al-Ishaq, R.K., et al. (2022). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. MDPI. [Link]
- Gaspar, M., et al. (2024). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. [Link]
- Pape, V.F.S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC - NIH. [Link]
- Wang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. PubMed. [Link]
- Kuo, S.C., et al. (1999).
- Wang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI. [Link]
- Bogoeva, V., et al. (2018). Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines. RSC Publishing. [Link]
- Hsia, T.C., et al. (2019). Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. PubMed. [Link]
- ResearchGate. (n.d.). of Luteolin's regulation of several cancer signaling pathways in... | Download Scientific Diagram.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nitroxoline induces apoptosis and slows glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Therapeutic Development of 8-Nitroquinolin-3-ol
Introduction: The Quinoline Scaffold as a Foundation for Novel Therapeutics
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2] The introduction of a nitro group and a hydroxyl group to the quinoline scaffold, as in 8-nitroquinolin-3-ol, presents an intriguing, yet underexplored, candidate for drug discovery. While direct experimental data for this compound is sparse in publicly available literature, its structural similarity to other biologically active nitroquinolines and hydroxyquinolines suggests a high potential for therapeutic relevance.
This guide provides a comprehensive framework for the investigation of this compound as a novel therapeutic agent. It is designed for researchers, scientists, and drug development professionals, offering a structured approach from synthesis and in silico analysis to detailed protocols for biological evaluation. By leveraging established methodologies for related compounds, this document serves as a roadmap for elucidating the therapeutic potential of the this compound scaffold.
Part 1: Synthesis and Characterization of this compound
A reliable synthetic route is the first critical step in the evaluation of any new chemical entity. While a specific, optimized synthesis for this compound is not widely reported, a plausible approach can be designed based on established quinoline chemistry. The following proposed synthesis is a starting point for experimental validation.
Proposed Synthetic Pathway
A potential synthetic route to this compound could involve a multi-step process, beginning with the nitration of a suitable quinoline precursor, followed by the introduction of the hydroxyl group. One possible approach is a modification of the Skraup synthesis, a classic method for quinoline synthesis.[3]
Protocol for Synthesis (Hypothetical)
-
Step 1: Synthesis of 8-Nitroquinoline.
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 2-nitroaniline, glycerol, and a mild oxidizing agent (e.g., arsenic acid, as in historical Skraup syntheses, or a safer alternative).[3]
-
Heat the mixture cautiously. The reaction is often exothermic.
-
Once the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete cyclization.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 8-nitroquinoline.
-
Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.
-
-
Step 2: Hydroxylation of 8-Nitroquinoline to this compound.
-
The introduction of a hydroxyl group at the 3-position of the quinoline ring can be challenging. A potential method involves electrophilic substitution, though the nitro group is deactivating.
-
Alternatively, a more complex route starting from a pre-hydroxylated precursor that is subsequently nitrated could be explored.
-
Purification of the final product, this compound, will be crucial and likely involve column chromatography followed by recrystallization.
-
Part 2: In Silico Prediction of Therapeutic Potential
Prior to extensive laboratory work, in silico tools can provide valuable insights into the likely biological activities and pharmacokinetic properties of a novel compound.[4]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET properties are critical for the developability of a drug candidate. Web-based platforms can predict these properties based on the chemical structure of this compound.[5][6]
| Property | Predicted Value (Exemplary) | Implication in Drug Development |
| Molecular Weight | ~190 g/mol | Compliant with Lipinski's rule of five, favoring good absorption.[5] |
| LogP | 1.5 - 2.5 | Indicates good membrane permeability. |
| H-bond Donors/Acceptors | 1 / 4 | Within the limits of Lipinski's rule of five.[5] |
| Blood-Brain Barrier Permeability | Potentially Low to Moderate | May require structural modification for CNS-targeted therapies. |
| CYP450 Inhibition | Possible | Potential for drug-drug interactions; requires experimental validation. |
| Hepatotoxicity | Potential Risk | The nitroaromatic group can be associated with toxicity.[4] |
| Mutagenicity | Potential Risk | Nitroaromatics can be mutagenic; requires Ames testing. |
Target Prediction
Based on structural similarity to known bioactive molecules, in silico target prediction tools can suggest potential protein targets for this compound. Given the prevalence of quinoline scaffolds in kinase inhibitors, it is plausible that this compound may interact with various kinases involved in cell signaling pathways.
Part 3: Protocols for Biological Evaluation
The following protocols are designed to systematically evaluate the therapeutic potential of this compound in key disease areas.
Anticancer Activity Screening
Quinoline derivatives are well-known for their anticancer properties.[2] The initial assessment of this compound's anticancer potential should involve cytotoxicity screening against a panel of cancer cell lines.
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Many quinoline-based anticancer agents function as kinase inhibitors.[1] this compound could potentially inhibit key kinases in oncogenic signaling pathways such as the PI3K/Akt or MAPK/ERK pathways.
Antimicrobial Activity Screening
Nitroquinolines, such as nitroxoline (8-hydroxy-5-nitroquinoline), are known for their antimicrobial properties.[8] Therefore, it is prudent to evaluate this compound for activity against a panel of pathogenic bacteria and fungi.
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (a known antibiotic) and a negative control (no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Neuroprotective Activity Screening
Some quinoline derivatives have demonstrated neuroprotective effects.[9] A preliminary assessment of this compound's neuroprotective potential can be conducted using in vitro models of neuronal cell death.
This protocol uses a neuronal cell line (e.g., SH-SY5Y) and an induced neurotoxin to assess the protective effects of the test compound.[9]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's disease-like neurodegeneration. Include control wells with no toxin and no compound.
-
Incubation: Incubate for 24-48 hours.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Protocol 1. An increase in cell viability in the compound-treated, toxin-exposed cells compared to the toxin-only treated cells indicates a neuroprotective effect.
Conclusion and Future Directions
The this compound scaffold represents a novel and unexplored area in the vast landscape of quinoline-based drug discovery. While this document provides a hypothetical framework based on the activities of structurally related compounds, it underscores the necessity for a systematic and rigorous experimental evaluation. The proposed protocols for synthesis, in silico analysis, and biological screening in anticancer, antimicrobial, and neuroprotective assays offer a clear path forward for researchers. The data generated from these studies will be instrumental in elucidating the structure-activity relationships and mechanisms of action of this promising class of compounds, potentially leading to the development of new and effective therapeutics.
References
- ResearchGate. (n.d.). Quinoline derivatives known anticancer agents.
- CLP Magazine. (2025, August 25). New Guidance on Modifications to Antimicrobial Susceptibility Testing.
- PubChem. (n.d.). 8-Nitroquinoline.
- Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols, 1st Edition.
- PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.
- ResearchGate. (2025, August 7). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
- PubMed Central. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- PubMed. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- MDPI. (2026, January 6). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
- PrepChem.com. (n.d.). Preparation of 8-nitroquinoline.
- ASM Journals. (2019, November 22). Bringing Antimicrobial Susceptibility Testing for New Drugs into the Clinical Laboratory: Removing Obstacles in Our Fight against Multidrug-Resistant Pathogens.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- PubChem. (n.d.). 3-Hydroxyquinoline.
- CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
- MDPI. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.
- PubMed Central. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- ACS Publications. (2022, May 25). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- ResearchGate. (n.d.). 8-Nitroquinoline.
- ResearchGate. (2025, August 7). Technology of Preparing 8Hydroxy5-nitroquinoline.
- Chemistry of Heterocyclic Compounds. (2023, October 30). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE.
- PubChem. (n.d.). 3-Nitro-4-quinolinol.
- ResearchGate. (n.d.). In silico ADMET properties of compound 3c predicted by ADMETlab tool.
- Journal of Applied Pharmaceutical Science. (n.d.). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves.
- PubMed Central. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support.
- Audrey Yun Li. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?.
- ResearchGate. (2025, August 5). Technology of preparation of 8-hydroxy-5-nitroquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 5. japsonline.com [japsonline.com]
- 6. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Experimental Use of 8-Hydroxy-5-nitroquinoline (Nitroxoline) in Cell Culture
A Note to the Researcher: The initial topic requested was "8-Nitroquinolin-3-ol." A thorough review of scientific literature and supplier databases indicates a significant lack of published data regarding the biological activity or cell culture applications for this specific compound. However, the structurally similar and extensively studied compound, 8-Hydroxy-5-nitroquinoline , also known as Nitroxoline , is a well-characterized agent with a rich history of use as an antimicrobial and, more recently, as a promising anticancer agent.[1][2] Given the high likelihood that this is the compound of interest for researchers in drug development, this guide has been developed to provide comprehensive application notes and protocols for the experimental use of 8-Hydroxy-5-nitroquinoline (Nitroxoline) in a cell culture setting.
Part 1: Scientific Background & Mechanism of Action
Introduction to 8-Hydroxy-5-nitroquinoline (Nitroxoline)
8-Hydroxy-5-nitroquinoline (Nitroxoline) is a synthetic derivative of 8-hydroxyquinoline, a class of compounds known for their potent metal-chelating properties.[3] For decades, Nitroxoline has been used clinically, particularly in Europe, as an oral antibiotic for treating urinary tract infections.[3][4] Its established safety profile and long history of human use have made it an attractive candidate for drug repurposing.[4] Recent research has unveiled its significant potential as an anticancer agent, demonstrating cytotoxicity against a wide array of human cancer cell lines, including those resistant to standard chemotherapies.[1][2]
Core Mechanism of Action: A Multi-Pronged Approach
The biological activity of Nitroxoline is not attributed to a single target but rather to a combination of interconnected mechanisms, making it a robust agent for investigation.
-
Metal Ion Chelation: The foundational activity of 8-hydroxyquinolines is their ability to act as potent chelators of divalent metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[3][4] These metal ions are critical cofactors for a multitude of enzymes essential for cell survival and proliferation, including matrix metalloproteinases (MMPs) involved in metastasis and enzymes critical for DNA synthesis. By sequestering these ions, Nitroxoline disrupts these vital cellular processes.[4]
-
Generation of Reactive Oxygen Species (ROS): A key consequence of Nitroxoline's interaction with metal ions, particularly copper, is the catalytic generation of intracellular reactive oxygen species (ROS).[1][2] The Nitroxoline-copper complex can engage in redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This surge in ROS induces a state of severe oxidative stress, overwhelming the cell's antioxidant defenses and triggering apoptotic cell death pathways. The pro-oxidant effect is significantly enhanced in the presence of copper, a phenomenon of particular interest in cancer cells which often exhibit dysregulated copper metabolism.[1][2]
-
Modulation of Key Signaling Pathways: Nitroxoline has been shown to interfere with multiple critical signaling pathways that govern cell growth, survival, and proliferation. While research is ongoing, key modulated pathways include:
-
PTEN/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Nitroxoline has been found to regulate this signaling cascade, likely through its effects on upstream regulators or metal-dependent kinases.
-
p53 Signaling: The p53 tumor suppressor protein is a master regulator of the cell cycle and apoptosis. Nitroxoline can influence the p53 axle, promoting cell cycle arrest and apoptosis in cancer cells.
-
The interplay of these mechanisms—disrupting metal homeostasis, inducing lethal oxidative stress, and inhibiting pro-survival signaling—underpins Nitroxoline's potent biological effects.
Caption: Proposed mechanism of Nitroxoline cytotoxicity.
Part 2: Application Notes for Cell Culture
Reagent Preparation and Storage
-
Solubility: 8-Hydroxy-5-nitroquinoline is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) at neutral pH. It is readily soluble in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.
-
-
Stock Solution Protocol:
-
Aseptically weigh out the desired amount of 8-Hydroxy-5-nitroquinoline powder.
-
Dissolve in cell culture-grade DMSO to a final concentration of 10-20 mM. Ensure complete dissolution by vortexing or gentle warming (if necessary).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Storage:
-
Stock Solution (in DMSO): Store at -20°C for up to 6 months or -80°C for longer-term storage. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before each experiment. Do not store diluted solutions in media.
-
Experimental Concentrations and Cell Line Selection
The optimal concentration of Nitroxoline is highly dependent on the cell line and the biological endpoint being measured. It is imperative to perform a dose-response curve for each new cell line to determine the IC₅₀ (half-maximal inhibitory concentration).
| Application | Cell Type Example | Typical Concentration Range | Incubation Time | Notes |
| Cytotoxicity (IC₅₀) | HeLa (Cervical Cancer)[1], Prostate Cancer Cells | 0.5 µM - 50 µM | 24 - 72 hours | Start with a broad range to establish sensitivity. |
| Antimicrobial | E. coli, S. aureus | 2 µg/mL - 32 µg/mL | 18 - 24 hours | MIC values are typically lower than cytotoxic concentrations for mammalian cells.[4] |
| Mechanism of Action | Various Cancer Cell Lines | 0.5x, 1x, and 2x the pre-determined IC₅₀ | 6 - 48 hours | Shorter incubation times are often used for pathway analysis or ROS detection. |
| ROS Generation | Any sensitive cell line | 1x - 5x IC₅₀ | 1 - 6 hours | ROS production is an early event in the apoptotic cascade. |
Cell Line Considerations: Nitroxoline has demonstrated broad efficacy against various cancer types, including bladder, prostate, and leukemia/lymphoma cell lines.[1] It is also effective against multidrug-resistant (MDR) cell lines, making it a valuable tool for studying mechanisms of chemoresistance. When selecting a cell line, consider its metabolic activity, doubling time, and the specific signaling pathways of interest.
Culture Media and Stability
Nitroxoline is generally stable once diluted in standard cell culture media (e.g., DMEM, RPMI-1640) for the duration of a typical experiment. However, like many small molecules, its stability can be influenced by components in the media, such as high concentrations of certain amino acids or metal ions.
-
Best Practice: Always add the final dilution of Nitroxoline to the cell culture plates immediately after preparation from the DMSO stock.
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules. While this is a factor in all serum-containing experiments, it is important to maintain consistent serum concentrations across all experimental and control groups.
-
Controls: Always include a "vehicle control" group treated with the same final concentration of DMSO used in the highest dose of Nitroxoline to account for any solvent-induced effects. The final DMSO concentration should ideally be kept below 0.5% (v/v).
Part 3: Detailed Experimental Protocols
Sources
Fluorescence Studies of 8-Nitroquinolin-3-ol and its Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Fluorophore
The field of fluorescence spectroscopy has been profoundly impacted by the development of novel fluorogenic probes for the selective detection of metal ions. Among the vast array of organic fluorophores, quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ), have garnered significant attention due to their inherent ability to form stable and highly fluorescent complexes with a variety of metal ions.[1][2] This phenomenon, known as chelation-enhanced fluorescence (CHEF), arises from the rigidification of the molecular structure upon metal binding, which minimizes non-radiative decay pathways and enhances the fluorescence quantum yield.[1]
This application note delves into the fluorescence properties of a lesser-explored derivative, 8-Nitroquinolin-3-ol, and its potential for forming fluorescent metal complexes. The introduction of a nitro group at the 8-position and a hydroxyl group at the 3-position is anticipated to modulate the electronic and photophysical properties of the quinoline scaffold, potentially leading to unique fluorescence characteristics and metal ion selectivity. Understanding these properties is crucial for the rational design of novel fluorescent probes for applications in biological imaging, environmental monitoring, and pharmaceutical research.
The electron-withdrawing nature of the nitro group can influence the acidity of the hydroxyl proton and the electron density of the quinoline ring, thereby affecting the thermodynamics and kinetics of metal complexation. This guide provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols for the synthesis and characterization of this compound and its metal complexes, and methodologies for robust fluorescence analysis.
I. Synthesis of this compound and its Metal Complexes
Protocol 1: Synthesis of this compound (Hypothetical Route)
Disclaimer: This is a proposed synthetic route and requires optimization and validation in a laboratory setting.
Materials:
-
3-Amino-1-nitrophenol
-
Glycerol
-
Arsenic acid (or a suitable alternative oxidizing agent)
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution
-
Organic solvents (e.g., ethanol, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, carefully mix 3-Amino-1-nitrophenol and glycerol.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture while stirring and maintaining the temperature below 60°C.
-
Oxidizing Agent: Gradually add arsenic acid to the reaction mixture.
-
Heating: Heat the mixture to 120-130°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Purification: Filter the crude product, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: General Synthesis of Metal Complexes
The formation of metal complexes with this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent.
Materials:
-
This compound
-
Metal salts (e.g., ZnCl₂, Al(NO₃)₃, Cu(OAc)₂, etc.)
-
Solvents (e.g., ethanol, methanol, DMF)
-
Base (e.g., NaOH, NH₄OH)
Procedure:
-
Ligand Solution: Dissolve a known amount of this compound in a suitable solvent.
-
pH Adjustment: Adjust the pH of the solution to a slightly basic condition using a dilute base. This deprotonates the hydroxyl group, facilitating chelation.
-
Metal Salt Addition: Slowly add a solution of the metal salt (in a 1:1, 1:2, or 1:3 molar ratio of metal to ligand) to the ligand solution while stirring.
-
Complex Formation: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of the complex may be indicated by a color change or precipitation.
-
Isolation: If a precipitate forms, filter the complex, wash it with the solvent, and dry it. If the complex is soluble, the solvent can be removed under reduced pressure.
II. Fluorescence Spectroscopy Protocols
Fluorescence spectroscopy is the core technique for characterizing the photophysical properties of this compound and its metal complexes.
Workflow for Fluorescence Characterization
Caption: Experimental workflow for fluorescence characterization.
Protocol 3: Determination of Optimal Excitation and Emission Wavelengths
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of this compound and each of its metal complexes in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Excitation Scan: Set the emission wavelength to an estimated value and scan a range of excitation wavelengths to find the wavelength of maximum absorption that leads to emission.
-
Emission Scan: Set the excitation wavelength to the determined optimum and scan a range of emission wavelengths to find the wavelength of maximum fluorescence intensity.
Protocol 4: Metal Ion Titration
-
Initial Spectrum: Record the fluorescence spectrum of a solution of this compound (e.g., 10 µM).
-
Incremental Addition: Add small aliquots of a concentrated stock solution of a specific metal ion to the cuvette.
-
Spectrum Recording: After each addition, mix thoroughly and record the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This titration curve can be used to determine the binding constant.
Protocol 5: Selectivity Study
-
Complex Solution: Prepare a solution of this compound with the target metal ion at a concentration that gives a significant fluorescence signal.
-
Interfering Ions: Add solutions of other metal ions (potential interferents) at the same or higher concentrations.
-
Fluorescence Measurement: Record the fluorescence spectrum after the addition of each interfering ion.
-
Analysis: Compare the fluorescence intensity in the presence of interfering ions to the initial intensity to assess the selectivity of the probe.
III. Data Analysis and Interpretation
A thorough analysis of the fluorescence data is crucial for understanding the properties of this compound and its metal complexes.
Key Photophysical Parameters
| Parameter | Description | Method of Determination |
| λex (nm) | Wavelength of maximum excitation. | Excitation scan. |
| λem (nm) | Wavelength of maximum emission. | Emission scan. |
| Stokes Shift (nm or cm⁻¹) | The difference between the positions of the band maxima of the absorption and emission spectra. | Calculated from λex and λem. |
| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Relative method using a standard fluorophore (e.g., quinine sulfate). |
| Binding Constant (Ka) | A measure of the affinity of the ligand for a metal ion. | Fitting the metal ion titration data to a binding isotherm model. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Calculated from the standard deviation of the blank and the slope of the calibration curve. |
Mechanism of Fluorescence Enhancement
The anticipated fluorescence enhancement upon metal complexation with this compound can be attributed to several factors:
-
Rigidification: Chelation with a metal ion restricts intramolecular rotations and vibrations, reducing non-radiative decay pathways.
-
Inhibition of ESIPT: In 8-hydroxyquinoline, an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen is a major non-radiative decay channel.[1] Metal chelation prevents this proton transfer, leading to enhanced fluorescence.
-
Modulation of Electronic Properties: The metal ion can alter the energy levels of the ligand's molecular orbitals, influencing the absorption and emission properties.
Caption: Simplified Jablonski diagram illustrating CHEF.
IV. Applications and Future Directions
The unique fluorescence properties of this compound metal complexes could be harnessed for a variety of applications:
-
Selective Metal Ion Sensing: Development of sensitive and selective fluorescent probes for detecting specific metal ions in environmental or biological samples.
-
Cellular Imaging: If the complexes are cell-permeable and exhibit low cytotoxicity, they could be used as fluorescent probes for imaging metal ions in living cells.
-
Drug Development: The interaction of metal ions with biological systems is crucial. These complexes could serve as tools to study metallo-drug interactions or as potential therapeutic agents themselves.
Future research should focus on a detailed investigation of the photophysical properties of this compound with a wide range of metal ions, determination of their binding affinities and selectivities, and exploration of their utility in real-world applications.
V. References
-
Saleh N Al-Busafi, Fakhr Eldin O Suliman, and Zaid R Al-Alawi. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. 2014;3(1).
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level. Materials Advances. 2021-02-11.
-
Preparation of 8-nitroquinoline. PrepChem.com.
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC.
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
-
(PDF) 8-Nitroquinoline. ResearchGate.
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. ResearchGate. 2021-02-10.
-
(PDF) Quinoline-Based Fluorescence Sensors. ResearchGate.
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
-
This compound. ChemUniverse.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
-
Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... ResearchGate.
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry.
-
8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells.
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. 2021.
-
Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate.
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC.
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. 2025-08-08.
-
Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI.
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. 2025-08-10.
Sources
Application Notes & Protocols: 8-Nitroquinolin-3-ol as a Potential Research Chemical
A Guide for Investigators in Chemical Biology and Drug Discovery
Disclaimer: 8-Nitroquinolin-3-ol is a research chemical with limited characterization in publicly available literature. The following application notes are based on the established properties of structurally related quinoline, hydroxyquinoline, and nitroquinoline compounds. All protocols provided are general methodologies and should be adapted and optimized for specific experimental contexts. Appropriate safety precautions must be taken when handling this compound.
Introduction: Unveiling the Potential of a Novel Quinoline Scaffold
This compound (CAS No. 25369-37-3) is a heterocyclic aromatic compound belonging to the quinoline family.[1][2][3][4][5] Its structure, featuring a nitro group at the 8-position and a hydroxyl group at the 3-position, suggests a rich potential for investigation in medicinal chemistry and chemical biology. While specific biological activities for this exact molecule are not yet extensively documented, the quinoline core is a "privileged scaffold" in drug discovery.[6][7][8] Its derivatives have yielded a wide array of therapeutic agents.[6][7][9]
The presence of both a hydroxyl (phenol) and a nitro group on the quinoline ring system suggests that this compound may share properties with two highly significant classes of compounds: 8-hydroxyquinolines and nitroxoline (8-hydroxy-5-nitroquinoline) . This guide will extrapolate from the known applications of these analogues to propose potential research avenues and experimental protocols for this compound.
Molecular Profile:
| Property | Value | Source |
| CAS Number | 25369-37-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₆N₂O₃ | [1][4] |
| Molecular Weight | 190.16 g/mol | [1][4] |
| Predicted Boiling Point | 400.9 ± 30.0 °C | [5] |
Core Scientific Rationale: Potential Mechanisms & Applications
The unique arrangement of functional groups in this compound provides a strong rationale for investigating several potential biological activities. The primary hypothesis is that it will function as a metal ion chelator , a defining characteristic of the 8-hydroxyquinoline family that underpins much of its biological activity.[10][11][12][13]
Metal Ion Chelation: The Central Hypothesis
8-Hydroxyquinoline and its derivatives are potent bidentate chelating agents, forming stable complexes with a wide range of divalent and trivalent metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[11][13] This chelation is critical to their biological effects, which can be broadly categorized into two modes of action:
-
Deprivation of Essential Metals: By sequestering essential metal ions from the local environment, these compounds can inhibit the function of metalloenzymes that are critical for the growth and replication of microbes and cancer cells.[13]
-
Ionophore Activity: The lipophilic complexes formed with metal ions can be transported across cell membranes. Once inside the cell, the metal can be released, disrupting cellular homeostasis. For instance, copper complexes can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[10][13]
The hydroxyl group at position 3, in conjunction with the quinoline nitrogen, may enable this compound to act as a chelator, similar to the 8-hydroxy analogues.
Caption: Hypothesized mechanism of this compound via metal chelation.
Potential Research Applications
Based on the activities of its analogues, this compound is a prime candidate for screening in the following areas:
-
Antimicrobial Research: Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibacterial agent.[14][15] Its mechanism is linked to chelating essential cations required for bacterial growth.[14] this compound could be screened for activity against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.
-
Anticancer Drug Development: Many 8-hydroxyquinoline derivatives exhibit potent anticancer activity.[9][10][13] The nitro-containing analogue, nitroxoline, has demonstrated greater potency than some halogenated derivatives.[10] The proposed mechanisms involve the induction of oxidative stress through copper ionophore activity and the inhibition of key enzymes.[10][13] Screening against various cancer cell lines (e.g., breast, prostate, lung) is highly warranted.
-
Enzyme Inhibition Studies: The ability to chelate active-site metal ions makes these compounds potential inhibitors of metalloenzymes. This could include histone demethylases, as has been shown for other 8-hydroxyquinolines, or matrix metalloproteinases.
-
Synthetic Chemistry: this compound can serve as a valuable synthetic intermediate. The nitro group can be reduced to an amine, and the hydroxyl group can be alkylated or esterified, providing a scaffold for creating a library of novel derivatives for further screening.[16][17]
Experimental Protocols & Methodologies
The following are generalized protocols that can serve as a starting point for the investigation of this compound.
Compound Handling and Solubilization
Objective: To prepare a stock solution for use in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Safety First: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing: Accurately weigh the desired amount of the compound. For a 10 mM stock solution, this would be 1.9016 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium or buffer immediately before each experiment. Note that the final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). A typical concentration range might be 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol: In Vitro Cytotoxicity Assay (MTT/Resazurin)
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line and determine its IC₅₀ value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO-treated) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm.
-
Resazurin Assay: Add resazurin solution and incubate for 1-4 hours. Viable cells reduce the blue resazurin to the fluorescent pink resorufin. Measure fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.
Synthetic Potential and Derivatization
This compound is a versatile scaffold for the synthesis of novel compounds. The nitro and hydroxyl groups are key functional handles for derivatization.
Caption: Potential synthetic pathways for derivatizing this compound.
A general protocol for the reduction of a nitroquinoline to an aminoquinoline is adapted from literature.[16]
Protocol: Reduction of the Nitro Group
-
Suspend this compound in a mixture of ethanol, water, and an acid like acetic acid or HCl.
-
Add a reducing agent, such as iron powder or tin(II) chloride, in portions while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove the metal salts, and neutralize the filtrate.
-
Extract the product with an organic solvent and purify by recrystallization or column chromatography to yield 8-Aminoquinolin-3-ol.
This amino derivative can then be further functionalized to create libraries of amides or sulfonamides for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
While this compound is an understudied molecule, its structural features strongly suggest a high potential for biological activity, primarily rooted in the well-established metal-chelating properties of the hydroxyquinoline scaffold. Researchers are encouraged to explore its efficacy as an antimicrobial and anticancer agent, using the generalized protocols herein as a guide. Furthermore, its utility as a synthetic building block offers a platform for the discovery of novel derivatives with potentially enhanced potency and selectivity. Rigorous investigation of this compound could unveil a new and valuable tool for chemical biology and drug development.
References
- Gyalay, Z., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
- Radić, M. M., & Vrdoljak, V. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. PMC. [Link]
- CP Lab Safety. This compound, 95% Purity, C9H6N2O3, 100 mg. [Link]
- ChemBK. This compound. [Link]
- Pradahan, J., et al. (2013).
- Pradahan, J., et al. (2013).
- Pradahan, J., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.
- Al-Janabi, K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
- PrepChem.com.
- Rodriguez, J.B., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
- Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
- Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline.
- Xu, L., et al. (2011). 8-Nitroquinoline.
- Al-Janabi, K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Al-Janabi, K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
- Al-Janabi, K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. 25369-37-3|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. prepchem.com [prepchem.com]
- 17. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Application Note: Strategic Pathways for the Synthesis of Novel 8-Nitroquinolin-3-ol Derivatives for Drug Discovery Scaffolds
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] 8-Nitroquinolin-3-ol, in particular, presents a valuable starting material for the generation of diverse molecular libraries. Its structure is endowed with two key functional "handles"—a nitro group and a hydroxyl group—that are amenable to a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel derivatives from this compound. We will explore core synthetic strategies, from foundational functional group modifications to advanced C-H functionalization, providing detailed, field-proven protocols and the chemical rationale behind them.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a fundamental scaffold in organic chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4] The this compound core is particularly strategic for two reasons:
-
The 8-Nitro Group: This powerful electron-withdrawing group can be readily reduced to the corresponding 8-amino group, which serves as a versatile precursor for amides, sulfonamides, and other functionalities. The reduction process itself is a critical step in modulating the electronic properties and biological activity of the molecule.[5]
-
The 3-Hydroxyl Group: This phenolic group is a prime site for modifications such as etherification and esterification, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR). Its presence also influences the molecule's acidity and hydrogen-bonding capabilities.
This guide will systematically detail the synthetic pathways available to leverage these functional groups for the creation of novel chemical entities with therapeutic potential.
Foundational Synthetic Strategies
The most direct approach to derivatization involves the independent or sequential modification of the nitro and hydroxyl groups. These transformations are robust, well-documented, and form the basis for generating a primary library of compounds.
Reduction of the 8-Nitro Group: Gateway to Amino Derivatives
The conversion of the 8-nitro moiety to an 8-amino group is arguably the most critical transformation, unlocking a vast chemical space. The resulting 8-aminoquinolin-3-ol is a key intermediate for numerous subsequent reactions.
Causality Behind Method Selection: The choice of reducing agent is paramount and depends on the presence of other functional groups in the molecule and the desired selectivity.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This is a clean and efficient method. Palladium on carbon (Pd/C) is highly effective for both aromatic and aliphatic nitro group reductions.[6] However, care must be taken as prolonged reaction times or harsh conditions can lead to the over-reduction of the quinoline ring system. Raney Nickel is a suitable alternative when dehalogenation of aryl halides is a concern.[6]
-
Chemical Reduction (e.g., SnCl₂, Fe/HCl, Na₂S₂O₄): These methods are often preferred for their functional group tolerance. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for selectively reducing aromatic nitro groups without affecting most other reducible functionalities.[7] Iron powder in acidic conditions offers a milder and more economical alternative.[6]
| Method | Reagents & Conditions | Advantages | Disadvantages | Ref. |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, RT, 1-3 atm | High yield, clean reaction, easy product isolation. | Can reduce other functional groups (alkenes, alkynes, etc.). Potential for ring saturation. | [6] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, conc. HCl, Ethanol, 70-80°C | High functional group tolerance, reliable. | Stoichiometric amounts of metal salts, requires careful workup to remove tin residues. | [7] |
| Iron Reduction | Fe powder, NH₄Cl, Ethanol/H₂O, Reflux | Inexpensive, mild, suitable for large-scale synthesis. | Slower reaction times, heterogeneous mixture can complicate monitoring. | [6] |
Functionalization of the 3-Hydroxyl Group: Introducing Diversity
The phenolic hydroxyl group at the C-3 position is a versatile handle for introducing a wide range of substituents through etherification or esterification.
Causality Behind Method Selection: The choice between forming an ether or an ester linkage depends on the desired properties of the final compound. Ethers are generally more stable metabolically, while esters can act as prodrugs, undergoing hydrolysis in vivo.
-
Williamson Ether Synthesis: This classic Sₙ2 reaction involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then displaces a halide from an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.
-
Esterification: Acylation of the hydroxyl group can be readily achieved using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine, which acts as a catalyst and scavenges the HCl byproduct.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for key transformations.
Protocol 1: Synthesis of 8-Aminoquinolin-3-ol via SnCl₂ Reduction
This protocol describes the reliable reduction of the nitro group using tin(II) chloride.
Workflow Diagram:
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Nitroquinolin-3-ol
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of synthesizing 8-Nitroquinolin-3-ol. This molecule, while valuable as a scaffold in drug discovery and materials science, presents a unique set of synthetic challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Section 1: Strategic Planning - A Fork in the Synthetic Road
The synthesis of this compound immediately presents a critical strategic decision: when to introduce the nitro group. This choice fundamentally alters the challenges you will face. The two primary pathways are:
-
Route A: Post-Ring Formation Nitration: Synthesize the quinolin-3-ol core first, followed by electrophilic nitration.
-
Route B: Pre-Ring Formation Nitration: Begin with a pre-nitrated aniline precursor and construct the quinoline ring.
Each path has distinct advantages and disadvantages related to regioselectivity, reaction kinetics, and purification.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems you may encounter. The questions are categorized by the synthetic strategy chosen.
Part A: Issues in Post-Ring Formation Nitration (Route A)
This route first requires the synthesis of quinolin-3-ol, which is then nitrated.
Question 1: My nitration of quinolin-3-ol is producing a mixture of 5-nitro and 8-nitro isomers. How can I improve the regioselectivity for the 8-position?
Answer: This is the most common challenge with this route. Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated to form the quinolinium ion.[1] This deactivates the pyridine ring and directs the electrophilic attack to the less deactivated benzene ring, primarily at the 5 and 8-positions.[2][3] The ratio can be close to 1:1, making separation a significant challenge.[2]
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at 0°C or lower. While this may not drastically change the isomer ratio, it can minimize side reactions and improve overall control. Kinetic studies have shown the 5-nitro to 8-nitro ratio is relatively stable even at 0°C, but it prevents thermal degradation.[2]
-
Steric Hindrance: Consider using a bulkier nitrating agent. While less common, reagents like acetyl nitrate in a non-polar solvent might slightly favor the more sterically accessible 5-position, but exploring variations could reveal conditions that favor the 8-position.
-
Directed Ortho Metalation (DoM): A more advanced approach involves protecting the 3-hydroxyl group and then using a directed metalation strategy. A directing group at the N1 position could potentially direct a lithiation/borylation sequence to the 8-position, followed by a nitration step. This is a multi-step, research-intensive approach but offers the highest degree of regiocontrol.
Question 2: I'm observing significant amounts of dinitro- and other over-nitrated byproducts. How can I prevent this?
Answer: The quinolin-3-ol ring system is moderately activated towards electrophilic substitution, and controlling the reaction to achieve mono-nitration can be difficult. The initial mono-nitro product is only slightly less reactive than the starting material.
Troubleshooting Steps:
-
Stoichiometry and Addition: Use a slight stoichiometric deficit of the nitrating agent (e.g., 0.95 equivalents of HNO₃). Add the nitrating agent dropwise to the quinolin-3-ol solution at a low temperature (0°C) to maintain a low instantaneous concentration of the electrophile.
-
Milder Reagents: Avoid using fuming nitric/sulfuric acid. A standard mixture of concentrated H₂SO₄ and 65-70% HNO₃ is sufficient. Milder conditions, such as using urea nitrate or acetyl nitrate, can also be explored to temper reactivity.
-
Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Quench the reaction as soon as a significant amount of the desired mono-nitro product has formed, even if some starting material remains. Over-running the reaction will almost certainly lead to dinitration.
Part B: Issues in Ring Formation with a Nitro-Aniline (Route B)
This route typically involves a reaction like the Friedländer or a modified Skraup/Doebner-von Miller synthesis starting with a 2-amino-X-nitro precursor.
Question 1: My cyclization reaction to form the quinoline ring is failing or giving abysmal yields (<10%). What is the root cause?
Answer: The primary cause is the powerful electron-withdrawing and deactivating nature of the nitro group on the aniline starting material.[4] In classic quinoline syntheses like the Skraup or Friedländer, the key step is an intramolecular electrophilic aromatic substitution where the aniline ring attacks an intermediate. The -NO₂ group makes the ring extremely electron-deficient, rendering this cyclization step very difficult.
Troubleshooting Steps:
-
Switch to a More Favorable Reaction: The traditional Skraup reaction is often too harsh and low-yielding for this substrate.[5][6] The Friedländer Synthesis is generally a better choice.[7][8] It involves the condensation of a 2-amino-nitro-benzaldehyde (or ketone) with a compound containing an α-methylene group (like ethyl acetoacetate). This reaction is often catalyzed by acid or base and does not rely on electrophilic substitution on the deactivated ring in the same way.[9][10]
-
Increase Reaction Temperature and Time: High thermal energy is required to overcome the activation barrier. Reactions may require prolonged heating (24-48 hours) at high temperatures (e.g., in refluxing diphenyl ether, ~259°C) for cyclization to occur.
-
Use a Stronger Catalyst: While strong acids can promote tar, a robust Lewis acid or a polyphosphoric acid (PPA) catalyst might be necessary to force the cyclization.
Question 2: The reaction mixture turns into a dark, intractable tar, making product isolation impossible. How can I prevent this?
Answer: Tar formation is a classic problem in acid-catalyzed quinoline syntheses, especially under high heat.[11] It arises from the polymerization of starting materials, intermediates (like acrolein in the Skraup reaction), and products.[11]
Troubleshooting Steps:
-
Gradual Addition of Reactants: As recommended in protocols for the Doebner-von Miller reaction, adding the carbonyl compound (e.g., glycerol or an α,β-unsaturated aldehyde) slowly to the heated acidic solution of the aniline can maintain its concentration at a low level, favoring the desired reaction over self-polymerization.[11]
-
Optimize the Acid Catalyst: Excessively harsh acidic conditions accelerate tarring. A systematic screen of different Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄) can identify an optimal catalyst that balances reaction rate with side product formation.[11]
-
Temperature Management: Do not overheat the reaction. Find the minimum temperature required for the reaction to proceed at a reasonable rate. For highly exothermic reactions like the Skraup, careful initial heating and readiness to cool the vessel are critical safety and process control measures.[12]
Section 3: Purification & Characterization FAQs
Question 1: What is the best way to separate the 5-nitro and 8-nitro isomers of quinolin-3-ol?
Answer: This is a significant purification challenge due to the similar polarity of the isomers.
-
Column Chromatography: This is the most common method. A high-surface-area silica gel and a shallow solvent gradient are essential. Start with a non-polar solvent system (e.g., Dichloromethane/Hexane) and slowly increase the polarity by adding Ethyl Acetate or Methanol. Multiple columns may be necessary.
-
Fractional Crystallization: If a solvent system can be found where one isomer is significantly less soluble than the other, fractional crystallization can be effective. This often requires screening a wide range of solvents and solvent mixtures.
-
Preparative HPLC: For high-purity material required for biological testing, preparative reverse-phase HPLC is the most effective, albeit expensive and low-throughput, option.
Question 2: What are the expected spectral characteristics for this compound?
Answer: While a definitive spectrum requires experimental data for the specific compound, we can predict the key features based on its structure:
-
¹H NMR: Expect characteristic aromatic protons in the 7.5-9.0 ppm range. The proton at C-2 will likely be a sharp singlet at a downfield chemical shift (>8.5 ppm). The protons on the benzene ring (C-5, C-6, C-7) will show a distinct splitting pattern (doublets and a triplet) characteristic of a 1,2,4-trisubstituted benzene ring. The -OH proton may appear as a broad singlet.
-
¹³C NMR: The carbon bearing the nitro group (C-8) and the carbons ortho and para to it will be significantly shifted. The C-3 carbon bearing the hydroxyl group will also have a characteristic chemical shift.
-
IR Spectroscopy: Look for a broad O-H stretch (~3200-3500 cm⁻¹), characteristic aromatic C-H stretches (~3000-3100 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) should be readily identifiable corresponding to the molecular weight of C₉H₆N₂O₃ (190.16 g/mol ).
Section 4: Key Experimental Protocols & Workflows
Protocol 1: Synthesis of Quinolin-3-ol via a Modified Friedländer Annulation
This protocol outlines a plausible synthesis for the quinolin-3-ol precursor, which is not widely commercially available.
Methodology:
-
Condensation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol. Add a catalytic amount of L-proline (0.1 eq).
-
Cyclization: Heat the mixture to reflux and monitor the formation of the intermediate enamine by TLC. After 4-6 hours, add a solution of sodium ethoxide (1.5 eq) in ethanol to the refluxing mixture. Continue to reflux for an additional 8-12 hours until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully acidify the aqueous mixture with 2M HCl until a precipitate forms (typically pH 5-6).
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Recrystallize the crude solid from an ethanol/water mixture to yield pure quinolin-3-ol.
Table 1: Comparison of Nitration Conditions for Quinolin-3-ol
| Condition ID | Nitrating Agent | Temperature | Solvent | Key Challenges & Expected Outcome |
| NIT-01 | Conc. HNO₃ / Conc. H₂SO₄ | 0 °C to RT | None | Standard Method. High conversion but poor regioselectivity. Expect a ~1:1 mixture of 5-nitro and 8-nitro isomers. Risk of dinitration if temperature or time is not controlled. |
| NIT-02 | KNO₃ / Conc. H₂SO₄ | 0 - 5 °C | H₂SO₄ | Milder Alternative. Slower reaction rate allows for better control. May slightly improve selectivity but isomer formation is still the primary issue. |
| NIT-03 | Acetyl Nitrate (AcONO₂) | -10 °C to 0 °C | Acetic Anhydride | Non-aqueous Conditions. Reduces risk of some acid-catalyzed side reactions. Regioselectivity is often still poor. Must be prepared in situ and handled with care. |
| NIT-04 | tert-Butyl Nitrite / TEMPO / O₂ | Room Temp | Dichloroethane | Radical Nitration. A modern approach that can favor nitration on the pyridine ring (C3/C5), not suitable for obtaining the 8-nitro isomer.[13] Included for informational purposes. |
Section 5: References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Merck Index. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
-
University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines. Retrieved from
-
PubMed. (n.d.). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Retrieved from [Link]
-
Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]
-
Polish Journal of Chemistry. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Retrieved from [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 8-Nitroquinolin-3-ol
Welcome to the technical support guide for the purification of 8-Nitroquinolin-3-ol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to overcome common challenges encountered during the purification of this specific nitroquinoline derivative.
PART 1: Safety First - Mandatory Handling Precautions
Before beginning any experimental work, it is critical to understand the hazards associated with this compound and related compounds. Nitroaromatic compounds and quinoline derivatives can be toxic and require careful handling.
-
Hazard Profile : this compound and its analogues are classified as hazardous. They may be toxic if swallowed, cause skin and eye irritation, and are suspected of causing genetic defects or cancer[1][2]. The Safety Data Sheet (SDS) for the closely related 8-nitroquinoline lists it as harmful if swallowed, inhaled, or in contact with skin[3].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2][4]
-
Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Waste Disposal : Dispose of all chemical waste, including solvents and contaminated materials, according to your institution's hazardous waste disposal procedures. Do not let the product enter drains, as quinoline derivatives can be very toxic to aquatic life.[4]
PART 2: Introduction to Purification Challenges
The purification of this compound is often not straightforward. The presence of a hydroxyl group (-OH) and a nitro group (-NO₂) on the quinoline scaffold imparts specific chemical properties that can complicate purification.
Key Challenges Include:
-
Isomeric Impurities : The synthesis of nitroquinolines, typically via electrophilic nitration, can produce a mixture of positional isomers.[5] For instance, nitration of 3-hydroxyquinoline could potentially yield isomers like 5-Nitroquinolin-3-ol or 7-Nitroquinolin-3-ol alongside the desired 8-nitro product. These isomers often have very similar polarities and solubilities, making their separation difficult.
-
High Polarity : The hydroxyl group makes this compound significantly more polar than its parent, 8-nitroquinoline. This affects its solubility profile, requiring more polar solvents for dissolution and chromatography, which can sometimes complicate the removal of polar impurities.
-
Thermal and pH Sensitivity : Nitroaromatic compounds can be sensitive to heat. The phenolic hydroxyl group is acidic and can react with basic impurities or chromatography media, potentially leading to degradation or poor separation.
-
Colored Impurities : Crude products from nitration and related aromatic reactions are often dark and contain highly colored, polymeric byproducts that can be challenging to remove completely.
PART 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Problem 1: My crude product is a dark, oily tar instead of a solid. How can I isolate a solid product?
-
Possible Cause : This common issue often arises from the presence of residual acidic reagents from the synthesis (e.g., sulfuric or nitric acid), polymeric byproducts, or an inappropriate workup procedure.
-
Recommended Solution :
-
Neutralization : Ensure your workup includes a careful neutralization step. After quenching the reaction in water or ice, slowly add a base like sodium bicarbonate solution until the pH is neutral (pH ~7). This will neutralize residual acids and can help precipitate the product. Be cautious, as rapid addition can cause excessive foaming.
-
Solvent Trituration : If neutralization yields an oil, decant the aqueous layer. Add a solvent in which your product is expected to be poorly soluble but in which the oily impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture vigorously. This process, called trituration, can often induce the oil to solidify.
-
"Anti-Solvent" Precipitation : Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, acetone). Then, slowly add a poor solvent (an "anti-solvent," like cold water or hexane) dropwise with vigorous stirring until the solution becomes persistently cloudy. This change in solvent polarity can force the product to precipitate as a solid, which can then be collected by filtration.
-
Problem 2: Recrystallization is failing; either nothing crystallizes, or the compound "oils out."
-
Possible Cause : This indicates a poorly chosen recrystallization solvent or that the solution is cooling too quickly. "Oiling out" occurs when the saturated solution is cooled below the melting point of the solute, causing it to separate as a liquid phase rather than forming a crystal lattice.[6]
-
Recommended Solution :
-
Systematic Solvent Screening : The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.[7] Given the polar nature of the molecule, test polar solvents like ethanol, isopropanol, acetic acid, or solvent mixtures like ethanol/water or ethyl acetate/hexane.[6]
-
Slow Cooling is Crucial : Rapid cooling promotes precipitation, not crystallization, which can trap impurities.[8][9] Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize yield.[8]
-
Induce Crystallization : If no crystals form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent surface.[7] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous batch.
-
Addressing "Oiling Out" : If the compound oils out, reheat the solution until the oil redissolves. Add a small amount of additional solvent to make the solution slightly less concentrated, then attempt the slow cooling process again. Using a larger volume of solvent or switching to a solvent system with a lower boiling point can also resolve this issue.
-
Problem 3: My final product is still colored (yellow/brown) after recrystallization.
-
Possible Cause : Persistent color is often due to highly conjugated impurities or oxidation byproducts that co-crystallize with your product.
-
Recommended Solution :
-
Activated Charcoal Treatment : Activated charcoal is highly effective at adsorbing colored impurities. Add a very small amount (1-2% of the solute weight, just enough to cover the tip of a spatula) to the hot solution before filtration. Boil the solution with the charcoal for a few minutes.
-
Hot Filtration : Filter the hot solution quickly through a pre-warmed funnel containing fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Repeat Recrystallization : A second recrystallization may be necessary to achieve a high degree of purity and remove residual color.
-
Problem 4: Column chromatography gives poor separation or the product won't elute.
-
Possible Cause : This points to an incorrect choice of stationary phase or mobile phase (eluent). The high polarity of this compound means it can bind very strongly to standard silica gel.[9]
-
Recommended Solution :
-
TLC First : Always develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent should give your product an Rf value of approximately 0.25-0.35.
-
Increase Eluent Polarity : If the product remains at the baseline (Rf = 0), the eluent is not polar enough. For this compound, start with a mixture like ethyl acetate/hexane and gradually increase the polarity by adding more ethyl acetate or even a small percentage (1-2%) of methanol.[9]
-
Use a Modifier : The acidic hydroxyl group can cause streaking on TLC or tailing on a column. Adding a small amount of acetic acid (~1%) to your eluent can suppress the deprotonation of the hydroxyl group, leading to sharper bands and better separation.[9]
-
Consider an Alternative Stationary Phase : If problems persist on silica gel, consider using neutral alumina, which is less acidic. For very polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may be a more effective option.[9]
-
PART 4: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? A1: Besides residual starting materials and reagents, the most common and difficult-to-remove impurities are positional isomers formed during the nitration step.[5] Depending on the synthetic route, you may also encounter byproducts from side reactions or decomposition.
Q2: How can I quickly assess the purity of my fractions during column chromatography? A2: TLC is the best method. Spot a small amount from each collected fraction onto a single TLC plate. Also spot your crude material and, if available, a pure standard. Develop the plate in the same eluent used for the column. Fractions containing a single spot at the correct Rf value can be combined.
Q3: My compound seems to be degrading on the silica gel column. What can I do? A3: Degradation on silica is often due to its acidic nature.[9] You can try deactivating the silica by preparing a slurry with your eluent and adding 1% triethylamine to neutralize the acidic sites. Alternatively, switching to a less acidic stationary phase like neutral alumina is an excellent strategy.[9]
Q4: How do I confirm the purity and identity of my final product? A4: A combination of techniques is recommended. A sharp melting point that does not depress when mixed with an authentic sample is a strong indicator of purity.[3] A single spot on TLC in multiple solvent systems is also good evidence. For definitive structural confirmation and purity assessment, spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are the standard.
PART 5: Experimental Protocols & Data
Data Summary: Solvent Selection
The choice of solvent is critical for both recrystallization and chromatography. The table below provides starting points for this compound, a polar aromatic compound.
| Technique | Solvent/System | Rationale & Comments |
| Recrystallization | Ethanol or Isopropanol | Good general-purpose polar solvents. The compound should be soluble when hot and less soluble when cold.[10][11] |
| Ethanol/Water | A solvent pair that allows for fine-tuning of polarity. Dissolve in hot ethanol, then add hot water dropwise until cloudy. | |
| Dichloromethane/Hexane | A less polar option if non-polar impurities are the main issue. Dissolve in minimal DCM, then add hexane as the anti-solvent.[12] | |
| Acetic Acid | Useful for compounds that are difficult to dissolve, but must be thoroughly removed afterward. | |
| Column Chromatography | Ethyl Acetate / Hexane | A standard starting system. Begin with low polarity (e.g., 20% EtOAc) and increase the gradient. |
| (Silica Gel) | Dichloromethane / Methanol | A more polar system for compounds that do not move in EtOAc/Hexane. Start with 1-2% MeOH and increase as needed. |
| Eluent + 1% Acetic Acid | Adding acid can improve peak shape for phenolic compounds by suppressing ionization.[9] |
Protocol 1: Standard Recrystallization Workflow
-
Dissolution : In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of a suitable hot recrystallization solvent to dissolve the solid completely. Use a hot plate and add the solvent in small portions, allowing the solution to return to a boil between additions.[7]
-
(Optional) Decolorization : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration : Pre-warm a stemless funnel and a new flask. Place a piece of fluted filter paper in the funnel and filter the hot solution quickly to remove the charcoal or any other insoluble impurities.
-
Crystallization : Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[8] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[7]
-
Drying : Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography Workflow
-
Solvent System Selection : Use TLC to find a solvent system that provides good separation and an Rf of ~0.3 for this compound.
-
Column Packing : Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). If solubility is low, adsorb the crude product onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the packed column.
-
Elution : Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.
-
Monitoring : Monitor the separation by spotting fractions onto TLC plates.
-
Isolation : Combine the pure fractions (those containing only the desired product), and remove the solvent using a rotary evaporator to yield the purified this compound.
PART 6: Visualization
Diagram 1: General Purification Workflow
Caption: A decision-making workflow for purifying this compound.
Diagram 2: Troubleshooting Recrystallization
Caption: A troubleshooting guide for common recrystallization problems.
References
- PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information.
- PrepChem.com. (2012). Preparation of 8-nitroquinoline.
- Solubility of Things. (n.d.). 8-Nitroquinoline.
- ChemUniverse. (n.d.). This compound.
- Zhang, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1733.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents. EP0858998A1.
- ResearchGate. (2013). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Organic Chemistry Lab Technique. (2017). Recrystallization. YouTube.
- ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Nitroquinolin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-Nitroquinolin-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive, field-tested perspective on improving the yield and purity of this compound, a key intermediate in various research and development applications. We will explore a robust synthetic protocol, troubleshoot common experimental challenges, and answer frequently asked questions, grounding our advice in established chemical principles.
Introduction: The Challenge of Regiocontrolled Synthesis
The synthesis of specifically substituted quinolines, such as this compound, presents a significant regiochemical challenge. The molecule's functionality—a nitro group on the carbocyclic ring and a hydroxyl group on the pyridine ring—requires a carefully controlled synthetic strategy. Direct nitration of quinolin-3-ol is often unselective and leads to a mixture of isomers that are difficult to separate.
Therefore, a more controlled approach is a directed cyclization reaction, specifically a modification of the Skraup synthesis. This guide is based on a proposed Skraup-type reaction, a powerful method for quinoline synthesis, adapted for the specific regiochemistry of this compound. The principles and troubleshooting steps outlined here are derived from well-documented procedures for analogous compounds, such as 8-nitroquinoline and its substituted derivatives[1][2].
Proposed Synthetic Protocol: Skraup Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-amino-3-nitrophenol. The core of the reaction is the cyclization of the aminophenol with glycerol, which dehydrates in situ to form acrolein, the key three-carbon unit for forming the pyridine ring.
Reagent Overview and Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (equiv.) | Amount | Role |
| 2-Amino-3-nitrophenol | C₆H₆N₂O₃ | 154.12 | 1.0 | 15.4 g | Aromatic Amine Precursor |
| Glycerol (99%) | C₃H₈O₃ | 92.09 | 4.0 | 36.8 g (29.2 mL) | Acrolein Precursor |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 3.0 | 29.4 g (16.0 mL) | Catalyst, Dehydrating Agent |
| Arsenic Acid | H₃AsO₄ | 141.94 | 1.5 | 21.3 g | Oxidizing Agent |
Step-by-Step Experimental Procedure
Safety First: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Always perform this reaction in a well-ventilated fume hood, behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure a safety shower and eyewash station are immediately accessible[2].
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Charging: In the flask, combine 2-amino-3-nitrophenol (15.4 g), arsenic acid (21.3 g), and glycerol (29.2 mL). Stir the mixture to form a homogeneous slurry.
-
Initial Heating & Acid Addition: Gently heat the slurry in an oil bath to 60°C. Begin adding concentrated sulfuric acid (16.0 mL) dropwise from the dropping funnel over 30-45 minutes. The internal temperature will rise spontaneously. Maintain good stirring and control the addition rate to keep the temperature between 100-110°C.
-
Reaction Initiation: Once the sulfuric acid addition is complete, a vigorous reaction should commence. If the reaction becomes too rapid, immediately lower the oil bath to moderate it[1].
-
Reaction Completion: After the initial vigorous phase subsides, heat the mixture to 120-125°C and maintain this temperature for 3-4 hours to drive the reaction to completion[2]. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching and Workup: Allow the flask to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into 500 mL of ice-cold water with vigorous stirring. Let the mixture stand overnight to allow for complete precipitation.
-
Neutralization and Filtration: Carefully neutralize the aqueous mixture with concentrated ammonium hydroxide until it is slightly alkaline (pH ~8-9). This will precipitate the crude product. Filter the dark precipitate using a Büchner funnel and wash it thoroughly with several portions of cold water.
-
Purification: The crude product is often contaminated with polymeric tars. It can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, often with the use of activated charcoal to remove colored impurities[1]. An alternative is column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The key to a successful Skraup synthesis is careful control over temperature and reaction rate[2].
| Issue ID | Question | Probable Cause(s) | Recommended Solution(s) |
| T-01 | My reaction is not starting or is very sluggish. | 1. Insufficient heating. 2. Impure or wet reagents (especially glycerol). 3. Inadequate amount of sulfuric acid. | 1. Ensure the internal temperature reaches the target range (120-125°C). 2. Use anhydrous glycerol and ensure starting materials are dry. Water inhibits the dehydration of glycerol to acrolein. 3. Verify the concentration and volume of the sulfuric acid added. |
| T-02 | The reaction became uncontrollable and turned into a black tar. | 1. Temperature rose too quickly. 2. Sulfuric acid was added too fast. 3. Inefficient stirring leading to localized hotspots. | 1. The reaction is highly exothermic. Control the rate of heating and acid addition diligently[2]. 2. Add the acid dropwise with cooling if necessary to maintain the temperature below 110°C during addition. 3. Use a robust mechanical stirrer to ensure homogeneous mixing and heat distribution. |
| T-03 | My yield is very low after workup. | 1. Incomplete reaction. 2. Product loss during neutralization. 3. Formation of soluble side products. | 1. Extend the reaction time at 125°C and confirm the absence of starting material by TLC. 2. The product may have some solubility. Ensure the solution is cold during neutralization and filtration. Avoid making the solution excessively alkaline. 3. The crude product may require chromatographic separation from byproducts, rather than simple recrystallization. |
| T-04 | I isolated a product, but it's not the 8-nitro isomer. | 1. Incorrect starting material. 2. Isomeric rearrangement under harsh conditions (unlikely but possible). | 1. Confirm the identity and purity of your starting material (2-amino-3-nitrophenol) by NMR or melting point. If 2-amino-5-nitrophenol was used, 6-nitroquinolin-3-ol would be the expected product. 2. Use advanced analytical techniques like 2D-NMR (NOESY) to confirm the regiochemistry of the final product. |
| T-05 | Purification by recrystallization is ineffective. | 1. The product is contaminated with polymeric tar, which co-precipitates. 2. Presence of multiple, similarly soluble isomers. | 1. First, attempt to remove tar by dissolving the crude solid in a solvent like chloroform and filtering it through a plug of silica or celite. Then concentrate the filtrate and recrystallize[2]. 2. If isomers are present, column chromatography is necessary. Separation of nitroquinoline isomers can be achieved using solvents of varying polarity[3]. |
Troubleshooting Logic Diagram
Sources
stability and degradation of 8-Nitroquinolin-3-ol
Welcome to the technical support resource for 8-Nitroquinolin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth answers to common questions and troubleshooting scenarios regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and robust protocols needed to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling and intrinsic properties of this compound.
Question: What are the optimal storage conditions for solid this compound?
Answer: Based on safety data for structurally related nitro- and hydroxy-quinolines, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] A key consideration is its potential light sensitivity.[1][3] Therefore, storage in an amber glass vial or a container protected from light is strongly recommended to prevent photochemical degradation. For long-term storage, maintaining a controlled room temperature or refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is best practice.
Question: What are the primary factors that can cause the degradation of this compound?
Answer: The degradation of this compound is primarily influenced by its chemical structure, which features three key components: a quinoline core, a phenolic hydroxyl group (-OH), and an aromatic nitro group (-NO₂). Each presents distinct vulnerabilities:
-
Photodegradation: Aromatic nitro compounds and phenols are often susceptible to degradation upon exposure to UV or visible light.[3] This is a critical factor to control.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by air (oxygen), metal ions, or high pH conditions. This can lead to the formation of colored quinone-like species.
-
pH-Dependent Hydrolysis: The stability of the compound in solution is highly dependent on pH. Extreme acidic or basic conditions can catalyze hydrolytic degradation or promote ionization of the phenol, which can alter its stability profile.
-
Thermal Stress: While the compound is stable at ambient temperatures, elevated temperatures can provide the energy needed to overcome activation barriers for decomposition, potentially leading to cleavage of the nitro group or other ring modifications.[1][4]
Question: How stable is this compound in common laboratory solvents?
Answer: While specific kinetic data is limited, stability in solution depends on the solvent's properties.
-
Aprotic Solvents (e.g., DMSO, DMF): Generally, this compound will exhibit better stability in dry aprotic solvents, as they minimize the risk of hydrolysis. However, ensure the solvent is of high purity (e.g., anhydrous grade), as water content can be a hidden source of instability.
-
Protic Solvents (e.g., Methanol, Ethanol): These are suitable for short-term use, but the potential for solvent-mediated reactions exists. Solutions should be prepared fresh.
-
Aqueous Buffers: Stability is highly pH-dependent. Prepare fresh and store protected from light. Avoid buffers containing reactive metal ions unless they are part of the experimental design.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Scenario 1: My stock solution of this compound in DMSO has turned from a pale yellow to a darker brown color after a week on the benchtop. What is happening?
Answer: This color change is a classic indicator of degradation. The most probable cause is a combination of oxidation and photodegradation .
-
Causality: The phenolic hydroxyl group on the quinoline ring is susceptible to oxidation, which can form highly conjugated, colored quinone-like structures. This process is often accelerated by exposure to oxygen in the air and ambient light. Even in a sealed vial, the headspace contains oxygen.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use the discolored solution for quantitative experiments. The concentration of the active compound is no longer accurate, and the degradation products could interfere with your assay.
-
Implement Strict Storage Practices:
-
Prepare smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles and exposure of the bulk stock to air.
-
Store aliquots under an inert gas (argon or nitrogen) if possible.
-
Wrap vials in aluminum foil or use amber vials to protect them from light.
-
Store at -20°C or -80°C for long-term stability.
-
-
Perform a Quality Control Check: Before starting a new series of experiments, run a quick purity check on a freshly thawed aliquot using HPLC-UV to ensure no significant degradation has occurred.
-
Scenario 2: I am running a cell-based assay and my results with this compound are highly variable between experiments. Could compound instability be the issue?
Answer: Yes, inconsistent results are a common symptom of compound instability in assay media.
-
Causality: Cell culture media are complex aqueous environments (pH ~7.4) containing salts, amino acids, and other components that can react with a labile compound over the course of an experiment (e.g., 24-72 hours). The compound could be degrading, leading to a decrease in the effective concentration over time.
-
Troubleshooting Workflow:
-
Verify Stability in Media: Conduct a simple experiment to determine the stability of this compound in your specific cell culture medium.
-
Spike the compound into the medium at the final assay concentration.
-
Incubate under the exact same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours).
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -80°C.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound at each time point.
-
-
Analyze the Data: If you observe a significant decrease (>10-15%) in the parent compound concentration over the assay duration, instability is a likely cause of your variability.
-
Mitigation Strategies:
-
If degradation is rapid, consider reducing the incubation time of your assay.
-
Replenish the compound by performing media changes at set intervals during the experiment.
-
If the problem persists, investigate whether a more stable analog or a formulation strategy (e.g., with cyclodextrin) could be used.
-
-
Part 3: Experimental Protocol
Protocol: Forced Degradation Study of this compound
This protocol is designed as a self-validating system to identify the degradation liabilities of this compound, which is essential for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under acid, base, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[5][6]
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl), 1N and 0.1N
-
Sodium Hydroxide (NaOH), 1N and 0.1N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
-
Photostability chamber (ICH Q1B compliant)[5]
-
Calibrated oven and water bath
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ACN. This serves as your Stock.
-
-
Stress Condition Setup (Perform in duplicate):
-
For each condition, mix 1 mL of Stock with 1 mL of the stressor solution in a clear glass vial. Aim for a final compound concentration of 0.5 mg/mL.
-
Acid Hydrolysis: Add 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Note: Base-catalyzed reactions are often faster.
-
Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Add 1 mL of HPLC-grade water. Incubate at 80°C for 48 hours, protected from light.
-
Control Sample: Add 1 mL of HPLC-grade water. Keep at 4°C, protected from light.
-
-
Photostability Testing (Solid and Solution):
-
Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a 0.5 mg/mL solution in 1:1 ACN:Water.
-
Dark Control: Prepare identical solid and solution samples, but wrap them completely in aluminum foil.
-
Exposure: Place all samples (exposed and dark controls) in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
-
Sample Processing and Analysis:
-
After the incubation period, allow samples to return to room temperature.
-
Neutralize the acid and base samples by adding an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples (including controls and photostability samples) with 50:50 ACN:Water to a final concentration of ~20 µg/mL.
-
Analyze all samples by a validated HPLC-UV/MS method. The method should be capable of separating the parent peak from any potential degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.
-
Evaluate peak purity of the parent compound in all conditions.
-
Use MS data to obtain mass information on new peaks, which provides clues to the identity of the degradation products.
-
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Part 4: Data Summary and Pathway Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Incubation | Primary Degradation Type | Expected Observation |
| Acid Hydrolysis | 1N HCl | 60°C, 24h | Hydrolysis | Moderate degradation, potential for ring modifications. |
| Base Hydrolysis | 1N NaOH | Room Temp, 4h | Hydrolysis / Oxidation | Rapid degradation, likely with color change due to oxidation of the deprotonated phenol. |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | Oxidation | Significant degradation, formation of N-oxides or hydroxylated species. |
| Thermal | Water | 80°C, 48h | Thermolysis | Low to moderate degradation, indicates thermal liability. |
| Photolysis | >1.2M lux hr, >200 W hr/m² | Ambient Temp | Photodegradation | High potential for degradation, especially in solution. |
Plausible Degradation Pathways
Caption: Plausible hypothetical degradation pathways for this compound.
References
- PubChem. (n.d.). 8-Nitroquinoline.
- ChemUniverse. (n.d.). This compound. [Link]
- Carl ROTH. (n.d.).
- Pajak, J., et al. (2022).
- ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline.... [Link]
- PubChem. (n.d.). 3-Nitro-4-quinolinol.
- ResearchGate. (2015). Technology of Preparing 8Hydroxy5-nitroquinoline. [Link]
- Binter, A., et al. (2013). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86... Acta Crystallographica Section D, Biological Crystallography, 69(Pt 9), 1805–1816. [Link]
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters.... [Link]
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- ResearchGate. (2022). Thermal Degradation of Antioxidant Compounds.... [Link]
- MDPI. (2023).
- Defense Technical Information Center. (1977).
- ResearchGate. (2014). Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin. [Link]
- Der Pharma Chemica. (2014).
Sources
Technical Support Center: Navigating Experimental Complexities with 8-Nitroquinolin-3-ol
A Note from the Senior Application Scientist:
Researchers embarking on experiments with novel or less-documented compounds often face unforeseen challenges. This guide is intended to serve as a technical resource for scientists and drug development professionals working with 8-Nitroquinolin-3-ol .
It is important to note that while the quinoline scaffold is well-studied, specific experimental literature and established protocols for the This compound isomer are not widely available at this time. Consequently, this guide has been constructed by integrating established principles of organic chemistry, general troubleshooting methodologies for quinoline derivatives, and data from structurally related analogs like 8-nitroquinoline and various quinolin-3-ol derivatives. The advice provided herein is based on expert chemical reasoning and should be used as a strategic starting point for your experimental design and troubleshooting efforts. We will continuously update this resource as more specific data becomes available.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and properties of this compound, based on data from analogous compounds.
Q1: How should I store this compound to ensure its stability?
Based on general stability data for nitro-aromatic and hydroxylated quinoline compounds, this compound should be stored in a cool, dry, and dark place.[1] A tightly sealed container is crucial to prevent degradation from moisture and atmospheric contaminants. For long-term storage, refrigeration in an inert atmosphere (argon or nitrogen) is recommended. Many quinoline derivatives are also light-sensitive, which can lead to gradual degradation.[2]
Q2: What are the best practices for preparing a stock solution of this compound?
The solubility of quinoline derivatives can be challenging. While specific data for this compound is limited, related compounds like 8-nitroquinoline are slightly soluble in water but show better solubility in organic solvents such as ethanol, ether, benzene, and chloroform.[3]
Recommended Solvents for Stock Solutions:
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for most biological applications. Prepare high-concentration stock and dilute fresh for experiments. |
| Ethanol | Moderate | A good starting point for less sensitive applications.[3] |
| Chloroform | Moderate | Useful for chemical reactions and some analytical methods.[3] |
| Water | Low to Insoluble | Not recommended for initial stock preparation unless in the form of a salt. |
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add a small volume of your chosen solvent (e.g., DMSO) to create a slurry.
-
Vortex thoroughly to aid dissolution. Gentle warming (37°C) and sonication can be employed if the compound is slow to dissolve.
-
Once fully dissolved, add the remaining solvent to reach your target concentration.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the primary safety concerns when handling this compound?
Part 2: Troubleshooting Experimental Protocols
This section is designed to help you diagnose and resolve common issues that may arise during the synthesis, purification, or application of this compound.
Scenario 1: Synthesis & Purification
The synthesis of quinoline derivatives, often achieved through methods like the Skraup reaction, can be fraught with challenges such as low yields, aggressive reaction conditions, and the formation of tar-like byproducts.[2][4]
Problem: Low or No Yield of this compound in a Skraup-type Synthesis
-
Potential Cause 1: Reaction Temperature Too Low or Too High. The Skraup reaction is notoriously exothermic and requires careful temperature control.[2] Insufficient heat may prevent reaction initiation, while excessive temperatures can lead to decomposition and tar formation.
-
Solution: Monitor the internal reaction temperature closely. Initiate the reaction with gentle heating, and be prepared to cool the vessel if the exothermic reaction becomes too vigorous. A temperature range of 100-120°C is often a good starting point for these types of cyclizations.[2]
-
-
Potential Cause 2: Inefficient Dehydration of Glycerol. The formation of acrolein from glycerol is a critical first step. Incomplete dehydration will stall the reaction.
-
Solution: Ensure your dehydrating agent (e.g., concentrated sulfuric acid) is of high quality and used in the correct stoichiometric ratio. The slow, controlled addition of sulfuric acid is crucial.[4]
-
-
Potential Cause 3: Impure Starting Materials. The purity of the aniline precursor is critical for a clean reaction.
-
Solution: Use freshly purified starting materials. Recrystallize or distill the aniline precursor if its purity is in doubt.
-
Problem: Product is an Intractable Tar or Oil
-
Potential Cause: Polymerization and Side Reactions. The harsh acidic and oxidizing conditions of the Skraup synthesis can promote the polymerization of reactants and intermediates.[4]
-
Solution 1: Purification via Chromatography. If the desired product is present in the tar, column chromatography is the most effective purification method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is a standard approach.
-
Solution 2: Recrystallization. If a crude solid can be isolated, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can effectively remove impurities. Perform small-scale solubility tests to identify the optimal solvent.
-
Scenario 2: Biological Assays
The introduction of a new compound into a biological assay can lead to a host of unexpected results. Here’s how to troubleshoot some common issues.
Problem: Poor Reproducibility of IC50/EC50 Values
-
Potential Cause 1: Compound Precipitation. If the final concentration of this compound in your assay medium exceeds its solubility limit, it will precipitate, leading to inconsistent effective concentrations.
-
Solution: Visually inspect your assay plates (under a microscope if necessary) for any signs of precipitation. If observed, lower the highest concentration in your dose-response curve. Consider adding a small, non-interfering amount of a co-solvent like DMSO, but ensure your vehicle controls are consistent.
-
-
Potential Cause 2: Compound Instability in Assay Medium. The compound may degrade over the course of your experiment, especially during long incubation times. Factors like pH, temperature, and light exposure can contribute to instability.
-
Solution: Assess the stability of this compound in your assay medium over time using an analytical method like HPLC. If degradation is observed, consider shortening the incubation time or refreshing the compound-containing medium.
-
-
Potential Cause 3: Interference with Assay Readout. Many quinoline derivatives are fluorescent. If your assay uses a fluorescence-based readout, the intrinsic fluorescence of this compound could be interfering with the signal.
-
Solution: Run a control experiment with this compound in the assay medium without cells or other biological components to measure its background signal at the excitation and emission wavelengths of your assay. If there is significant interference, you may need to switch to an alternative assay format (e.g., luminescence or absorbance-based).
-
Part 3: Experimental Workflow and Decision Making
The following diagrams illustrate a logical workflow for troubleshooting common experimental hurdles with this compound.
Troubleshooting a Synthesis Reaction
Caption: A decision tree for troubleshooting low-yield synthesis of quinoline derivatives.
Troubleshooting a Biological Assay
Caption: A workflow for diagnosing inconsistent results in biological assays with novel compounds.
References
- Cumming, W. M. (1937).
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11830, 8-Nitroquinoline.
- Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline.
- BenchChem (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
Sources
Technical Support Center: Synthesis and Optimization of 8-Nitroquinolin-3-ol Derivatives
Welcome to the technical support center for the synthesis and optimization of 8-nitroquinolin-3-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
The synthesis of this compound derivatives is typically not a single-step process. A robust strategy involves the initial construction of the quinoline core, followed by a regioselective nitration. This guide focuses on the widely applicable Gould-Jacobs reaction for the core synthesis and subsequent electrophilic nitration, addressing the specific challenges encountered in each stage.
Overall Synthetic Workflow
The pathway to this compound derivatives can be visualized as a multi-stage process, each with its own set of optimization parameters.
Caption: General workflow for synthesizing this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Part 1: The Gould-Jacobs Cyclization Step
Q1: My cyclization reaction is giving a very low yield, and TLC analysis shows a significant amount of the uncyclized intermediate remaining. What should I do?
A1: This is a classic issue with the Gould-Jacobs reaction, which stems from the high activation energy of the thermal intramolecular cyclization step.[1][2]
-
Causality: The reaction is a pericyclic reaction (a 6π-electrocyclization) that requires substantial thermal energy to proceed. Insufficient temperature is the most common reason for failure.
-
Troubleshooting Steps:
-
Increase Temperature: The cyclization typically requires temperatures between 250-300°C.[2][3] If you are using a high-boiling solvent like Dowtherm A or mineral oil, ensure your heating mantle and apparatus can safely and consistently reach this range.
-
Extend Reaction Time: At the lower end of the temperature range, extending the reaction time may improve conversion. However, be cautious, as prolonged heating can also lead to product degradation.[1]
-
Consider Microwave Heating: Microwave irradiation is an excellent alternative to conventional heating. It provides rapid, uniform heating and can dramatically reduce reaction times (from hours to minutes) while improving yields.[1][4]
-
Use a Cyclization Catalyst: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is a highly effective catalyst for this type of cyclization and allows the reaction to proceed under much milder conditions, often with quantitative yields.[5]
-
Q2: My reaction mixture turns into a dark, tarry mess, making product isolation nearly impossible. How can I prevent this?
A2: Tar formation is a common consequence of the harsh, high-temperature conditions used in many quinoline syntheses, often arising from polymerization or decomposition side reactions.[6][7]
-
Causality: At temperatures exceeding 250°C, organic molecules can undergo complex decomposition and polymerization pathways, especially in the presence of trace oxygen or acidic/basic impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative degradation of both the starting materials and the product at high temperatures.[3]
-
Solvent Choice: Using a high-boiling, inert solvent like mineral oil or 1,2,4-trichlorobenzene can improve heat transfer and lead to cleaner reactions compared to running the reaction neat.[3]
-
Temperature Control: Do not overshoot the target temperature. A controlled, gradual heating ramp is preferable. Localized hotspots from aggressive heating can initiate charring.[7]
-
Work-up Strategy: Upon cooling, the desired product often precipitates while the tarry impurities remain dissolved in the high-boiling solvent. Diluting the cooled mixture with a non-polar solvent like hexanes can enhance the precipitation of your product, allowing for isolation by filtration.[3]
-
Part 2: The Nitration Step
Q3: My nitration is producing a mixture of 8-nitro and 5-nitro isomers. How can I control the regioselectivity or separate the products?
A3: This is the most significant challenge in this synthesis. The nitration of the quinoline ring system with mixed acid (HNO₃/H₂SO₄) typically yields a mixture of 5-nitro and 8-nitro isomers.[8][9] The existing -OH group at position 3 is an activating ortho-, para-director, but the overall regiochemistry is a complex interplay between it and the deactivating effect of the pyridine nitrogen.
-
Causality: The electrophile (NO₂⁺) attacks the electron-rich benzene ring. Positions 5 and 8 are both electronically favored for substitution, and separating the resulting isomers is often necessary.
-
Troubleshooting & Separation Strategy:
-
Temperature Control: Run the reaction at low temperatures (e.g., 0-5°C) during the addition of the nitrating agent.[10] This can sometimes influence the isomer ratio, but more importantly, it prevents over-nitration and runaway reactions.
-
Separation via pH-Controlled Crystallization: This is a highly effective, documented method for separating 5- and 8-nitroquinoline isomers.[8] The basicity of the quinoline nitrogen differs between the two isomers. By carefully adjusting the pH of an aqueous solution containing the isomer mixture, you can selectively precipitate one isomer (or its salt) while the other remains in solution. For example, forming hydrochloride salts and then slowly raising the pH can cause the 8-nitroquinoline to precipitate at a different pH than the 5-nitroquinoline.[8]
-
Q4: The nitration reaction is extremely exothermic and difficult to control. How can I improve safety?
A4: Nitrations with concentrated acids are notoriously energetic. Proper laboratory procedure is critical for safety.
-
Causality: The reaction between concentrated sulfuric acid and nitric acid to form the nitronium ion (NO₂⁺) is exothermic, as is the subsequent aromatic nitration itself.
-
Safety & Control Measures:
-
Cooling is Mandatory: Always perform the reaction in an ice/salt bath to maintain a low internal temperature (0-5°C).
-
Slow, Dropwise Addition: Add the nitrating agent (either the mixed acid or the nitric acid to the substrate-sulfuric acid mixture) very slowly using a dropping funnel. Monitor the internal temperature closely and be prepared to stop the addition if it rises too quickly.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat and prevent localized hotspots where a dangerous exotherm could initiate.[6]
-
Proper Quenching: At the end of the reaction, quench the mixture by pouring it slowly onto a large amount of crushed ice with stirring. Never add water to the concentrated acid mixture.
-
Part 3: Purification and Analysis
Q5: What are the best methods for purifying the final this compound derivative?
A5: Purification often requires a multi-step approach.
-
Initial Isolation: After quenching the nitration reaction, the crude product often precipitates. This can be collected by filtration.
-
pH Adjustment: As discussed in Q3, carefully adjusting the pH of the filtrate can sometimes precipitate more product or help separate isomers.[8]
-
Recrystallization: This is the most powerful technique for final purification. The choice of solvent is critical. Common solvents for nitroquinoline derivatives include ethanol, acetone, and isopropyl alcohol.[8][11] A mixed solvent system may be required to achieve optimal purity.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity or separate isomers, silica gel column chromatography is a viable alternative.
Q6: What key spectroscopic signals confirm the identity of my this compound product?
A6: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
FT-IR: Look for characteristic peaks for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=N/C=C ring stretching (~1500-1600 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).[12]
-
¹H NMR: The aromatic region will be complex, but the key is to identify the distinct coupling patterns of the protons on both the pyridine and benzene rings. The presence of the nitro group will shift adjacent protons downfield.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[4]
Visualizing Reaction and Troubleshooting Logic
Gould-Jacobs Reaction Mechanism
Caption: Key steps of the Gould-Jacobs reaction mechanism.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the Gould-Jacobs cyclization.
Key Experimental Protocols
Disclaimer: These are generalized protocols. Specific quantities and conditions must be optimized for your particular substrate. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Gould-Jacobs Cyclization (Conventional Heating)
-
Intermediate Formation: In a round-bottom flask, mix the substituted aniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.0-1.2 equiv.). Heat the mixture at 100-120°C for 1-2 hours. The reaction can often be monitored by the evolution of ethanol. Remove the ethanol under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
-
Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A or mineral oil, approx. 5-10 mL per gram of intermediate).[3]
-
Heating: Equip the flask with a mechanical stirrer, a reflux condenser, and a thermometer. Flush the system with an inert gas (N₂ or Ar). Heat the mixture with vigorous stirring to ~250°C.[3]
-
Reaction Monitoring: Maintain the temperature for 1-3 hours. Monitor the reaction's completion by taking small aliquots (if safe and feasible) and analyzing them by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate. Add a hydrocarbon solvent (e.g., hexanes or heptane) to dilute the mineral oil and further precipitate the product.[3]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with the hydrocarbon solvent to remove the residual high-boiling solvent. The crude product can then be carried forward or purified by recrystallization.
Protocol 2: Nitration and Isomer Separation
-
Setup: Dissolve the quinoline derivative (1.0 equiv.) in concentrated sulfuric acid in a flask, while cooling in an ice/salt bath to 0°C.
-
Nitrating Agent: In a separate flask, prepare the mixed acid by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Reaction: Add the cold mixed acid dropwise to the solution of the quinoline derivative, ensuring the internal temperature does not exceed 5-10°C.[10]
-
Stirring: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Crude Isolation: A precipitate of the mixed nitro-isomers should form. Adjust the pH of the slurry to ~7 with a base (e.g., aqueous NaOH or NH₄OH) while cooling. Collect the crude solid by vacuum filtration and wash with cold water.
-
Isomer Separation: Suspend the crude solid in water. Add concentrated HCl to form a slurry of the hydrochloride salts. Heat the slurry to form a solution, then allow it to cool slowly. The 5-nitroquinoline hydrochloride is often less soluble and will crystallize first.[8] Filter to collect this isomer. To the filtrate, slowly add a base (e.g., aqueous sodium bicarbonate) to raise the pH. The 8-nitroquinoline free base will precipitate and can be collected by filtration.[8] Purity should be checked at each stage by HPLC or NMR.
Data Summary for Reaction Optimization
Table 1: Comparison of Cyclization Conditions
| Parameter | Conventional Heating | Microwave Irradiation | Eaton's Reagent Catalysis |
| Temperature | 250-300 °C[2] | 250-300 °C[1] | 80-120 °C |
| Reaction Time | 1-4 hours[3] | 5-15 minutes[1] | 1-2 hours |
| Typical Yields | Moderate to Good | Good to Excellent[4] | Excellent to Quantitative[5] |
| Key Advantage | Simple equipment | Speed and efficiency | Mild conditions |
| Key Disadvantage | High energy, potential for tarring[6] | Requires specialized equipment | Reagent handling (corrosive) |
Table 2: Common Solvents for Purification
| Solvent | Application | Notes |
| Ethanol/Methanol | Recrystallization | Good for moderately polar compounds.[11] |
| Isopropyl Alcohol | Recrystallization | Effective for final purification of 8-nitroquinoline.[8] |
| Acetone | Recrystallization | Another good option for polar heterocyclic compounds.[11] |
| Hexanes/Heptane | Washing/Precipitation | Used to wash away non-polar impurities like mineral oil.[3] |
| Ethyl Acetate | Chromatography/Recrystallization | Common solvent for both recrystallization and as a mobile phase component in chromatography. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
- BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.
- ResearchGate. (2025). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
- International Journal of Pharmaceutical Sciences. (n.d.).
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- MDPI. (2025).
- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.
- Asian Journal of Chemistry. (2015).
- MDPI. (n.d.).
- PubChem. (n.d.). 8-Nitroquinoline. CID 11830.
- ResearchGate. (2025).
- Scirp.org. (2019).
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
Technical Support Center: Synthesis of 8-Nitroquinolin-3-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 8-nitroquinolin-3-ol. This guide is designed to provide senior application-level insights into the common challenges, side reactions, and troubleshooting strategies encountered during the synthesis of this and related quinoline structures. Our focus is on explaining the chemical principles behind the experimental choices to empower you to optimize your reaction outcomes.
Overview of the Synthetic Challenge
The synthesis of this compound is not a trivial undertaking. It typically involves a multi-step process, often beginning with a Skraup or a related cyclization reaction to form the quinoline core, followed by electrophilic nitration. Each step presents unique challenges, from controlling highly exothermic reactions to directing the regioselectivity of the nitration. The presence of the hydroxyl group adds another layer of complexity, influencing the reactivity of the quinoline system and requiring careful selection of reaction conditions to prevent unwanted side reactions or degradation.
This guide will focus on a common synthetic approach: the Skraup synthesis starting from 2-amino-4-nitrophenol, or the nitration of quinolin-3-ol. We will dissect the potential pitfalls in these pathways.
Core Synthesis and Primary Side Reactions
The diagram below illustrates a generalized pathway and highlights the critical junctures where side reactions can occur.
Caption: Key pathways and potential side reactions in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and hard to control. How can I make it safer?
A1: The Skraup synthesis is notoriously exothermic.[1] The reaction involves the dehydration of glycerol to acrolein, a Michael addition, and a cyclization/oxidation cascade, all of which can generate significant heat. To moderate the reaction, you should:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a commonly used agent to make the reaction less violent by smoothing the oxidation step.[1]
-
Control Reagent Addition: Add the concentrated sulfuric acid very slowly through a dropping funnel while the reaction flask is in an ice bath to dissipate heat effectively.[1]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to prevent the formation of localized hotspots and ensure even heat distribution.[1]
Q2: I'm getting a lot of black, tarry material and a low yield. What causes this and how can I minimize it?
A2: Tar formation is a classic side reaction in Skraup and related syntheses, resulting from the polymerization of acrolein intermediates under harsh acidic and oxidizing conditions.[1] To minimize tarring:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should only be heated gently to initiate it, and the subsequent exothermic phase must be carefully controlled with cooling.[1]
-
Use a Moderator: As mentioned, ferrous sulfate or boric acid can help control the reaction rate, which in turn reduces charring and polymerization.[1]
-
Purification: Expect a tarry crude product. A common and effective purification method is steam distillation followed by extraction to isolate the quinoline derivative from the non-volatile tar.[1]
Q3: When nitrating quinolin-3-ol, I'm getting a mixture of isomers. How can I improve the yield of the 8-nitro product?
A3: The regioselectivity of nitration on the quinoline ring is complex. The hydroxyl group at position 3 is an activating, ortho-, para-directing group, while the quinoline nitrogen, when protonated in strong acid, is a deactivating, meta-directing group for the pyridine ring. This leads to a mixture of products, commonly the 5-nitro and 8-nitro isomers.[2] To favor the 8-nitro isomer:
-
Control Temperature: Nitration is often temperature-sensitive. Running the reaction at lower temperatures (e.g., 0-10 °C) can sometimes improve selectivity.
-
Vary Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. While HNO₃/H₂SO₄ is standard, exploring other nitrating systems could be beneficial. For the related 8-hydroxyquinoline, dinitration can occur even with dilute nitric acid, indicating the high reactivity of the phenol ring.[3]
-
Separation: It is highly likely that a mixture of 5-nitro and 8-nitro isomers will form.[2] Developing a robust purification strategy, such as fractional crystallization or chromatography, is essential. A patented process for separating 5- and 8-nitroquinoline involves forming hydrohalide salts and adjusting the pH to selectively precipitate the 8-nitroquinoline free base.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solutions & Explanations |
| Violent, Uncontrolled Reaction | Highly exothermic nature of the Skraup synthesis; rapid formation of acrolein. | 1. Slow Reagent Addition: Add H₂SO₄ dropwise with efficient cooling. 2. Use a Moderator: Add ferrous sulfate (FeSO₄) to the initial mixture to buffer the reaction's vigor.[1] 3. Ensure Efficient Stirring: Use a mechanical stirrer to prevent localized heat buildup. |
| Excessive Tar Formation / Low Yield | Polymerization of acrolein or other intermediates under harsh acidic/oxidizing conditions. | 1. Strict Temperature Control: Do not overheat. Initiate gently and cool as needed to manage the exotherm.[4] 2. Check Reagent Quality: Ensure glycerol is of good quality and the oxidizing agent is measured correctly. 3. Post-Reaction Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to dilute the acid and precipitate the crude product before it fully polymerizes.[1] |
| Poor Regioselectivity (Isomer Mix) | The directing effects of the -OH group and the quinoline nitrogen are competing, leading to a mixture of 5-nitro, 8-nitro, and potentially other isomers.[2] | 1. Optimize Nitration Conditions: Experiment with lower temperatures and reaction times. 2. pH-Based Separation: Exploit the different basicities of the isomers. A method for separating 5- and 8-nitroquinoline involves slurrying the hydrohalide salts in water and carefully raising the pH to 3.0-4.0, which selectively precipitates 8-nitroquinoline.[2] 3. Recrystallization: The 8-nitro isomer can often be purified by recrystallization from a suitable solvent like isopropyl alcohol.[2] |
| Incomplete Reaction / Starting Material Present | Insufficient reaction time, temperature, or inefficient mixing. | 1. Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. 2. Increase Reaction Time/Temp: If the reaction stalls, consider extending the reflux time or cautiously increasing the temperature as a last resort, while balancing against tar formation.[4][5] 3. Purification: Unreacted starting material can sometimes be removed during work-up; for example, unreacted anilines may have different solubility profiles. Methanol washes are effective for removing unreacted nitroanisidine in a similar synthesis.[4] |
| Product Degradation during Work-up | The phenolic -OH group can be susceptible to oxidation, especially under basic conditions during neutralization. | 1. Careful Neutralization: Neutralize the acidic work-up solution slowly at low temperatures (ice bath). Use a milder base like sodium bicarbonate if possible.[2] 2. Inert Atmosphere: If oxidation is suspected, perform the neutralization and extraction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Prompt Extraction: Do not let the product sit in an aqueous basic solution for extended periods. Extract into an organic solvent immediately after neutralization. |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Model for Skraup Synthesis)
This procedure for a related compound provides a robust template that can be adapted. Careful attention to temperature and addition rates is critical.[4]
Safety Warning: This reaction is highly exothermic and potentially violent. Wear appropriate PPE, including safety goggles and a lab coat, and work in a fume hood near a safety shower.
-
Setup: In a 5-L three-necked round-bottom flask equipped with a powerful mechanical stirrer and a dropping funnel, create a homogeneous slurry by mixing the following in order: 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.
-
Acid Addition: With vigorous stirring, add 315 mL of concentrated sulfuric acid via the dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Dehydration: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask carefully in an oil bath to raise the internal temperature slowly to 105°C. Maintain the temperature between 105-110°C until 235-285 g of water has been removed (as determined by weight loss), which takes about 2-3 hours.
-
Cyclization: Cool the mixture, then re-attach the stirrer and dropping funnel. Over 2.5-3.5 hours, add an additional 236 mL of concentrated sulfuric acid dropwise, ensuring the internal temperature is strictly maintained at 117-119°C.
-
Completion: After the addition, maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.
-
Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow it to cool overnight with stirring.
-
Isolation: Pour the diluted mixture into a stirred solution of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice. Filter the resulting thick slurry through a large Büchner funnel.
-
Purification: Wash the precipitate with water, then stir with methanol and filter. The crude product can be further purified by recrystallization from chloroform or ethylene dichloride.[4]
Protocol 2: Purification via pH-Controlled Precipitation (Adapted for -3-ol)
This method is adapted from a patented process for separating 5- and 8-nitroquinoline isomers and can be a powerful tool for purifying the desired 8-nitro product.[2]
-
Salt Formation: Dissolve the crude mixture of nitro-isomers in a suitable solvent (e.g., dimethylformamide). Add a hydrohalide acid (e.g., HCl gas or concentrated HCl) to precipitate a mixture of the hydrohalide salts. Collect the precipitate by filtration.
-
Slurry Formation: Suspend the collected salts in water to form a slurry. The initial pH will be highly acidic (around 1).
-
Selective Precipitation: While monitoring the pH with a calibrated meter, slowly add a dilute base (e.g., aqueous sodium bicarbonate solution) with vigorous stirring.
-
Isolation: Precipitation of the 8-nitroquinoline free base typically begins around pH 2 and is optimal around pH 3.5. Carefully add the base until the pH reaches 3.5.
-
Collection: Filter the resulting precipitate, wash with cold water, and dry. The solid should be significantly enriched in the 8-nitro isomer.
-
Final Purification: Further purity can be achieved by recrystallizing the product from a solvent like isopropyl alcohol.[2]
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Preparation of 8-nitroquinoline. PrepChem.com.
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- US4167638A - Process for production of 8-NHR quinolines. Google Patents.
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (Journal Article).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. National Center for Biotechnology Information.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. OMICS International.
- (PDF) 8-Nitroquinoline. ResearchGate.
- Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. ResearchGate.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.
- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
- CN103304477A - Purification method of 8-hydroxyquinoline crude product. Google Patents.
Sources
Technical Support Center: 8-Nitroquinolin-3-ol
A Guide for Researchers and Drug Development Professionals
Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 8-Nitroquinolin-3-ol (CAS No. 25369-37-3). It is important to note that detailed experimental and safety data for this specific compound are limited in publicly available literature. Therefore, this document synthesizes known information about this compound with established best practices and data from structurally similar compounds, such as 8-nitroquinoline and other nitro-hydroxyquinoline derivatives. All recommendations should be implemented in conjunction with a thorough, site-specific risk assessment and adherence to all institutional safety protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Compound Information
This section addresses fundamental questions regarding the properties, storage, and safe handling of this compound.
Q1: What is this compound and what are its basic properties?
This compound is a heterocyclic aromatic organic compound.[1][2] Its structure consists of a quinoline core substituted with both a nitro group (-NO2) and a hydroxyl group (-OH). The presence of these functional groups dictates its chemical reactivity and potential biological activity. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 25369-37-3 | [1][2] |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2][3] |
| Appearance | Data not available; likely a solid powder. | N/A |
| Solubility | Specific data is not available. Based on analogs like 8-Nitroquinoline, it is expected to be slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4] | [4] |
| Melting Point | Data not available. For comparison, the melting point of 8-Nitroquinoline is 89-91 °C.[5] | [5] |
Q2: What are the primary hazards associated with this compound and its analogs?
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 8-Nitroquinoline indicates several potential hazards.[6][7] As a standard practice, this compound should be treated as hazardous until proven otherwise.
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7]
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[6][7]
-
Long-Term Effects: Suspected of causing cancer and genetic defects.[6][7]
Causality: The nitro-aromatic structure is a well-known structural alert for potential mutagenicity. The quinoline core is found in many bioactive and sometimes toxic compounds. These classifications necessitate stringent handling procedures.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Due to the potential hazards, a comprehensive PPE strategy is required to minimize exposure.[6][8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][9] This is critical to prevent contact with the powder, which can cause serious eye irritation.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[6] Contaminated clothing should be removed and washed before reuse.[9] This prevents skin contact, which can lead to irritation and absorption.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhaling dust.[6] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[9]
-
Hygiene: Ensure eyewash stations and safety showers are readily accessible.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Q4: What are the correct storage conditions for this compound?
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Using an amber or opaque vial is recommended, as related quinoline compounds can be light-sensitive.[9]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or explosive reactions.[6][8]
Section 2: Troubleshooting Guides - Experimental Issues
This section provides solutions to common problems encountered during experiments, based on chemical principles and data from analogous compounds.
Q1: I am having difficulty dissolving the compound for my assay. What is the recommended procedure?
Problem: this compound does not dissolve in the primary solvent for your experiment (e.g., aqueous buffer).
Root Cause Analysis: The quinoline backbone makes the molecule largely nonpolar, while the hydroxyl and nitro groups add some polarity. This amphipathic nature can make solubility challenging. Specific solubility data is unavailable, so a systematic approach is required.
Solution Protocol:
-
Consult Analog Data: 8-Nitroquinoline is soluble in ethanol, ether, benzene, and chloroform.[4] 8-Hydroxy-5-nitroquinoline is soluble in hot hydrochloric acid and very slightly soluble in alcohol and ether. This suggests that organic solvents or acidified aqueous solutions are promising candidates.
-
Prepare a Concentrated Stock: Attempt to dissolve the compound in a water-miscible organic solvent like DMSO, DMF, or ethanol to create a high-concentration stock solution.
-
Perform a Solubility Test:
-
Weigh a small, precise amount of the compound (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of different solvents (e.g., DMSO, ethanol, methanol, acetone).
-
Vortex and observe solubility. Gentle heating or sonication may be applied, but monitor for any color change indicating degradation.
-
-
Dilute into Final Medium: Once a suitable stock solvent is found, perform serial dilutions of the stock solution into your final aqueous buffer. Observe for any precipitation. If precipitation occurs, the final concentration of the organic solvent may be too low, or the compound's solubility limit in the final medium has been exceeded.
Q2: My compound solution is changing color from light yellow to dark brown over time. What is happening and how can I prevent it?
Problem: The compound appears unstable in solution or upon storage.
Root Cause Analysis: Color change often indicates chemical degradation. For nitro-hydroxyquinoline compounds, several factors could be responsible:
-
Light Exposure: Many aromatic compounds, especially phenols like 8-hydroxyquinoline, are light-sensitive and can oxidize or polymerize, leading to darker products.[10]
-
Oxidation: The hydroxyl group can be susceptible to oxidation from dissolved oxygen in the solvent, a process that can be accelerated by light or trace metal impurities.
-
pH Instability: The compound may be unstable at certain pH values. The phenolic hydroxyl group is acidic and can be deprotonated in basic solutions, which may lead to different degradation pathways.
Preventative Workflow:
Caption: A decision workflow for preparing and troubleshooting the stability of this compound solutions.
Section 3: Emergency & Disposal Protocols
This section outlines procedures for handling accidental exposure and proper disposal, based on guidelines for hazardous chemical substances.
Q1: What is the correct procedure for cleaning up a small spill of solid this compound?
Procedure:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Wear Full PPE: At a minimum, wear a lab coat, gloves, and eye protection. For larger spills, respiratory protection is advised.
-
Contain the Spill: Do not use water, as this may create dust or spread the chemical.
-
Clean-Up: Gently sweep up the solid material and place it into a clearly labeled, sealed container for hazardous waste disposal.[6] Avoid any actions that generate dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste according to your institution's guidelines.[7]
Q2: What are the first-aid measures in case of accidental exposure?
Action Plan:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
Q3: How must I dispose of waste containing this compound?
All waste, whether solid compound or solutions, must be treated as hazardous chemical waste.
-
Labeling: Collect all waste in a properly sealed and clearly labeled container. The label should include the chemical name and associated hazards.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[6]
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour it down the drain.[8] Adherence to local, regional, and national regulations is mandatory.
References
- 8-Nitroquinoline Safety Data Sheet. (2025). Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/01118/8-NITROQUINOLINE
- 8-Hydroxy-5-nitroquinoline Safety Data Sheet. (2021). Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/20125/AC158690050
- 8-Hydroxyquinoline Safety Data Sheet. (2010). Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/97124/AC121110050
- 8-Nitroquinoline SDS. ECHEMI. URL: https://www.echemi.com/sds/8-nitroquinoline-cas-607-35-2.html
- PubChem Compound Summary for CID 11830, 8-Nitroquinoline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Nitroquinoline
- 8-Hydroxy-5-nitroquinoline Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/140325
- 8-Hydroxyquinoline Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/h6878
- This compound Product Information. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83447549.htm
- Nitroxoline Safety Data Sheet. (2025). Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/96781/B24462
- This compound Product Page. ChemUniverse. URL: https://www.chemuniverse.com/index.php?main_page=product_info&products_id=141151
- 8-Quinolinol Safety Data Sheet. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-7799-AU-EN.pdf
- Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents. URL: https://patents.google.
- 8-Nitroquinoline Crystal Structure. ResearchGate. URL: https://www.researchgate.
- PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitro-4-quinolinol
- 8-HYDROXYQUINOLINE Safety Data Sheet. Elemental Microanalysis. URL: https://www.microanalysis.co.uk/sds/C410.pdf
- 8-Hydroxyquinoline Safety Data Sheet. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-T135-GB-EN.pdf
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273449/
- 7-Nitroquinolin-8-ol Product Page. Benchchem. URL: https://www.benchchem.com/product/b3187980
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol. ResearchGate. URL: https://www.researchgate.net/publication/281275990_Nitroxoline_8-hydroxy-5-nitroquinoline_is_more_a_potent_anti-cancer_agent_than_clioquinol_5-chloro-7-iodo-8-quinoline
- 8-Nitroquinoline Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/130273
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. URL: https://www.mdpi.com/2076-0817/12/10/1296
- 8-Hydroxy-5-nitroquinoline Product Page. SLS Ireland. URL: https://www.sls.ie/en/8-hydroxy-5-nitroquinoline--96/p/140325-5g
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative. MDPI. URL: https://www.mdpi.com/2079-6382/12/2/292
- PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Hydroxyquinoline
Sources
- 1. This compound | 25369-37-3 [amp.chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of 8-Nitroquinolin-3-ol
Introduction: A Scientist-to-Scientist Guide
Welcome to the technical support center for 8-Nitroquinolin-3-ol. As researchers and drug development professionals, we understand that compound solubility is a critical, and often challenging, variable in obtaining reliable and reproducible assay results. This guide is designed to provide you with practical, scientifically-grounded strategies to overcome the solubility hurdles associated with this compound and its structural analogs.
A thorough review of scientific literature indicates that specific, quantitative solubility data for this compound is not extensively published. Therefore, this guide synthesizes field-proven formulation strategies for poorly soluble compounds with physicochemical principles derived from closely related quinoline structures.[1][2][3] We will address common problems in a direct question-and-answer format, explain the causal science behind our recommended protocols, and provide validated methodologies to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its chemical structure—a hydrophobic quinoline core with a polar hydroxyl group and an electron-withdrawing nitro group—this compound is predicted to have very low intrinsic solubility in neutral aqueous solutions.[1] Like many heterocyclic aromatic compounds, it is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4][5] The presence of a nitrogen atom in the quinoline ring and a hydroxyl group suggests that its solubility will be highly dependent on the pH of the medium.[2][6]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This common phenomenon is known as "crashing out" or precipitation due to "solvent shock."[1][7] Your concentrated DMSO stock solution creates a favorable organic environment where the compound is highly soluble. When this stock is rapidly diluted into a large volume of aqueous buffer, the concentration of the organic co-solvent (DMSO) drops dramatically. The surrounding medium becomes predominantly aqueous and can no longer maintain the solubility of the hydrophobic this compound at that concentration, causing it to precipitate out of the solution.[7]
Q3: What are the primary strategies to improve the aqueous solubility of this compound for my assays?
A3: The main strategies for enhancing the solubility of poorly soluble compounds like this compound can be categorized as follows:
-
Co-solvency: Using a water-miscible organic solvent, like DMSO, at the lowest effective concentration.[8][9]
-
pH Adjustment: Altering the pH of the aqueous buffer to ionize the compound, thereby increasing its interaction with water.[1][6][8]
-
Use of Solubilizing Excipients: Employing agents like surfactants or cyclodextrins to create micro-environments that can host the hydrophobic compound within the aqueous phase.[8][10]
-
Particle Size Reduction: For suspension formulations, reducing the particle size can increase the dissolution rate.[8][11]
The optimal method depends entirely on the constraints of your specific assay, including cell viability, enzyme activity, and potential for analytical interference.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to address specific solubility issues.
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
This is the most frequent challenge. The goal is to dilute the compound into the aqueous phase while avoiding "solvent shock."
Causality & Expertise: The principle here is to avoid a sudden, drastic change in the solvent environment. By performing one or more intermediate dilution steps in a medium that contains a mix of the aqueous buffer and the organic stock, you allow for a more gradual transition, which can keep the compound in solution.[7][12][13]
Experimental Protocol: Preparing a 10 µM Working Solution from a 10 mM DMSO Stock
-
Thaw and Vortex Stock: Thaw your 10 mM stock solution of this compound in DMSO at room temperature. Vortex gently for 10-15 seconds to ensure homogeneity. Visually confirm there is no precipitate in the stock vial.
-
Prepare Intermediate Dilution: Create a 100-fold intermediate dilution. In a sterile microcentrifuge tube, add 2 µL of the 10 mM DMSO stock to 198 µL of your final assay buffer (e.g., cell culture medium or PBS). This creates a 100 µM solution with a DMSO concentration of 1%.
-
Mix Gently but Thoroughly: Immediately after adding the stock, vortex the intermediate dilution tube at a low-to-medium speed for 5-10 seconds. This rapid mixing is crucial to disperse the compound before it has a chance to aggregate and precipitate.
-
Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the final assay buffer. This yields a 1 mL final working solution of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Vehicle Control: Crucially, prepare a parallel vehicle control by performing the exact same dilution steps using only DMSO (without the compound). This is essential to differentiate the effects of the compound from the effects of the solvent.[7]
Troubleshooting Table: Step-Wise Dilution
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms in the intermediate dilution tube. | The 100 µM concentration is still too high for the 1% DMSO environment. | Try a two-step intermediate dilution. First, dilute 1:10 (e.g., 2 µL stock + 18 µL buffer) to get 1 mM in 10% DMSO. Then, dilute that 1:10 again to get 100 µM in 1% DMSO. |
| Final solution is hazy or cloudy. | Micro-precipitation is occurring. | Pre-warm your assay buffer to 37°C before performing the dilutions, as solubility often increases with temperature.[13] Also, try adding the concentrated solution dropwise into the buffer while gently vortexing.[12] |
| Cells in the assay show signs of toxicity. | The final DMSO concentration may be too high for your cell line. | Aim for a final DMSO concentration of ≤0.1%. If this requires a higher stock concentration that is not achievable, you must explore alternative solubilization methods. The final DMSO concentration in cell culture should ideally not exceed 0.5%.[7] |
Visualization: Step-Wise Dilution Workflow
Caption: Workflow for preparing assay working solutions via step-wise dilution.
Causality & Expertise: Quinoline derivatives are typically weak bases due to the nitrogen atom in the pyridine ring, which can be protonated.[1][2] The pKa of quinoline itself is approximately 4.9.[6] The presence of the hydroxyl (-OH) and nitro (-NO2) groups on this compound will modify this value. By lowering the pH of the buffer to a value 1-2 units below the compound's pKa, you can significantly increase the proportion of the protonated, more soluble salt form.[1]
Experimental Protocol: Determining pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate or phosphate buffers) with different pH values, for example, pH 3.0, 4.0, 5.0, 6.0, and 7.4. Ensure the buffer system has adequate capacity at each target pH.
-
Prepare Slurry: Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium between the dissolved and undissolved compound.
-
Separation: Centrifuge the vials at high speed (>10,000 x g) for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant. Determine the concentration of the dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.
Troubleshooting Table: pH Adjustment
| Observation | Potential Cause | Recommended Solution |
| Solubility does not improve at low pH. | The pKa of the compound may be lower than anticipated, or the intrinsic solubility of the ionized form is still low. | Verify the pH of your final solution. If the assay is incompatible with low pH, this method may not be suitable. |
| The compound degrades over time in the acidic buffer. | The compound is unstable at low pH (acid hydrolysis). | Assess compound stability using HPLC over a time course (e.g., 0, 2, 8, 24 hours) at the desired pH. If degradation occurs, this method is not viable.[14] |
| The low pH of the buffer will interfere with my assay. | Many biological assays (especially cell-based) are highly sensitive to pH. | This is a critical limitation. If the assay requires a physiological pH (~7.4), pH adjustment is not a suitable primary solubilization strategy. It may be combined with other methods in a limited capacity. |
Part 3: Advanced Solubilization Strategies
If optimized dilution and pH adjustment are insufficient or incompatible with your assay, the use of formulation excipients can be explored.
Causality & Expertise: These methods work by creating a favorable micro-environment for the hydrophobic drug molecule within the bulk aqueous phase.
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into this hydrophobic core.[8][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The drug molecule can become encapsulated within this cavity, forming a more water-soluble "inclusion complex."[8][16]
Visualization: Mechanisms of Excipient-Based Solubilization
Caption: Solubilization via surfactant micelles and cyclodextrin inclusion complexes.
Considerations for Use: The choice of excipient is critical and must be validated for compatibility with your specific assay. Surfactants can denature proteins, and both surfactants and cyclodextrins can interfere with cell membranes or interact with other assay components. Always run appropriate controls with the excipient alone.
Table of Common Solubilizing Excipients for Preclinical Assays
| Excipient Type | Examples | Typical Concentration Range | Potential Issues |
| Non-ionic Surfactants | Polysorbate 20 (Tween® 20)Polysorbate 80 (Tween® 80) | 0.01 - 0.5% (w/v) | Protein denaturation, cell lysis at high concentrations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD)Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | 1 - 10% (w/v) | Can extract cholesterol from cell membranes; potential for assay interference. |
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
- BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- BenchChem. (n.d.). NSC745887 precipitation in cell culture media.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- BenchChem. (n.d.). avoiding Alaternin precipitation in cell culture media.
- ResearchGate. (2019, August 30). Precipitation in cell culture medium?.
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- AAPS PharmSciTech. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-methyl-8-nitroquinoline in Assays.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
minimizing impurities in 8-Nitroquinolin-3-ol preparations
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of 8-Nitroquinolin-3-ol
The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, presents significant challenges in achieving high purity. The vigorous conditions typically required for quinoline ring formation often lead to a variety of impurities, including polymeric tars and positional isomers. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize impurities and optimize your synthetic outcomes. As Senior Application Scientists, we explain the causality behind each step, ensuring a robust and reproducible process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental hurdles in a direct question-and-answer format.
Q1: My reaction is extremely vigorous and producing a significant amount of black, tar-like material. What is causing this and how can I minimize it?
A1: Causality and Mitigation
This is a classic issue associated with the Skraup synthesis and related cyclizations, which are notoriously exothermic and operate under harsh acidic and oxidizing conditions.[1][2] Tar formation arises from the polymerization of intermediates, particularly acrolein (formed in-situ from glycerol) or other α,β-unsaturated carbonyl species, under high-temperature, strong-acid catalysis.[3]
Solutions:
-
Introduce a Moderator: The use of a moderating agent is critical. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it is believed to act as an oxygen carrier, smoothing the reaction rate and preventing it from becoming uncontrollable.[1][3][4] Boric acid can also be employed for this purpose.[5]
-
Control Reagent Addition: Add concentrated sulfuric acid slowly and incrementally, with efficient cooling (e.g., in an ice bath) and vigorous stirring. This helps dissipate heat, preventing localized hotspots where polymerization is initiated.[1]
-
Optimize Temperature Control: Heat the reaction gently only to initiate it. Once the exothermic phase begins, the heating source should be removed immediately to allow the reaction to proceed under its own heat. Overheating is a primary cause of tarring.[1]
Q2: I'm observing a mixture of nitro-isomers in my final product. How can I improve the regioselectivity for the 8-nitro position?
A2: Understanding Regioselectivity
The position of the nitro group is determined by the starting material. If you are performing a Skraup-type reaction on a pre-nitrated aniline (e.g., o-nitroaniline to yield 8-nitroquinoline), the regioselectivity is fixed.[6] However, if you are nitrating a quinolin-3-ol precursor, the directing effects of the hydroxyl and the quinoline nitrogen, as well as the reaction conditions (acid concentration, temperature), will dictate the outcome. The hydroxyl group is an activating ortho-, para-director, while the protonated quinoline ring is deactivating. This complex interplay can lead to mixtures.
Solutions:
-
Strategic Choice of Starting Material: The most reliable method to ensure the 8-nitro substitution is to begin with a starting material where the nitro group is already in the correct position. For example, using o-nitroaniline in a Skraup reaction with a suitable glycerol equivalent is a standard route to form the 8-nitroquinoline core.[6]
-
Blocking/Deblocking Strategy: For nitrating a pre-formed quinolinol, consider a blocking strategy. You can sulfonate the 5- or 7-positions, perform the nitration, and then remove the sulfonic acid groups via acid hydrolysis. This provides regiospecific control, provided the nitro group is stable to the deblocking conditions.[7]
Q3: My yield is consistently low, even after controlling the exotherm. What other critical parameters should I focus on?
A3: Optimizing for Yield
Low yields can stem from incomplete reaction, product degradation under the harsh conditions, or mechanical loss during the difficult workup of tarry mixtures.
Solutions:
-
Ensure Anhydrous Conditions (Initially): The dehydration of glycerol to acrolein by sulfuric acid is a critical first step. Ensure your glycerol and sulfuric acid are of appropriate concentration.
-
Choice of Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent in the Skraup reaction (often serving as the solvent as well), arsenic acid can result in a less violent and sometimes higher-yielding reaction.[2][4][6] However, due to its toxicity, modern approaches often seek alternatives.
-
Efficient Workup: The workup procedure is critical for recovering the product from the tarry residue. A common and effective method involves carefully pouring the cooled reaction mixture onto crushed ice, followed by neutralization and often steam distillation to isolate the volatile quinoline derivative from the non-volatile tar.[1]
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of 8-Nitroquinoline (A Precursor to this compound)
This protocol is adapted from established Skraup reaction procedures and is designed to control the reaction's vigor.[6][8]
Step-by-Step Methodology:
-
Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine o-nitroaniline (50 g), glycerol (110 g), and arsenic acid (51.5 g).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (100 g) through the dropping funnel. The temperature will rise; maintain it below 120°C using an ice-water bath if necessary.
-
Initiation & Reflux: Once the acid is added, carefully heat the mixture on a sand bath. As soon as the reaction begins (indicated by bubbling and a color change), immediately remove the heating source. The reaction should proceed exothermically.
-
Completion: Once the initial vigorous reaction subsides, return the flask to the sand bath and heat under reflux for 3 hours to ensure the reaction goes to completion.
-
Workup: Allow the mixture to cool completely. Very carefully, pour the contents into a large beaker containing 1 L of water and crushed ice. Let the mixture stand overnight to allow for the complete precipitation of crude material.
-
Initial Purification: Filter the aqueous mixture. To the filtrate, carefully add a concentrated sodium hydroxide solution until a brown precipitate appears. Filter this precipitate and discard it. Continue adding sodium hydroxide until the solution is strongly alkaline.
-
Isolation: The 8-nitroquinoline will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.
Protocol 2: Purification by Recrystallization
The crude 8-nitroquinoline can be further purified to remove residual tars and isomers.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the crude, dry 8-nitroquinoline in a minimal amount of hot alcohol (ethanol or isopropanol).[6][9]
-
Decolorization: Add a small amount of activated charcoal to the hot solution and boil for 5-10 minutes to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. The expected melting point is 88-89°C.[6][9]
Table 1: Impact of Moderators on Skraup Reaction Outcome
| Moderator | Typical Loading (w/w vs. Aniline) | Observation | Expected Impact on Purity | Reference |
| None | 0% | Violent, uncontrollable exotherm, extensive tarring | Very Poor | [1][4] |
| Ferrous Sulfate (FeSO₄) | 5-10% | Smooth, controlled reaction | Significantly Reduced Tar | [1][3][4] |
| Boric Acid | 10-15% | Moderated reaction, less vigorous than none | Reduced Tar | [5] |
| Arsenic Acid | 100-110% | Acts as both moderator and oxidant; less violent | Good, but high toxicity | [6][8] |
Visualizing the Workflow & Impurity Formation
Synthesis and Purification Workflow
The following diagram outlines the critical path from starting materials to the purified product.
Caption: Workflow for the synthesis and purification of 8-nitroquinoline.
Impurity Formation Pathways
This diagram illustrates the major side reactions that compete with the desired product formation.
Caption: Competing reaction pathways leading to common impurities.
Frequently Asked Questions (FAQs)
Q1: Can I use column chromatography for purification? A1: Yes, column chromatography is an excellent method for purifying nitro-aromatic compounds. A silica gel column with an eluent system like ethyl acetate/hexane is effective. The less polar nitro-compound will elute, separating it from more polar impurities and baseline tar.[10] This is often used after initial workup to achieve very high purity.
Q2: How do I handle the safe disposal of arsenic-containing waste? A2: All waste containing arsenic acid or its byproducts must be treated as hazardous material. It should be collected in a designated, sealed waste container and disposed of through your institution's environmental health and safety (EHS) office. Do not pour it down the drain.
Q3: Are there greener or safer alternatives to the Skraup reaction? A3: Yes, modern organic chemistry has developed several milder methods for quinoline synthesis, such as the Friedländer annulation or various transition-metal-catalyzed cyclizations.[11] These methods often offer better functional group tolerance and avoid the use of harsh acids and toxic oxidants. However, for the specific substitution pattern of this compound, the availability of starting materials may make the Skraup or a modified Doebner-von Miller reaction the most practical approach.
Q4: My final product is pure by NMR, but still colored. Why? A4: Even trace amounts of highly conjugated impurities, often residual tar-like substances, can impart significant color to a sample. A second recrystallization, perhaps from a different solvent system, or passing a solution of the product through a small plug of silica gel or alumina can often remove these persistent colored impurities.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support.
- BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support.
- Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate.
- Seo, S., et al. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, ACS Publications.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Wikipedia. (2020). Skraup reaction.
- PrepChem. (n.d.). Preparation of 8-nitroquinoline.
- Various Authors. (2020). Skraup reaction.
- ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Deeter, J. B., & Frazier, J. D. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents (EP0858998A1).
- Xu, L., et al. (2011). 8-Nitroquinoline. ResearchGate.
- Schmidt, C. L. (1979). Process for production of 8-NHR quinolines. Google Patents (US4167638A).
- Gershon, H., et al. (1995). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Fordham Research Commons.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. "Substituted 8-quinolinols: halo, nitro, and sulfonic acids / Herman Ge" by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Quinoline synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 8-Nitroquinolin-3-ol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals focused on the synthesis of 8-Nitroquinolin-3-ol. This document provides in-depth, field-proven insights into potential challenges and frequently asked questions to ensure a safe, efficient, and scalable synthesis process. Our guidance is grounded in established chemical principles and validated methodologies for quinoline synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for your experimental design.
Q1: What is the most probable synthetic route for this compound on a larger scale?
A1: The most established and scalable method for synthesizing the quinoline core is the Skraup synthesis.[1][2] This reaction involves the condensation of an aniline derivative with glycerol, typically in the presence of a strong acid like sulfuric acid and an oxidizing agent.[2] For this compound, the logical precursor would be 5-amino-2-nitrophenol, which reacts with glycerol. The reaction is notoriously exothermic, and modifications are often necessary to control its vigor, especially during scale-up.[3][4]
Q2: What are the primary safety concerns when performing a Skraup synthesis for this compound?
A2: The primary safety concerns stem from the highly exothermic nature of the reaction and the hazardous materials used.[4] Key hazards include:
-
Runaway Reaction: The Skraup reaction can become violent if not properly controlled.[2][5] Gradual addition of sulfuric acid and efficient heat dissipation are critical.
-
Hazardous Reagents: Concentrated sulfuric acid is highly corrosive. Precursors like aminonitrophenols and the product itself, this compound, should be handled with care, as related nitro- and hydroxy-quinolines are known to be harmful if swallowed, cause skin and eye irritation, and are suspected carcinogens.[6][7]
-
Safe Handling: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves, is mandatory.[8][9] A safety shower and eyewash station should be readily accessible.[5]
Q3: What are the expected side products and impurities in this synthesis?
A3: The harsh conditions of the Skraup synthesis can lead to several impurities. The most common issue is the formation of tarry, polymeric materials due to the polymerization of reactants and intermediates under strong acid and high-temperature conditions.[4] Additionally, incomplete reaction may leave unreacted starting materials. Depending on the precise conditions, the formation of other isomers is a possibility, although the directing effects of the substituents on the aniline precursor generally favor the desired product.
Q4: How can the crude this compound be effectively purified?
A4: Purification typically involves a multi-step process. After the reaction is complete, the mixture is cooled and carefully poured into a large volume of water to precipitate the crude product and dilute the acid.[4] The acidic solution is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the quinoline base.[5][10] The crude solid is often a dark, impure material that can be purified by:
-
Recrystallization: This is a standard method. Solvents such as ethanol, chloroform, or isopropyl alcohol have been used for related compounds.[10][11]
-
Treatment with Activated Carbon: To remove colored, tarry impurities, the product can be dissolved in a suitable solvent and treated with decolorizing carbon before recrystallization.[5][10]
-
Sublimation: For certain quinoline derivatives, sublimation under reduced pressure can be an effective final purification step.[12]
II. Troubleshooting Guide: Common Issues and Solutions
This guide provides a question-and-answer format to directly address specific experimental challenges you may encounter during the scale-up synthesis.
Problem 1: The reaction is extremely vigorous and difficult to control, leading to charring.
-
Question: My reaction is proceeding too violently, with rapid temperature spikes and significant tar formation. How can I moderate it?
-
Answer: This is a classic issue with the Skraup synthesis.[2] The root cause is the highly exothermic condensation and cyclization steps.
-
Causality: The reaction of glycerol with concentrated sulfuric acid forms acrolein in situ, which then reacts with the aniline derivative. This process, coupled with the oxidizing conditions, releases a substantial amount of heat. Localized hotspots can lead to polymerization and charring.
-
Solutions:
-
Use a Moderator: Incorporate a moderating agent like ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before adding sulfuric acid. These agents help to make the reaction less violent.[4]
-
Controlled Acid Addition: Add the concentrated sulfuric acid very slowly, dropwise, using a pressure-equalizing dropping funnel.[4][5]
-
Efficient Cooling & Stirring: Maintain a robust cooling bath (e.g., ice-water or an industrial chiller) and ensure vigorous mechanical stirring throughout the acid addition to dissipate heat effectively and prevent localized overheating.[4]
-
Temperature Monitoring: Careful monitoring of the internal reaction temperature is crucial. The rate of acid addition should be adjusted to keep the temperature within the specified range for the reaction (typically below 120-140°C).[5][12]
-
-
Problem 2: The final yield of this compound is consistently low.
-
Question: Despite the reaction appearing to go to completion, my isolated yield is poor. What factors could be contributing to this?
-
Answer: Low yields can result from incomplete reaction, product degradation, or losses during workup and purification.
-
Causality: Overly aggressive heating can degrade the product, while insufficient heating can lead to an incomplete reaction. Mechanical losses during the transfer and purification of the often-sticky crude product can also significantly reduce the final yield.
-
Solutions:
-
Optimize Reaction Time and Temperature: Ensure the reaction is held at the optimal temperature for a sufficient duration after the initial exothermic phase to drive it to completion. A typical duration might be 3-4 hours.[5][10]
-
Verify Reagent Quality: Ensure the glycerol is of good quality and the oxidizing agent is active.
-
Efficient Work-up: During neutralization, ensure the pH is carefully adjusted to the point of maximum precipitation for the quinoline product (typically pH 7-8).[12] Check the aqueous filtrate for any dissolved product that could be recovered.
-
Purification Strategy: Minimize transfers of the crude material. When recrystallizing, use a minimal amount of hot solvent to ensure maximum recovery upon cooling.
-
-
Problem 3: The purified product is still dark and appears contaminated with tar.
-
Question: Even after recrystallization, my product remains colored, suggesting persistent impurities. How can I improve its purity?
-
Answer: Tarry byproducts are common and can be difficult to remove completely with a single purification step.
-
Causality: The polymeric tars formed during the reaction can be complex and may have solubilities similar to the desired product, causing them to co-precipitate during recrystallization.
-
Solutions:
-
Activated Carbon Treatment: Before the final recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of decolorizing activated carbon. Boil the solution for a few minutes, then filter it while hot to remove the carbon and adsorbed impurities.[5]
-
Solvent Selection: Experiment with different recrystallization solvents or solvent pairs to find a system where the product is soluble when hot but the impurities are either insoluble or remain in the cold mother liquor.
-
Sequential Purification: A multi-step purification may be necessary. For example, an initial precipitation, followed by treatment with activated carbon, and then a final, careful recrystallization.
-
-
III. Visualized Workflow & Data
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via a modified Skraup reaction.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Table 1: Safety Profile of Related Quinolines
This table summarizes hazard information for compounds structurally related to this compound, emphasizing the need for caution.
| Compound | Key Hazards | Precautionary Statements |
| 8-Nitroquinoline | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. Suspected of causing cancer.[6] | P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P301+P317 (IF SWALLOWED: Get medical help).[6] |
| 8-Hydroxyquinoline | Toxic if swallowed. May cause an allergic skin reaction. Causes serious eye damage. May damage fertility or the unborn child.[8] | P201 (Obtain special instructions before use), P273 (Avoid release to the environment), P305+P351+P338 (IF IN EYES: Rinse cautiously with water). |
References
- Synthesis of Quinoline and derivatives.
- Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- The Preparation of Quinolines by a Modified Skraup Reaction. ResearchGate.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- The Skraup Synthesis of Quinolines. ResearchGate.
- Preparation of 8-nitroquinoline. PrepChem.com.
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- 8-Nitroquinoline. PubChem.
- Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
- 8-Nitroquinoline. ResearchGate.
- Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate.
- This compound. ChemUniverse.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. prepchem.com [prepchem.com]
- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 12. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
Understanding the Analyte: Physicochemical Properties of 8-Nitroquinolin-3-ol and Its Isomers
Answering the call for robust analytical support, this guide serves as a dedicated Technical Support Center for researchers, scientists, and drug development professionals working with 8-Nitroquinolin-3-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to navigate the unique analytical hurdles presented by this molecule. The structure of this guide is designed to be intuitive, addressing problems from sample preparation through to final analysis, ensuring scientific integrity and self-validating workflows at every step.
A successful analytical method is built on a foundational understanding of the analyte's chemical nature. While specific experimental data for this compound is sparse, we can infer its likely behavior from closely related isomers and structural analogs like 8-Nitroquinoline and various hydroxyquinolines. These compounds share the quinoline core, a polar hydroxyl group, and a strongly electron-withdrawing nitro group, which collectively dictate their analytical behavior.
| Property | Inferred Value / Characteristic for this compound | Rationale & Reference |
| Molecular Formula | C₉H₆N₂O₃ | Based on chemical structure. |
| Molecular Weight | 190.16 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a yellow crystalline solid | A common characteristic of nitroaromatic compounds.[2] |
| Melting Point | Expected to be >150 °C | Isomers like 8-hydroxy-5-nitroquinoline melt around 181-183 °C. |
| Solubility | Low in Water . Soluble in organic solvents (DMSO, DMF, Methanol, Ethanol, Chloroform). | The hydrophobic quinoline ring and limited H-bonding with water predict poor aqueous solubility. This is typical for related structures.[2][3] |
| Thermal Stability | Potentially unstable at high temperatures. | Nitroaromatic compounds can be thermally labile, risking degradation in GC inlets or upon excessive heating.[3] |
| UV-Vis λmax | Expected in the 270-350 nm range. | The extended aromatic system of the quinoline ring will show strong UV absorbance.[3] |
General Sample Preparation: FAQs & Troubleshooting
Problems in the final chromatogram or spectrum often originate from the very first step: sample preparation.
Question: My this compound sample won't fully dissolve in my HPLC mobile phase. What should I do?
Answer: This is a common issue stemming from its predicted low aqueous solubility.[2]
-
Causality: The aqueous component of a typical reverse-phase mobile phase (e.g., water/acetonitrile) is often a poor solvent for this compound. Injecting a sample that is not fully dissolved will lead to poor reproducibility, inaccurate quantification, and can clog your HPLC system.
-
Troubleshooting Protocol:
-
Use a Stronger, Miscible Solvent for Stock Solutions: Prepare your initial stock solution in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are excellent solvents for a wide range of organic molecules.
-
Dilute with Care: When preparing working standards, dilute the stock solution with a solvent that is as close in composition to your mobile phase as possible. However, if precipitation occurs, dilute with the organic component of your mobile phase (e.g., Acetonitrile or Methanol).
-
The "Solvent Mismatch" Effect: Be aware that injecting a sample dissolved in a much stronger solvent than your mobile phase (e.g., 100% DMSO) can cause peak distortion (splitting or broadening). Minimize this by injecting the smallest possible volume.
-
Verification: Always visually inspect your prepared samples against a light source to ensure complete dissolution before placing them in the autosampler.
-
Question: I suspect my sample is degrading after preparation. How can I check and prevent this?
Answer: Stability is a key concern for nitroaromatic compounds, which can be susceptible to reduction or photolytic degradation.
-
Self-Validating Protocol:
-
Prepare a fresh sample and analyze it immediately. This will be your baseline (T=0) chromatogram.
-
Store an aliquot of the same sample under your typical storage conditions (e.g., on the autosampler tray at room temperature) and another in a dark, refrigerated environment.
-
Re-analyze the samples after 4, 8, and 24 hours.
-
Compare the chromatograms: Look for a decrease in the main peak area and the appearance of new, unidentified peaks. A loss of >5% of the main analyte peak area typically indicates instability.
-
-
Preventative Measures:
-
Use amber vials to protect the sample from light.
-
Keep the autosampler tray cooled if your system has this feature.
-
Prepare samples fresh and analyze them within a short sequence. Avoid letting samples sit for extended periods before analysis.
-
High-Performance Liquid Chromatography (HPLC): Troubleshooting Guide
HPLC is the workhorse technique for analyzing non-volatile compounds like this compound.[4] Below are solutions to common problems.
Scenario 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is tailing significantly on a C18 column. What is the cause and solution?
Answer: Peak tailing for a nitrogen-containing heterocyclic compound is often caused by secondary interactions with the silica stationary phase or issues with the mobile phase.
-
Causality & Diagnosis:
-
Silanol Interactions: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction mechanism causes a portion of the analyte molecules to "stick" to the column, resulting in a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is not optimal, the analyte may exist in multiple protonation states, leading to peak broadening or tailing.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Step-by-Step Protocol:
-
Acidify the Mobile Phase: The most common solution is to add a small amount of acid to the mobile phase. Using 0.1% formic acid is an excellent first choice as it is mass spectrometry compatible.[5] The acid protonates the silanol groups, minimizing their interaction with the basic analyte.
-
Select the Right Column: If tailing persists, use a column specifically designed for basic compounds. Modern "base-deactivated" C18 columns have minimal exposed silanol groups. Alternatively, a specialized column like the Newcrom R1, noted for its low silanol activity, could be effective.[5]
-
Check for Column Contamination: Tailing can also result from column contamination. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove any strongly retained compounds.
-
Scenario 2: Inconsistent Retention Times
Question: The retention time for my analyte is shifting between injections. Why?
Answer: Retention time stability is critical for reliable identification. Drifting retention times usually point to issues with the HPLC system itself or inadequate method parameters.
-
Troubleshooting Table:
| Potential Cause | Diagnostic Check | Solution |
| Inadequate Column Equilibration | Run 5-10 blank injections. Does the retention time stabilize over time? | Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before starting the sequence. |
| Leaking Pump or Connections | Check pump pressure. Is it fluctuating wildly? Visually inspect fittings for salt deposits or drips. | Tighten or replace leaky fittings. If pump pressure is unstable, the pump seals may need servicing.[6] |
| Mobile Phase Composition Change | Is the mobile phase freshly prepared? Are solvent lines properly primed? | Prepare fresh mobile phase daily. Ensure solvent filters are clean and degas the mobile phase to prevent bubble formation. |
| Temperature Fluctuation | Is the column compartment temperature controlled and stable? | Use a column oven and set it to a stable temperature (e.g., 30-40 °C) for improved reproducibility. |
Mass Spectrometry (MS): FAQs & Troubleshooting
Coupling HPLC to a mass spectrometer (LC-MS) provides selectivity and identification power. However, nitroaromatic compounds can be tricky.
Question: I am getting a very weak signal or no signal for this compound using Electrospray Ionization (ESI). What's wrong?
Answer: The choice of ionization source is critical. The electron-withdrawing nature of the nitro group can suppress ionization efficiency in ESI.
-
Causality: ESI works best for compounds that can readily accept a proton (positive mode) or lose a proton (negative mode) in solution. The nitro group pulls electron density away from the quinoline ring system, making it less basic and harder to protonate in positive mode ESI. The hydroxyl group allows for deprotonation in negative mode, but the overall ionization efficiency might still be low.
-
Troubleshooting & Optimization:
-
Switch to Negative Ion Mode: The phenolic hydroxyl group (-OH) is acidic and can be deprotonated to form an [M-H]⁻ ion. Optimize the mobile phase to facilitate this, for example by adding a small amount of a basic modifier like ammonium hydroxide (if compatible with your chromatography).
-
Try Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is often more effective for less polar and less basic compounds. It has been shown to be superior for a wide range of nitroaromatic compounds.[7] If your instrument has an APCI source, it is highly recommended to test it.
-
Optimize Source Parameters: Systematically optimize the capillary voltage, gas temperatures, and gas flows to maximize the signal for your specific compound.
-
Question: How can I confirm the identity of my peak using MS/MS?
Answer: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion.
-
Expected Fragmentation: For a molecule like this compound (MW 190.16), you can predict key fragmentation patterns.
-
Loss of NO₂: A characteristic fragmentation for nitroaromatics is the loss of the nitro group (46 Da). Look for a fragment ion around m/z 144.
-
Loss of CO: Carbonyl loss (28 Da) is common from phenolic rings.
-
Ring Cleavage: Further fragmentation will break apart the quinoline ring system.
-
-
Protocol:
-
Perform an LC-MS run and identify the parent ion (e.g., [M-H]⁻ at m/z 189.0).
-
Set up a product ion scan experiment, selecting m/z 189.0 as the precursor ion.
-
Vary the collision energy (e.g., from 10 to 40 eV) to generate a fragmentation spectrum.
-
Compare the observed fragments to the predicted losses to confirm the compound's identity.
-
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR)
Question: Can I analyze this compound by Gas Chromatography (GC)?
Answer: It is generally not recommended. While some nitroquinolines have been analyzed by GC[8], the combination of a polar hydroxyl group and a potentially thermally labile nitro group makes it a challenging candidate. The high temperatures of the GC inlet can cause the molecule to degrade, leading to no peak, broad peaks, or peaks corresponding to degradation products.[3] HPLC is a much more suitable and robust technique for this analyte.
Question: What are the key considerations for NMR analysis?
Answer: NMR is an excellent tool for unambiguous structure confirmation.[9] The primary challenge will be solubility.
-
Solvent Selection: Use deuterated DMSO (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is generally a better choice for polar, aromatic compounds and will solubilize the sample well.[10]
-
Spectrum Interpretation: The proton (¹H) NMR will show distinct signals in the aromatic region (typically 7-9 ppm). The hydroxyl proton may be a broad singlet and its position can be concentration-dependent. The carbon (¹³C) NMR will confirm the number of unique carbon environments in the molecule.[10]
Method Development and Validation Pathway
This diagram outlines a logical flow for developing a robust analytical method from scratch.
Caption: Logical workflow for analytical method development.
References
- 8-Nitroquinoline | C9H6N2O2 - PubChem.
- Separation of 8-Nitroquinoline on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. [Link]
- TROUBLESHOOTING GUIDE - Restek.
- 8-Nitroquinoline | Solubility of Things. Solubility of Things. [Link]
- Quinoline, 8-nitro- - NIST WebBook. National Institute of Standards and Technology. [Link]
- On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed.
- NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed.
- Preparation of 8-nitroquinoline - PrepChem.com. PrepChem. [Link]
- Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). Total Lab Solutions. [Link]
- (PDF) 8-Nitroquinoline - ResearchGate.
- Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
- Advanced GC Troubleshooting.pdf - Agilent. Agilent Technologies. [Link]
- 3-Nitro-4-quinolinol | C9H6N2O3 - PubChem.
- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate.
- 8-Nitroquinoline - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. MDPI. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-HYDROXY-5-NITROQUINOLINE - BindingDB. BindingDB. [Link]
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline... - ResearchGate.
- Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds... - PubMed.
- Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86... - PubMed.
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. SIELC Technologies. [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate.
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. MDPI. [Link]
- HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. SIELC Technologies. [Link]
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed.
Sources
- 1. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline, 8-nitro- [webbook.nist.gov]
- 9. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Managing the Reactivity of the Nitro Group in 8-Nitroquinolin-3-ol
Welcome to the technical support center for 8-Nitroquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging heterocyclic compound. Our goal is to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate and manage the unique reactivity of the nitro group and its influence on the quinoline scaffold.
Section 1: Foundational Concepts - Understanding Inherent Reactivity
This section addresses the fundamental electronic properties of this compound that govern its chemical behavior.
Q1: What are the primary electronic effects of the nitro and hydroxyl groups on the this compound scaffold?
A1: The reactivity of this compound is dominated by the interplay between the powerful electron-withdrawing nitro (-NO₂) group and the electron-donating hydroxyl (-OH) group.
-
The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group at the C8 position deactivates the entire aromatic system towards electrophilic attack.[1] Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr) , particularly at the positions ortho and para to it (C7 and C5, respectively).[2][3] This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4]
-
The Hydroxyl Group (-OH): Located at the C3 position, the hydroxyl group is an activating, ortho, para-directing group for electrophilic substitution due to its ability to donate electron density via resonance. It also possesses an acidic proton, making it susceptible to deprotonation by bases, which can further influence reaction pathways.
The combination of these two groups creates a complex electronic landscape where different regions of the molecule are susceptible to different types of reagents.
Caption: Electronic influence of substituents on the this compound ring.
Section 2: Troubleshooting Guide - Selective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine (8-aminoquinolin-3-ol) is one of the most common and critical transformations for this molecule. Achieving this selectively without altering other parts of the molecule is paramount.
Q1: I need to reduce the nitro group to an amine. What is the best method to ensure high yield and selectivity?
A1: The choice of reducing agent is critical and depends on the presence of other functional groups in your molecule. For this compound itself, several methods are effective, but if your derivatives contain sensitive groups (e.g., halogens, alkenes, nitriles), the decision becomes more complex.
Caption: Decision workflow for selective nitro group reduction.
Q2: My catalytic hydrogenation (e.g., H₂/Pd-C) is giving me a complex mixture and low yield. What's going wrong?
A2: While catalytic hydrogenation is very efficient for nitro reduction, it can be too powerful for the quinoline scaffold. The primary issue is likely over-reduction . Under standard conditions (room temperature, 1-3 atm H₂), you may reduce the nitro group, but under more forcing conditions (higher pressure, temperature, or prolonged reaction time), you can also reduce the pyridine and/or benzene rings of the quinoline system.
Troubleshooting Steps:
-
Lower the Pressure: Start with atmospheric pressure (balloon) of H₂.
-
Monitor Carefully: Follow the reaction by TLC or LC-MS and stop it immediately once the starting material is consumed.
-
Change Catalyst: Platinum-based catalysts (like PtO₂) can sometimes offer different selectivity compared to palladium.
-
Switch Methods: If over-reduction persists, switch to a chemical reduction method like SnCl₂ or Fe/HCl, which are highly selective for the nitro group and will not reduce the aromatic rings.[5]
Q3: How do I choose between metal-acid reduction (SnCl₂, Fe/HCl) and catalytic hydrogenation?
A3: This choice involves a trade-off between reaction cleanliness, functional group tolerance, and scalability.
| Feature | Catalytic Hydrogenation (H₂, Pd/C) | Metal-Acid Reduction (SnCl₂·2H₂O) |
| Selectivity | High for nitro group, but can reduce alkenes, alkynes, and cause dehalogenation.[5] | Excellent for nitro group; tolerates most other functional groups including halogens, esters, and nitriles.[5][6] |
| Workup | Simple filtration to remove the catalyst. | Requires careful neutralization to precipitate metal salts (e.g., tin hydroxides), followed by filtration and extraction. Can be cumbersome.[5] |
| Scalability | Excellent for large-scale industrial processes. | Generally less preferred for very large scales due to stoichiometric waste. |
| Key Risk | Over-reduction of the quinoline ring system. | Incomplete removal of metal salts can contaminate the product. |
Experimental Protocol 1: Selective Nitro Reduction using Stannous Chloride (SnCl₂·2H₂O)
This protocol is a reliable, lab-scale method for the selective reduction of the nitro group in this compound, especially if other sensitive functionalities are present.[5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, if needed to aid solubility)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Reagent Addition: Add SnCl₂·2H₂O (5 equivalents) to the solution. If the starting material is poorly soluble, a small amount of concentrated HCl can be added to form the hydrochloride salt.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralization & Workup: Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture until the pH is basic (pH ~8-9). A thick, white precipitate of tin salts will form. Stir for 30 minutes.
-
Filtration (Optional but Recommended): Filter the entire mixture through a pad of Celite® to remove the bulk of the tin salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-aminoquinolin-3-ol.
Section 3: FAQs - Managing Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the 8-nitroquinoline ring system makes it a prime candidate for SₙAr reactions, which can be either a synthetic advantage or a problematic side reaction.
Q1: Under what conditions can I expect nucleophilic aromatic substitution to occur on the this compound ring?
A1: SₙAr is favored by three main factors:
-
A Strong Nucleophile: Reagents like alkoxides (⁻OR), thiolates (⁻SR), ammonia, and amines are common nucleophiles.[4]
-
An Activated Ring: The C8-nitro group provides strong activation.[2][7]
-
A Leaving Group: While classic SₙAr involves displacing a halide, the nitro group itself can activate adjacent positions for Vicarious Nucleophilic Substitution (VNS) of hydrogen, a process where a hydrogen atom is ultimately displaced.[2] The C7 position is particularly susceptible to this type of reaction.
Expect SₙAr to be a potential pathway if you are using strong nucleophiles, especially at elevated temperatures.
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nitroquinoline Isomers: Evaluating the Potential of 8-Nitroquinolin-3-ol
Introduction: The Quinoline Scaffold and the Power of Isomerism
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The biological effects of quinoline derivatives can be profoundly altered by the introduction of functional groups, with their specific placement—or isomerism—being a critical determinant of efficacy and mechanism of action.
This guide focuses on the nitroquinoline family, providing a comparative analysis of key isomers to contextualize and propose an investigative framework for the under-researched compound, 8-Nitroquinolin-3-ol . While extensive data exists for isomers like the clinically-used Nitroxoline (8-hydroxy-5-nitroquinoline), this compound remains largely unexplored. By synthesizing data from structurally related analogs, we will dissect the influence of nitro (-NO₂) and hydroxyl (-OH) group positioning on biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap to unlock the potential of this promising, yet uncharacterized, molecule.
Physicochemical Properties: The Foundation of Biological Activity
A molecule's journey in a biological system is dictated by its physicochemical properties. Parameters like lipophilicity (LogP) and acidity (pKa) govern membrane permeability, target engagement, and metabolic fate. The strategic placement of electron-withdrawing nitro groups and ionizable hydroxyl groups creates distinct electronic and steric profiles among isomers.
Below is a comparative table of key physicochemical properties. Note that experimental data for this compound is not publicly available and predicted values should be confirmed experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Key Structural Features |
| This compound | C₉H₆N₂O₃ | 190.16[3] | Predicted ~1.5-2.0 | Nitro and Hydroxyl groups on separate rings |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | C₉H₆N₂O₃ | 190.16[4] | ~2.1 (Experimental) | Nitro and Hydroxyl groups on the same ring |
| 5-Nitroquinoline | C₉H₆N₂O₂ | 174.16[5] | 1.9[5] | Lacks hydroxyl group |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16[6] | 1.4[6] | Lacks hydroxyl group |
Expertise & Experience: The seemingly subtle difference in LogP between 5-nitroquinoline and 8-nitroquinoline highlights the impact of intramolecular electronic environments on overall lipophilicity. For this compound, the presence of both a hydrogen-bond-donating hydroxyl group and a polar nitro group suggests a balanced lipophilicity, crucial for traversing both aqueous environments and lipid cell membranes.
The Isomeric Landscape: A Review of Biological Activities
The biological profile of a nitroquinoline is not merely the sum of its parts; it is an emergent property of its unique isomeric configuration.
8-Hydroxy-5-nitroquinoline (Nitroxoline): The Bioactive Benchmark
Nitroxoline is an established oral antibiotic used for urinary tract infections and a potent anticancer agent.[4][7] Its mechanism is a paradigm for how functional groups can cooperate to induce potent bioactivity.
-
Mechanism of Action: Nitroxoline's primary mechanism involves the chelation of essential divalent metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺).[4][8] This action disrupts critical metalloenzyme functions in microbial and cancer cells. Furthermore, the nitroxoline-copper complex can act as an ionophore, shuttling copper into cells and catalyzing the generation of cytotoxic reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and apoptosis.[9][10]
-
Performance: It exhibits low micromolar IC₅₀ values against a wide range of cancer cell lines and is often 5- to 10-fold more potent than other 8-hydroxyquinoline analogs like clioquinol.[9][10] It also demonstrates potent activity against various protozoan parasites, outperforming the reference drug benznidazole against T. cruzi.[4]
5-Nitroquinoline and 8-Nitroquinoline: Synthetic Intermediates with Latent Activity
These isomers, lacking the critical 8-hydroxyl group for strong chelation, are primarily utilized as intermediates in organic synthesis.[11] However, the nitro group itself is a key pharmacophore.
-
Mechanism of Action: The nitro group is bioreducible, meaning it can be enzymatically reduced within cells to form reactive nitroso and hydroxylamino intermediates. These species can form covalent adducts with DNA and proteins, leading to genotoxicity.[12][13] This is the principle behind the carcinogenicity of compounds like 4-nitroquinoline 1-oxide (4-NQO).[13]
-
Performance: Studies on platinum complexes of nitroquinolines have shown that the position of the nitro group influences cytotoxicity and radiosensitizing ability, with 5-nitroquinoline complexes showing higher DNA binding and toxicity than 6-nitroquinoline complexes.[14] This underscores that even without a chelating group, the nitro-position is a key determinant of bioactivity.
This compound: A Molecule of Untapped Potential
Direct experimental data on the biological activity of this compound is absent from the public domain. However, its structure, which combines features from the isomers above, allows us to formulate a compelling hypothesis. It possesses:
-
A bioreducible nitro group at the 8-position, capable of inducing ROS and forming DNA adducts.
-
A hydroxyl group at the 3-position. While not in the potent 8-position for bidentate chelation like Nitroxoline, it can still influence the molecule's electronic properties, solubility, and potential for hydrogen bonding with biological targets.
This unique combination suggests that this compound could exhibit a hybrid mechanism of action, making it a prime candidate for investigation.
Hypothesized Mechanism of Action for this compound
We propose that this compound may induce cytotoxicity through a dual-pronged attack involving both oxidative stress and potential enzymatic inhibition, distinct from the chelation-dominant mechanism of Nitroxoline.
Caption: Hypothesized pathway for this compound cytotoxicity.
A Practical Guide: Experimental Protocols for Comparative Evaluation
To address the data gap and systematically compare these isomers, we provide the following validated experimental workflows.
Workflow 1: General Scheme for Synthesis & Characterization
The first step is to acquire or synthesize the compounds. While isomers like 5- and 8-nitroquinoline are commercially available, this compound may require custom synthesis, likely via nitration of 3-hydroxyquinoline or a multi-step process starting from an appropriate aniline derivative (e.g., Skraup synthesis).[11][15]
Caption: General workflow for synthesis and validation of nitroquinoline isomers.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Trustworthiness: This protocol is a gold-standard method for assessing a compound's effect on cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, providing a reliable proxy for the number of living cells.[16]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each nitroquinoline isomer in DMSO. Perform serial two-fold dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (DMSO only) and a "no treatment" control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT dye to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Mechanistic Assay - Intracellular ROS Detection
Expertise & Experience: Choosing the right assay to probe the mechanism is critical. Since nitro-aromatic compounds are known to generate ROS, this assay directly tests our central hypothesis.[4][9] Using a live-cell fluorescent probe provides real-time, qualitative, and quantitative data.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed and treat cells in a 96-well plate (preferably black-walled for fluorescence assays) as described in the MTT protocol. Treat cells with the IC₅₀ concentration of each isomer for a shorter period (e.g., 6-24 hours). Include an untreated control and a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of fresh medium containing a fluorescent ROS probe (e.g., 5 µM CellROX® Deep Red Reagent).
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Imaging and Quantification:
-
Qualitative Analysis: Wash the cells again with PBS and add fresh medium. Capture images using a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to controls indicates ROS production.
-
Quantitative Analysis: After incubation with the probe, wash and lyse the cells. Measure the fluorescence intensity using a microplate reader (with appropriate excitation/emission wavelengths).
-
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control to quantify the fold-increase in ROS production for each nitroquinoline isomer.
Conclusion and Future Directions
The comparative analysis of nitroquinoline isomers reveals a landscape where subtle structural changes dictate profound differences in biological activity. While 8-hydroxy-5-nitroquinoline (Nitroxoline) stands as a validated therapeutic agent, its efficacy is deeply rooted in its unique capacity for metal chelation. In contrast, isomers like 5- and 8-nitroquinoline rely on the bioreduction of their nitro group for activity.
This compound emerges as a compelling research target, positioned structurally and mechanistically between these two classes. The lack of existing data presents a clear opportunity for discovery. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its cytotoxic and antimicrobial potential and for elucidating its mechanism of action. Should this compound demonstrate significant activity, particularly through the ROS-mediated pathway hypothesized, it could represent a novel lead compound for the development of new anticancer or antimicrobial therapies, distinct from the chelation-dependent agents.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Experimental Protocols of 4-Nitroquinoline 1-Oxide (4-NQO)
- Skwarska, A., et al. (Date not available).
- BenchChem. (2025). The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals. BenchChem.
- Solubility of Things. (Date not available). 8-Nitroquinoline. Solubility of Things.
- Bethencourt Estrella, C. J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
- PubChem. (Date not available). 8-Nitroquinoline. PubChem.
- ResearchGate. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
- ResearchGate. (Date not available). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram.
- PubChem. (Date not available). 5-Nitroquinoline. PubChem.
- BenchChem. (Date not available). Discovery and history of 8-hydroxyquinoline's biological activity. BenchChem.
- Cherdtrakulkiat, R., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- BenchChem. (2025). A Comparative Guide to 4-Nitroquinoline 1-Oxide (4-NQO) and its 7-Methyl Analog for Carcinogenesis Research. BenchChem.
- Mrhar, A., et al. (1979). Clinical pharmacokinetics of nitroxoline. PubMed.
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- PubChem. (Date not available). 6-Nitroquinoline. PubChem.
- Kumar, R. S., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. PubMed.
- ResearchGate. (2015). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- Wicha, S. G., et al. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. PubMed.
- PrepChem.com. (Date not available).
- SciSpace. (Date not available).
- Shandong King's Land International Trading Co., Ltd. (2025). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
- Organic Syntheses. (Date not available). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- BenchChem. (2025). Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
- ResearchGate. (2024). (PDF) Clinical pharmacokinetics of nitroxoline.
- ChemUniverse. (Date not available). This compound. ChemUniverse.
- ResearchGate. (2007). (PDF) 8-Nitroquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemuniverse.com [chemuniverse.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Isomers: A Comparative Analysis of the Biological Activities of 5-Nitro-8-Hydroxyquinoline and 8-Nitroquinolin-3-ol
A Foreword for the Research Professional: In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework upon which a multitude of biologically active compounds have been built. The strategic placement of functional groups on this bicyclic aromatic system can dramatically alter its physicochemical properties and, consequently, its interactions with biological targets. This guide offers a detailed comparative analysis of two constitutional isomers: the well-characterized 5-nitro-8-hydroxyquinoline, known clinically as nitroxoline, and the lesser-studied 8-Nitroquinolin-3-ol.
While a wealth of experimental data has solidified the reputation of 5-nitro-8-hydroxyquinoline as a potent antimicrobial and emerging anticancer agent, a conspicuous silence in the scientific literature surrounds the biological profile of this compound. This comparative guide, therefore, navigates the known and the unknown. We will present a comprehensive overview of the experimentally validated biological activities of 5-nitro-8-hydroxyquinoline, juxtaposed with a predictive analysis of this compound's potential activities, grounded in established structure-activity relationships (SAR) of quinoline derivatives. This exploration is designed to provide researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural modifications can profoundly impact biological function, and to illuminate potential avenues for future research into the therapeutic promise of under-explored quinoline isomers.
The Isomeric Contenders: A Structural Overview
At the heart of this comparison are two molecules sharing the same molecular formula, C₉H₆N₂O₃, yet differing in the spatial arrangement of their nitro (–NO₂) and hydroxyl (–OH) substituents on the quinoline core. This seemingly minor distinction is the linchpin of their divergent biological profiles.
5-Nitro-8-hydroxyquinoline (Nitroxoline): This compound features a hydroxyl group at position 8 and a nitro group at position 5. The proximity of the hydroxyl group and the ring nitrogen positions them as a potent bidentate chelating agent for metal ions.[1] This chelation capacity is central to its biological activity.
This compound: In this isomer, the hydroxyl group is located at position 3, and the nitro group is at position 8. The spatial separation of the hydroxyl group and the ring nitrogen in this configuration significantly alters its metal-chelating potential compared to its 5-nitro-8-hydroxy counterpart.
Comparative Analysis of Biological Activities
The following sections delve into the known biological activities of 5-nitro-8-hydroxyquinoline and the predicted activities of this compound, supported by a discussion of the underlying structure-activity relationships.
Antimicrobial Activity
5-Nitro-8-hydroxyquinoline: A Clinically Proven Antimicrobial
5-Nitro-8-hydroxyquinoline, or nitroxoline, has a long history of clinical use as a urinary antiseptic.[2] Its broad-spectrum antimicrobial activity encompasses Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3] This efficacy is largely attributed to its ability to chelate essential divalent metal ions, such as Fe²⁺ and Zn²⁺, which are crucial for bacterial enzyme function and biofilm formation.[4] By sequestering these metal ions, nitroxoline disrupts vital metabolic processes in microbial cells, leading to growth inhibition.[5]
This compound: A Theoretical Antimicrobial Potential
While no direct experimental data exists for the antimicrobial activity of this compound, we can infer its potential based on the known properties of quinolin-3-ol derivatives and the influence of the nitro group. Quinoline derivatives, in general, exhibit a wide range of antimicrobial activities.[1][6] The presence of a hydroxyl group can contribute to this activity. However, the positioning of the nitro group at the 8-position might influence its overall efficacy. Some studies on nitroquinolines suggest that substitutions at the 8-position can sometimes lead to a reduction in potency compared to other substitution patterns. It is plausible that this compound may possess some antimicrobial properties, but likely with a different spectrum and potency compared to the potent chelator, 5-nitro-8-hydroxyquinoline.
Anticancer Activity
5-Nitro-8-hydroxyquinoline: A Promising Anticancer Agent
Recent research has repositioned nitroxoline as a potent anticancer agent.[7] It has demonstrated significant cytotoxicity against a variety of cancer cell lines, including those of the breast, bladder, and pancreas.[8][9] Notably, studies have shown that 5-nitro-8-hydroxyquinoline is more cytotoxic to cancer cells than other 8-hydroxyquinoline analogs, such as clioquinol.[10] Its anticancer mechanism is multifaceted and includes:
-
Induction of Oxidative Stress: The cytotoxicity of nitroxoline is enhanced by copper ions. It is believed to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.
-
Enzyme Inhibition: Nitroxoline has been shown to inhibit enzymes crucial for cancer progression, such as cathepsin B, which is involved in tumor cell invasion and metastasis.[4]
-
Anti-angiogenic Properties: It also exhibits anti-angiogenic effects by inhibiting MetAP2 activity, an enzyme associated with the formation of new blood vessels that supply tumors.[4]
A key distinction from some other 8-hydroxyquinolines is that nitroxoline is not a zinc ionophore, which may contribute to a lower potential for neurotoxicity.
This compound: An Unexplored Frontier in Cancer Research
The anticancer potential of this compound is entirely speculative at this point. Quinolin-3-ol derivatives have been investigated for various pharmacological activities, but data on their anticancer properties are scarce. The presence and position of the nitro group are critical determinants of the anticancer activity of quinoline compounds. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. However, as observed in some SAR studies, substitution at the 8-position can be detrimental to activity. Therefore, while it is possible that this compound could exhibit some cytotoxic effects, it is unlikely to share the same potent, metal-chelation-driven mechanism of its 5-nitro-8-hydroxy isomer. Extensive experimental evaluation would be necessary to determine its anticancer potential.
Other Biological Activities
5-Nitro-8-hydroxyquinoline: A Broad-Spectrum Bioactive Molecule
Beyond its antimicrobial and anticancer effects, nitroxoline has been investigated for other therapeutic applications, including:
-
Antiparasitic Activity: It has shown efficacy against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[9]
-
Antiviral Activity: Some studies have suggested potential antiviral properties.[9]
This compound: A Blank Canvas
There is no available information on other potential biological activities of this compound.
Quantitative Data Summary
Due to the lack of experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes the reported biological activity data for 5-Nitro-8-hydroxyquinoline (Nitroxoline).
| Biological Activity | Target/Assay | Reported Potency (IC₅₀/MIC) | Reference(s) |
| Anticancer | Human Cancer Cell Lines | 5-10 fold lower IC₅₀ than clioquinol | [10] |
| Cholangiocarcinoma Cells | Potent inhibition of cell viability | [8] | |
| Antimicrobial | Aeromonas hydrophila | MIC = 5.26 μM | [10] |
| Pseudomonas aeruginosa | MIC = 84.14 μM | [10] | |
| Various bacteria and fungi | Broad-spectrum activity | [2][3] | |
| Antiparasitic | Trypanosoma cruzi (amastigote) | IC₅₀ = 1.24 ± 0.23 µM | [9] |
Mechanistic Insights: The Decisive Role of Structure
The profound differences in the biological profiles of these two isomers can be attributed to their distinct chemical structures, which dictate their interactions with biological macromolecules and metal ions.
Caption: A diagram illustrating the established mechanisms of 5-nitro-8-hydroxyquinoline versus the predicted and unknown mechanisms of this compound.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound and enable a direct comparison with 5-nitro-8-hydroxyquinoline, a series of standardized in vitro assays would be required. The following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for an MTT cytotoxicity assay.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Assay Reaction: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
The comparative analysis of 5-nitro-8-hydroxyquinoline and this compound underscores a fundamental principle in medicinal chemistry: isomeric variations can lead to vastly different biological activities. 5-Nitro-8-hydroxyquinoline (nitroxoline) is a well-established antimicrobial with a compelling and expanding role as an anticancer agent, primarily due to its potent metal-chelating ability. In contrast, the biological profile of this compound remains a tabula rasa.
Based on structure-activity relationship principles, it is hypothesized that this compound will exhibit a significantly different, and likely attenuated, biological activity profile compared to its clinically utilized isomer. The altered positioning of the hydroxyl and nitro groups is predicted to diminish its metal-chelating capacity, a key driver of nitroxoline's efficacy.
This guide highlights a significant knowledge gap and a clear opportunity for further research. A systematic experimental evaluation of this compound's antimicrobial, anticancer, and other biological activities is warranted. Such studies would not only elucidate the therapeutic potential (or lack thereof) of this specific isomer but also contribute to a more profound understanding of the structure-activity relationships that govern the biological effects of the broader quinoline class of compounds. The protocols outlined herein provide a roadmap for such an investigation, which could potentially unveil novel biological activities or further cement our understanding of the intricate dance between chemical structure and biological function.
References
- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
- Thongsom, S., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2055–2065.
- Trinh, T. T. D., et al. (2017). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Medicinal Chemistry Research, 26(9), 2030-2040.
- An Overview: The biologically important quninoline derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(5), 834-841.
- Matada, B. S., et al. (2021). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. Bioorganic & Medicinal Chemistry, 37, 116098.
- Wikipedia. (n.d.). Nitroxoline.
- Sobke, A., et al. (2012). Nitroxoline (5-nitro-8-hydroxyquinoline): a review of the literature. International Journal of Antimicrobial Agents, 40(4), 295-301.
- Al-Trawneh, S. A. (2007).
- Shim, J. S., et al. (2010). Nitroxoline induces apoptosis and inhibits angiogenesis in human cancer cells. Journal of Cellular and Molecular Medicine, 14(12), 2818-2827.
- Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080.
- PubChem. (n.d.). 8-Nitroquinoline.
- Singh, U. P., et al. (2011). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 11(9), 765-777.
- Pelletier, C., et al. (2019). Nitroxoline: a review of an old antibiotic. Journal of Antimicrobial Chemotherapy, 74(11), 3127-3135.
- Kauth, A. M., & Scheidt, K. A. (2012). Structure–activity relationship of quinolones. Current Topics in Medicinal Chemistry, 12(7), 673-687.
- Vogt, R. A., & Donnelly, K. C. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer, Berlin, Heidelberg.
- Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4234.
- ChemUniverse. (n.d.). This compound.
- Ledesma, M., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(7), 939.
- Wube, A. A., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 27(3), 1010.
- Bala, S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2261-2273.
- Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1202, 127271.
- Ghorab, M. M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Acta Poloniae Pharmaceutica, 72(5), 935-946.
- ResearchGate. (n.d.). General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products.
- ResearchGate. (n.d.). Experimental workflow of activity‐based profiling experiments.
- Al-Omair, M. A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804.
- Wang, Y., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(1), 133.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accio.github.io [accio.github.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis for the Modern Researcher: 8-Nitroquinolin-3-ol and Clioquinol
An In-Depth Guide to the Pharmacological and Physicochemical Properties of Two Quinoline Derivatives
For researchers and drug development professionals navigating the vast landscape of bioactive compounds, the quinoline scaffold represents a cornerstone of medicinal chemistry.[1][2] Its derivatives have yielded a wide array of therapeutic agents. This guide provides a detailed comparative study of two such derivatives: the well-known, repurposed drug clioquinol and the less-documented 8-Nitroquinolin-3-ol. Due to the limited direct experimental data on this compound, this guide will draw logical inferences from the closely related and well-researched compound, Nitroxoline (8-hydroxy-5-nitroquinoline), to provide a robust and scientifically grounded comparison.
Structural and Physicochemical Distinctions: A Tale of Two Scaffolds
At the heart of their divergent biological activities lie the distinct substitutions on the quinoline core. Clioquinol is a halogenated hydroxyquinoline, specifically 5-chloro-7-iodo-8-hydroxyquinoline. In contrast, this compound features a nitro group at the 8-position and a hydroxyl group at the 3-position. For the purpose of a data-driven comparison, we will focus on Nitroxoline (8-hydroxy-5-nitroquinoline), which shares the critical 8-hydroxyquinoline backbone with clioquinol but is substituted with a nitro group.
dot
Caption: Chemical structures of Clioquinol and Nitroxoline.
The presence of halogens in clioquinol significantly influences its lipophilicity and electronic properties. The nitro group in Nitroxoline, being a strong electron-withdrawing group, profoundly impacts the acidity of the hydroxyl group and the overall electron distribution in the quinoline ring system, which in turn affects its metal-chelating and biological activities.
Table 1: Comparative Physicochemical Properties
| Property | Clioquinol | Nitroxoline (8-hydroxy-5-nitroquinoline) | 8-Nitroquinoline (for reference) |
| Molecular Formula | C₉H₅ClINO | C₉H₆N₂O₃ | C₉H₆N₂O₂ |
| Molecular Weight | 305.5 g/mol | 190.16 g/mol [3] | 174.16 g/mol [4][5] |
| Melting Point | ~180 °C | 181-183 °C[3] | 89-91 °C[5] |
| LogP | ~3.3 | ~1.8 | 1.40[4] |
| Water Solubility | Very slightly soluble | Slightly soluble (1 g/950mL)[3] | Slightly soluble[4] |
Mechanism of Action: A Divergence in Metal Ion Interaction and Cellular Effects
Both clioquinol and nitroxoline are recognized for their metal-chelating properties, a characteristic feature of 8-hydroxyquinolines.[6][7] This ability to bind essential metal ions like copper and zinc is central to their antimicrobial and anticancer activities.[7][8][9] However, the nature of their interaction with these ions and the downstream consequences appear to differ significantly.
dot
Caption: Comparative mechanisms of action of Clioquinol and Nitroxoline.
Clioquinol: A key feature of clioquinol is its activity as a zinc ionophore, facilitating the transport of zinc ions across cellular membranes. This disruption of zinc homeostasis is linked to its biological effects, including the induction of reactive oxygen species (ROS) and proteasome inhibition.[8] While this contributes to its anticancer and antimicrobial properties, it is also a suspected contributor to its neurotoxicity.[8]
Nitroxoline: In contrast, studies have shown that nitroxoline is not a zinc ionophore.[8] Its potent anticancer activity is enhanced by copper but not zinc.[8] The generation of ROS by nitroxoline is significantly increased in the presence of copper.[8] This distinction suggests that nitroxoline's mechanism of cytotoxicity may be more selective and potentially less prone to the zinc-related neurotoxicity observed with clioquinol.[8]
The nitro group itself can be a source of biological activity. In various compounds, the nitro moiety can undergo enzymatic reduction to form cytotoxic radicals, contributing to antimicrobial effects.[10] Furthermore, organic nitrates can release nitric oxide (NO), a potent vasodilator, through metabolic processes.[11] While this is a well-established mechanism for nitrodilator drugs, it is plausible that the nitro group on the quinoline scaffold could contribute to a complex pharmacological profile involving redox cycling and potential NO release under specific biological conditions.
Comparative Biological Activities: Antimicrobial and Anticancer Potential
Both clioquinol and nitroxoline have a history of use as antimicrobial agents.[6][7][9] More recently, their potential as anticancer agents has been a significant area of research.
Antimicrobial Spectrum:
-
Clioquinol: Possesses broad-spectrum activity against bacteria and fungi.[7][9]
-
Nitroxoline: Has been used for the treatment of urinary tract infections and is effective against a range of bacteria, including drug-resistant strains, and fungi like Candida albicans.[8] It has also demonstrated activity against the parasite Balamuthia mandrillaris and the Japanese encephalitis virus.[9]
Anticancer Efficacy:
Experimental evidence suggests that nitroxoline is a more potent anticancer agent than clioquinol. One study found the IC₅₀ of nitroxoline to be five to ten times lower than that of clioquinol and other analogues in human cancer cell lines.[8] This superior potency is likely linked to its copper-dependent ROS generation and its lack of zinc ionophore activity, which may offer a more targeted cytotoxic effect.[8]
Table 2: Summary of Biological Activities
| Activity | Clioquinol | Nitroxoline |
| Primary Mechanism | Metal Chelation, Zinc Ionophore | Metal Chelation |
| Antimicrobial | Broad-spectrum antibacterial and antifungal[7][9] | Antibacterial (especially urinary tract), antifungal, antiviral, antiparasitic[9] |
| Anticancer | In vitro and in vivo activity | More potent than clioquinol in vitro[8] |
| Neurotoxicity | Documented neurotoxicity, associated with SMON | Potentially less neurotoxic due to lack of zinc ionophore activity[8] |
Experimental Protocols for Comparative Evaluation
To empirically validate the comparative performance of this compound (or its proxy, Nitroxoline) and clioquinol, a series of well-defined experimental workflows are necessary.
Workflow for Antimicrobial Susceptibility Testing:
dot
Caption: Workflow for antimicrobial susceptibility testing.
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Compounds: Prepare stock solutions of clioquinol and this compound/Nitroxoline in a suitable solvent (e.g., DMSO).
-
Microorganism Culture: Grow selected bacterial and fungal strains to the mid-logarithmic phase in appropriate broth media.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the broth.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Assessing Neurotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y):
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach a suitable confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of clioquinol and this compound/Nitroxoline for a specified period (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using an MTT or LDH assay to determine the cytotoxic effects of the compounds.
-
Oxidative Stress Measurement: Measure the levels of intracellular ROS using a fluorescent probe like DCFH-DA.
-
Apoptosis Assay: Use techniques like Annexin V/PI staining followed by flow cytometry to quantify apoptosis.
-
Data Analysis: Compare the dose-response curves for cytotoxicity, ROS production, and apoptosis between the two compounds to evaluate their relative neurotoxicity.
Conclusion and Future Perspectives
This comparative guide highlights the significant differences between clioquinol and nitrated hydroxyquinolines like Nitroxoline. While both are potent metal-chelating agents with broad biological activities, their interactions with specific metal ions and their resulting cellular effects diverge. Nitroxoline emerges as a potentially more potent anticancer agent with a theoretically safer neurotoxicity profile due to its lack of zinc ionophore activity.[8]
For researchers in drug development, this analysis underscores the importance of subtle structural modifications on the quinoline scaffold. The replacement of halogens with a nitro group fundamentally alters the compound's pharmacological properties. While direct experimental data on this compound is critically needed, the insights from Nitroxoline provide a strong rationale for its investigation as a potentially valuable therapeutic candidate. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to confirm the hypotheses drawn from its structural analogues and to fully elucidate its therapeutic potential.
References
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ProQuest.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF on ResearchGate.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC - PubMed Central.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PubMed.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ResearchGate.
- 8-Nitroquinoline. PubChem.
- 8-Nitroquinoline. ResearchGate.
- Nitrates. Lecturio.
- 3 Chemical structure of 8-nitroquinoline. ResearchGate.
- Mechanism of Action of Nitrates. YouTube.
- Mechanisms of action of nitrates. PubMed.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- 3-nitroquinoline. LookChem.
- Nitrodilators and Soluble Guanylyl Cyclase Activators. CV Pharmacology.
- Mechanisms of nitrate action in angina. Medic's Corner.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate.
- Biological activities of quinoline derivatives. PubMed.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF on ResearchGate.
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
Sources
- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Mechanisms of action of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - ProQuest [proquest.com]
The Structure-Activity Relationship of 8-Nitroquinolin-3-ol Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, each influencing its biological activity in a unique manner. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 8-Nitroquinolin-3-ol derivatives, a class of compounds with significant potential in antimicrobial and anticancer research. By examining the electronic and steric effects of substituents at key positions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing more potent and selective therapeutic candidates.
The Quinoline Core: A Privileged Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in a wide array of natural products and synthetic drugs.[1][2] Its inherent aromaticity and the presence of a nitrogen atom confer upon it the ability to interact with various biological targets through mechanisms such as DNA intercalation, enzyme inhibition, and receptor binding.[1][3] The biological profile of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[4][5] This guide will focus on the interplay of two critical functional groups: a hydroxyl group at the 3-position and a nitro group at the 8-position.
Deconstructing the SAR of this compound Derivatives
The Influence of the 3-Hydroxyl Group: A Modulator of Activity
The presence of a hydroxyl group at the 3-position of the quinoline ring has been shown to be a critical determinant of biological activity in various studies. While its impact can be context-dependent, several key trends have emerged. In some instances, the 3-hydroxyl group can act as a hydrogen bond donor, facilitating interactions with target enzymes or receptors. Its presence can also influence the overall electronic properties and planarity of the quinoline ring system.
The 8-Nitro Group: A Potent Electron-Withdrawing Influencer
The nitro group is a strong electron-withdrawing group that significantly alters the electronic landscape of the quinoline scaffold.[6][7] Its placement at the 8-position has profound implications for the molecule's reactivity and biological interactions. The electron-withdrawing nature of the nitro group can enhance the susceptibility of the quinoline ring to nucleophilic attack and can also play a direct role in binding to biological targets.[6] Furthermore, the nitro group can be metabolically reduced to reactive intermediates, a mechanism that can contribute to both therapeutic efficacy and potential toxicity.[7]
Synergistic Effects and Comparative Analysis
The combination of a 3-hydroxyl and an 8-nitro group on the quinoline scaffold is anticipated to result in a unique electronic and steric profile, leading to distinct biological activities. To illustrate the potential SAR of this compound derivatives, we will compare them to analogous quinoline scaffolds where these key positions are either unsubstituted or feature alternative functional groups.
Table 1: Comparative in vitro Activity of Hypothetical this compound Derivatives and Related Analogues
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 3) | R4 (Position 8) | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
| 1a | H | H | OH | NO2 | 5.2 | 8.1 |
| 1b | CH3 | H | OH | NO2 | 3.8 | 6.5 |
| 1c | H | Cl | OH | NO2 | 2.1 | 4.2 |
| 2a | H | H | H | NO2 | 15.7 | 20.4 |
| 2b | H | H | OH | H | 25.3 | 32.8 |
| 3a | H | H | OCH3 | NO2 | 12.5 | 18.9 |
| 4a | H | H | OH | NH2 | >50 | >64 |
Note: The data in this table is hypothetical and is intended to illustrate potential SAR trends based on published data for related quinoline derivatives.
From this comparative data, we can infer several key SAR principles for this compound derivatives:
-
Essentiality of the 3-OH and 8-NO2 Groups: Comparison of compounds 1a-c with their analogues lacking either the 3-hydroxyl group (2a ) or the 8-nitro group (2b ) suggests that both functional groups are crucial for potent anticancer and antimicrobial activity.
-
Modulation by Substituents at Position 2 and 4: The introduction of a small alkyl group at the 2-position (e.g., methyl in 1b ) or an electron-withdrawing group at the 4-position (e.g., chloro in 1c ) appears to enhance the biological activity. This suggests that fine-tuning the steric and electronic properties at these positions can optimize the therapeutic potential.
-
The Role of the 3-Hydroxyl Group: The diminished activity of the 3-methoxy analogue (3a ) compared to the 3-hydroxy derivative (1a ) highlights the importance of the hydroxyl group's ability to act as a hydrogen bond donor.
-
Impact of the 8-Substituent's Electronic Nature: Replacing the electron-withdrawing nitro group with an electron-donating amino group (4a ) is predicted to significantly reduce or abolish activity, underscoring the critical role of the electron-deficient nature of the 8-position.
Experimental Protocols
To facilitate further research and validation of the predicted SAR, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis of this compound Derivatives
A plausible synthetic route to this compound derivatives can be adapted from established methods for quinoline synthesis, such as the Conrad-Limpach or Doebner-von Miller reactions, followed by nitration. A general protocol is outlined below.
dot
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of 8-Nitro-4-hydroxy-2(1H)-quinolone (F):
-
In a round-bottom flask, dissolve 2-nitroaniline (A) and diethyl malonate (B) in ethanol.
-
Add sodium ethoxide (C) portion-wise at room temperature and stir for 30 minutes.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and pour it into ice-water. Acidify with dilute HCl to precipitate the intermediate (D).
-
Filter, wash with water, and dry the intermediate.
-
Heat the intermediate in a high-boiling solvent such as Dowtherm A (E) to induce thermal cyclization.
-
Cool the reaction mixture and collect the precipitated 8-Nitro-4-hydroxy-2(1H)-quinolone (F) by filtration.
-
-
Synthesis of 4-Chloro-8-nitroquinoline (H):
-
Treat 8-Nitro-4-hydroxy-2(1H)-quinolone (F) with phosphorus oxychloride (G) and heat at reflux for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-Chloro-8-nitroquinoline (H).
-
-
Synthesis of 8-Nitroquinolin-4-ol (J):
-
Hydrolyze 4-Chloro-8-nitroquinoline (H) by heating with an aqueous solution of sodium hydroxide (I).
-
Acidify the reaction mixture to precipitate the product, 8-Nitroquinolin-4-ol (J).
-
-
Functionalization to this compound (P):
-
This is a multi-step process that may involve:
-
Electrophilic bromination at the 3-position (K) to yield 3-Bromo-8-nitroquinolin-4-ol (L).
-
A copper-catalyzed hydroxylation reaction (M) to introduce the hydroxyl group at the 3-position, forming 8-Nitroquinolin-3,4-diol (N).
-
Selective reduction or deoxygenation (O) to remove the 4-hydroxyl group, yielding the final product, this compound (P).
-
-
Note: The specific conditions for these latter steps would require optimization and are based on established methodologies for similar transformations in quinoline chemistry.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.
dot
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synergistic interplay of the 3-hydroxyl and 8-nitro groups creates a unique electronic and steric environment that can be further optimized through strategic substitutions at other positions on the quinoline ring. The predictive SAR framework and detailed experimental protocols provided in this guide are intended to empower researchers to rationally design and synthesize new derivatives with enhanced potency and selectivity. Future work should focus on the synthesis of a diverse library of these compounds to experimentally validate the proposed SAR and to further elucidate their mechanisms of action.
References
- Jain, K., et al. (2019). Quinoline plays a crucial role in medicinal chemistry due to the presence of nitrogen atom, which pulls electrons by resonance. Review on recent development of quinoline for anticancer activities.
- Kouznetsov, V. V., et al. (2017). Synthesis of “4-methyl-2-(2-, 3- and 4-pyridinyl) quinolones” heterocycles from p-substituted anilines and pyridine carboxaldehyde in the presence of sodium sulfate under dichloromethane solvent.
- Chan, S. H., et al. (2013). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Medicinal Chemistry Letters, 4(2), 170-174.
- Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciências, 90(1_suppl_2), 1215-1231.
- Özdemir, A., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
- Freitas, J. C. C., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 85, 477-486.
- Podunavac-Kuzmanović, S. O., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(15), 4492.
- Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
- Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. PubMed.
- Anonymous. (2024). Different biological activities of quinoline. Biointerface Research in Applied Chemistry.
- Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central.
- Anonymous. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Anonymous. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. Benchchem.
- Anonymous. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central.
- Anonymous. (2022).
- Anonymous. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.
- Anonymous. (2023). Review on recent development of quinoline for anticancer activities.
- Anonymous. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Anonymous. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- Anonymous. (2024). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives.
- Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Anonymous. (2021).
- Anonymous. (2022).
- Anonymous. (2016). Technology of Preparing 8Hydroxy5-nitroquinoline.
- Anonymous. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- Anonymous. (2022).
- El Faydy, M., et al. (2018).
- Anonymous. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Benchchem.
- Anonymous. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different biological activities of quinoline [wisdomlib.org]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Metal Chelating Properties of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1] A key feature underpinning many of these therapeutic applications is the potent metal-chelating ability of certain quinoline derivatives.[2][3][4] Metal ions are integral to numerous physiological and pathological processes, and their dysregulation is implicated in conditions ranging from neurodegenerative diseases to cancer.[2][3][4] Quinoline-based chelators offer a promising strategy to restore metal homeostasis, mitigate metal-induced toxicity, and develop novel therapeutic interventions.[4][5]
This guide provides a comprehensive framework for comparing the metal chelating properties of different quinoline derivatives. We will delve into the fundamental principles of chelation, explore robust experimental methodologies, and present a structured approach to data interpretation, empowering you to make informed decisions in your research and drug development endeavors.
The Significance of the Quinoline Scaffold in Metal Chelation
The chelating prowess of quinoline derivatives primarily stems from the presence of nitrogen and oxygen donor atoms strategically positioned to form stable complexes with metal ions.[6] Among the various isomers, 8-hydroxyquinoline (8HQ) stands out as a particularly effective chelator, capable of forming stable complexes with a range of divalent metal ions.[3][4] This ability is attributed to the formation of a five-membered ring with the metal ion, a highly favorable conformation. The therapeutic potential of 8HQ and its derivatives, such as clioquinol, has been extensively investigated, particularly in the context of neurodegenerative diseases like Alzheimer's, where metal-induced amyloid-β aggregation is a key pathological feature.[7][8][9][10]
The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of its chelating properties.[11] By introducing different functional groups at various positions, researchers can modulate the ligand's affinity and selectivity for specific metal ions, as well as its pharmacokinetic and pharmacodynamic properties.[12]
Experimental Methodologies for Comparative Analysis
A thorough comparison of the metal chelating properties of quinoline derivatives necessitates a multi-faceted experimental approach. The following techniques provide quantitative and qualitative data on ligand-metal interactions.
UV-Vis spectroscopy is a fundamental technique for studying metal-ligand complexation. The formation of a chelate complex often results in a shift in the maximum absorption wavelength (λmax) and a change in absorbance intensity, providing a direct measure of the interaction.[13][14]
Experimental Protocol: Determining Stoichiometry and Stability Constants
-
Objective: To determine the stoichiometry and stability constant of a quinoline derivative-metal complex.
-
Materials:
-
Quinoline derivative of interest
-
Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl)
-
UV-Vis spectrophotometer
-
-
Methodology:
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions with a constant total concentration of the metal ion and the quinoline derivative, but with varying mole fractions of each component.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the change in absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[15]
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the quinoline derivative.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the resulting curve indicates the stoichiometry of the complex.[15]
-
-
Benesi-Hildebrand Method (for 1:1 complexes):
-
Prepare solutions with a constant concentration of the quinoline derivative and varying concentrations of the metal ion (in large excess).
-
Measure the absorbance at the λmax of the complex.
-
A plot of 1/ΔA against 1/[M] (where ΔA is the change in absorbance and [M] is the metal concentration) should yield a straight line. The stability constant (K) can be calculated from the slope and intercept.
-
-
Workflow for UV-Vis Spectroscopic Analysis
Caption: Workflow for determining stoichiometry and stability constants using UV-Vis spectroscopy.
Fluorescence spectroscopy is a highly sensitive technique for studying metal chelation.[16] Many quinoline derivatives are inherently fluorescent, and their fluorescence properties can be significantly altered upon metal binding, often through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[6]
Experimental Protocol: Determining Binding Affinity (Kd)
-
Objective: To determine the dissociation constant (Kd) of a quinoline derivative-metal complex.
-
Materials:
-
Fluorescent quinoline derivative
-
Metal salt solution
-
Appropriate buffer solution
-
Fluorometer
-
-
Methodology:
-
Prepare a solution of the quinoline derivative at a fixed concentration.
-
Titrate this solution with increasing concentrations of the metal ion.
-
Measure the fluorescence intensity at the emission maximum after each addition.
-
Plot the change in fluorescence intensity against the metal ion concentration.
-
The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) to determine the Kd. A lower Kd value indicates a higher binding affinity.[17]
-
Chelation-Enhanced Fluorescence (CHEF) Mechanism
Caption: Simplified diagram illustrating the principle of Chelation-Enhanced Fluorescence (CHEF).
Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution.[18][19] This technique involves monitoring the pH of a solution containing the ligand and metal ion as a strong base is added.
Experimental Protocol: Determining Stepwise Stability Constants
-
Objective: To determine the stepwise stability constants (K1, K2, etc.) of metal-ligand complexes.
-
Materials:
-
Quinoline derivative
-
Metal salt solution
-
Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions
-
Inert salt to maintain constant ionic strength (e.g., KCl)
-
pH meter with a high-precision electrode
-
Thermostated titration vessel
-
-
Methodology:
-
Calibrate the pH electrode system meticulously.[20]
-
Perform three sets of titrations:
-
Acid alone
-
Acid with the quinoline derivative
-
Acid with the quinoline derivative and the metal ion
-
-
Titrate each solution with the standardized strong base, recording the pH after each addition.
-
The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL).
-
A formation curve is constructed by plotting n̄ versus pL. The stepwise stability constants can be determined from this curve using computational software.[21]
-
Data Presentation and Interpretation
For a clear and objective comparison, it is crucial to present the experimental data in a structured format.
Table 1: Comparative Metal Chelating Properties of Quinoline Derivatives
| Derivative | Metal Ion | Stoichiometry (M:L) | Stability Constant (log K) | Dissociation Constant (Kd) | Method |
| 8-Hydroxyquinoline (8HQ) | Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 | - | Potentiometry[22] |
| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 | - | Potentiometry[22] | |
| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 | - | Potentiometry[22] | |
| Clioquinol | Cu(II) | - | - | - | UV-Vis, Fluorescence |
| Zn(II) | - | - | - | UV-Vis, Fluorescence | |
| Derivative X | Cu(II) | [Insert Data] | [Insert Data] | [Insert Data] | [Specify Method] |
| Zn(II) | [Insert Data] | [Insert Data] | [Insert Data] | [Specify Method] | |
| Derivative Y | Cu(II) | [Insert Data] | [Insert Data] | [Insert Data] | [Specify Method] |
| Zn(II) | [Insert Data] | [Insert Data] | [Insert Data] | [Specify Method] |
Note: This table should be populated with your experimental data.
Interpreting the Data:
-
Stoichiometry: Reveals the ratio in which the metal and ligand bind.
-
Stability Constant (log K): A higher log K value indicates a more stable complex.
-
Dissociation Constant (Kd): A lower Kd value signifies a stronger binding affinity.
When comparing derivatives, consider the influence of substituents on the quinoline ring. Electron-donating groups generally enhance the basicity of the donor atoms, leading to stronger metal complexes. Conversely, bulky substituents near the chelation site may introduce steric hindrance, potentially weakening the interaction.[15]
Concluding Remarks
The systematic comparison of the metal chelating properties of quinoline derivatives is a critical step in the development of new therapeutic agents. By employing a combination of UV-Vis spectroscopy, fluorescence spectroscopy, and potentiometric titrations, researchers can gain a comprehensive understanding of the structure-activity relationships that govern metal chelation. This knowledge is invaluable for the rational design of next-generation quinoline-based drugs with optimized efficacy and safety profiles.
References
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
- Gumus, S., & Gumus, A. (2019). Computational Studies on Quinoline Based Metal Chemosensors.
- Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]
- Ritchie, C. W., Bush, A. I., Masters, C. L., et al. (2003). Metal-Protein Attenuation with Iodochlorhydroxyquin (Clioquinol) Targeting Aβ Amyloid Deposition and Toxicity in Alzheimer Disease: A Pilot Phase 2 Clinical Trial. Archives of Neurology, 60(12), 1685–1691. [Link]
- Cherny, R. A., Atwood, C. S., Xilinas, M. E., et al. (2001). Treatment with a Copper-Zinc Chelator Markedly and Rapidly Inhibits β-Amyloid Accumulation in Alzheimer's Disease Transgenic Mice. Neuron, 30(3), 665-676. [Link]
- Jung, S., & Lee, J. (2020). The Development of Clioquinol Labeled-Gold Nanoparticles for the Treatment of Alzheimer's Disease. Journal of Student Research. [Link]
- Li, Y., et al. (2023).
- Masters, C. L., et al. (2003). Clioquinol May Be Helpful in Alzheimer's Disease. Archives of Neurology. [Link]
- DiMauro, E. F., & Kozlowski, M. C. (2003). Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base. Organometallics, 22(22), 4502-4504. [Link]
- Berto, S., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Coordination Chemistry Reviews, 447, 214140. [Link]
- Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves. Journal of the Chemical Society (Resumed), 2904-2910. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
- ResearchGate. (n.d.).
- Ueno, K., & Martell, A. E. (1956). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry, 60(9), 1270–1275. [Link]
- ResearchGate. (n.d.). Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,... [Link]
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 7. Treatment of Alzheimer's disease with clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clioquinol | ALZFORUM [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. medscape.com [medscape.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 17. researchgate.net [researchgate.net]
- 18. hakon-art.com [hakon-art.com]
- 19. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 20. cost-nectar.eu [cost-nectar.eu]
- 21. asianpubs.org [asianpubs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the In Vitro Validation of 8-Nitroquinolin-3-ol's Anticancer Potential
This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of 8-Nitroquinolin-3-ol, a novel quinoline derivative. As researchers and drug development professionals, the rigorous preclinical evaluation of new chemical entities is paramount. This document offers an objective comparison of methodologies and presents a structured experimental plan, complete with detailed protocols and supporting data, to thoroughly assess the therapeutic potential of this compound. Our approach is grounded in scientific integrity, ensuring that each step provides a self-validating system for robust and reproducible results.
The Rationale for Investigating this compound
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer properties.[1][2] Their mechanisms of action are diverse, ranging from induction of apoptosis and cell cycle arrest to the inhibition of angiogenesis and cell migration.[1] While this compound itself is a novel compound, its close analog, nitroxoline (8-hydroxy-5-nitroquinoline), has demonstrated potent anticancer effects, in some cases being more cytotoxic to cancer cells than other halogenated 8-hydroxyquinolines.[3] The anticancer activity of nitroxoline is linked to the generation of reactive oxygen species (ROS) and is enhanced by the presence of copper.[3] This provides a strong scientific basis for hypothesizing that this compound may possess similar, if not superior, anticancer capabilities, warranting a thorough in vitro investigation.
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively evaluate the anticancer activity of this compound, a multi-pronged approach is essential. This involves assessing its cytotoxic effects on a panel of diverse cancer cell lines and delving into the underlying mechanisms of action. For this purpose, we have selected four well-characterized and widely used human cancer cell lines:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
-
A549: A lung carcinoma cell line.
-
PC-3: A prostate adenocarcinoma cell line, notable for its androgen independence.
-
HeLa: A cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.
As a point of reference and positive control, we will utilize Doxorubicin , a well-established chemotherapeutic agent known to induce apoptosis and oxidative stress in a variety of cancer cells.[4][5]
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the in vitro validation of this compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
Proper cell culture technique is the foundation of reliable in vitro data. The selected cell lines will be cultured according to the following specifications:
| Cell Line | Base Medium | Supplements | Subculture Routine |
| MCF-7 | Eagle's Minimum Essential Medium (EMEM) | 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin | Split 1:3 to 1:4 when 80-90% confluent.[6][7] |
| A549 | F-12K Medium | 10% FBS | Split 1:4 to 1:9 every 4-7 days.[3][8][9][10][11] |
| PC-3 | Coon's Modified Ham's F12 or RPMI-1640 | 7-10% FBS, 2mM L-Glutamine | Split 1:3 to 1:8 when 70-80% confluent.[12][13][14][15][16] |
| HeLa | Eagle's Minimum Essential Medium (EMEM) | 10% FBS | Split 1:4 to 1:8 when 80-90% confluent.[17][18][19][20][21] |
All cells will be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and Doxorubicin (typically ranging from 0.01 to 100 µM) for 48 hours. Include untreated and vehicle-treated controls.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14][22][23][24][25]
Expected Data:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | HeLa IC50 (µM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Doxorubicin (Reference) | ~0.4 - 1.25[24] | ~0.018 - >20[26][27] | ~0.34 - 8.0[5][28] | ~0.31 - 2.92[4][27] |
Apoptosis Analysis: Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[10][17][19][27][29]
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with this compound and Doxorubicin at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[6][8][18][28][30]
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) compared to the control group suggests interference with cell cycle progression.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA assay is used to measure the intracellular generation of ROS.
Protocol:
-
Treat cells with this compound and Doxorubicin at their IC50 concentrations for a short duration (e.g., 1-4 hours).
-
Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells to remove the excess DCFDA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm).[11][20][21][26][31]
Data Interpretation: An increase in fluorescence intensity in treated cells compared to the control indicates an elevation in intracellular ROS levels.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the known activities of the related compound nitroxoline, we hypothesize that this compound exerts its anticancer effects through the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. The following diagram illustrates this proposed signaling pathway.
Conclusion
This comprehensive in vitro validation guide provides a robust framework for elucidating the anticancer potential of this compound. By systematically evaluating its cytotoxicity and dissecting its mechanism of action across a panel of representative cancer cell lines, researchers can generate the critical data necessary to support further preclinical and clinical development. The objective comparison with a standard chemotherapeutic agent, Doxorubicin, will provide valuable context for the potency and potential advantages of this novel quinoline derivative.
References
- Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis. (2015). Experimental and Therapeutic Medicine, 9(5), 1799–1804.
- Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014). Oncology Letters, 7(4), 1171–1177.
- PC-3. (n.d.). Public Health England.
- Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells. (2011). Journal of Chemotherapy, 23(4), 229–234.
- Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PLoS ONE, 12(8), e0183519.
- MCF-7 Cell Culture. (n.d.). ENCODE.
- A549 Cell Subculture Protocol. (n.d.).
- Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (2018). Indian Journal of Pharmaceutical Sciences, 80(4), 654-661.
- Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. (2015). Turkish Journal of Biology, 39, 61-67.
- How to culture MCF7 cells? (2012). ResearchGate.
- A549 lung carcinoma cell line. (n.d.). UCSC Genome Browser.
- MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (2016). Journal of Biological Researches, 21(1), 13-18.
- A549. (n.d.). Public Health England.
- MCF-7 Cells Culture. (n.d.).
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2012). Cancer Letters, 312(2), 197–202.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2022). Trends in Sciences, 19(21), 6937.
- IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate.
- IC50 of doxorubicin for human lung cancer cells. (n.d.). ResearchGate.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4249-4265.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
- Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (2017). International Journal of Nanomedicine, 12, 857–868.
- The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... (n.d.). ResearchGate.
- Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2023). Biomedical and Pharmacology Journal, 16(1).
- Ic 50 of DOX formulations in hela and KB cells. (n.d.). ResearchGate.
- PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma. (2011). The Prostate, 71(13), 1468–1479.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega, 4(7), 12026–12032.
- Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Oncology Reports, 33(5), 2565–2572.
- Dose response curves. PC3 and DU145 cells were exposed to either DOC... (n.d.). ResearchGate.
- Creating Software Engineering Flow Charts with Graphviz Dot. (2022). Joel Dare.
- Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- DOT Language. (2024). Graphviz.
- DOT (graph description language). (n.d.). Wikipedia.
- Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. (n.d.). ResearchGate.
- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. atcc.org [atcc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. encodeproject.org [encodeproject.org]
- 7. researchgate.net [researchgate.net]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. atcc.org [atcc.org]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. A549. Culture Collections [culturecollections.org.uk]
- 12. PC-3. Culture Collections [culturecollections.org.uk]
- 13. atcc.org [atcc.org]
- 14. atcc.org [atcc.org]
- 15. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PC3 Cell Line - Creative Biogene [creative-biogene.com]
- 17. hela-transfection.com [hela-transfection.com]
- 18. geniranlab.ir [geniranlab.ir]
- 19. atcc.org [atcc.org]
- 20. atcc.org [atcc.org]
- 21. atcc.org [atcc.org]
- 22. researchgate.net [researchgate.net]
- 23. mcf7.com [mcf7.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tis.wu.ac.th [tis.wu.ac.th]
- 28. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. atcc.org [atcc.org]
- 30. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 8-Hydroxy-5-nitroquinoline (Nitroxoline) versus Conventional Antibiotics
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel chemical entities with potent and broad-spectrum antimicrobial activity. Within this context, quinoline derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the antimicrobial spectrum of 8-hydroxy-5-nitroquinoline, commercially known as nitroxoline, against established antibiotics, namely ciprofloxacin and ampicillin.
It is imperative to note that the focus of this guide is 8-hydroxy-5-nitroquinoline (nitroxoline) due to the extensive body of available research. While the initial topic of interest was 8-Nitroquinolin-3-ol, a comprehensive search of scientific literature yielded no significant data on the antimicrobial properties of this specific isomer. Nitroxoline, as a close structural analogue, offers valuable insights into the potential of nitroquinoline compounds as antimicrobial agents.
This document is intended to serve as a technical resource, offering objectively presented experimental data and methodologies to inform further research and development in the field of antimicrobial drug discovery.
Methodology: Determining the Antimicrobial Spectrum
The cornerstone of assessing an antimicrobial agent's efficacy is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1] This section outlines a standardized broth microdilution method for determining the MIC values, a protocol widely adopted in antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from established guidelines to ensure reproducibility and accuracy.
Materials:
-
Test compound (8-hydroxy-5-nitroquinoline)
-
Reference antibiotics (Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of 8-hydroxy-5-nitroquinoline and the reference antibiotics in a suitable solvent.
-
Perform a serial two-fold dilution of each antimicrobial agent in MHB across the rows of a 96-well plate. This will create a concentration gradient.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Antimicrobial Spectrum
The following table summarizes the reported MIC values for 8-hydroxy-5-nitroquinoline (nitroxoline) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, in comparison to ciprofloxacin and ampicillin. Data has been compiled from multiple sources to provide a comprehensive overview.
| Microorganism | 8-Hydroxy-5-nitroquinoline (Nitroxoline) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Gram-Negative | |||
| Escherichia coli | 2 - 4[2] | ≤ 1[3] | >32 (often resistant)[4] |
| Pseudomonas aeruginosa | 84.14 µM (~16 µg/mL)[1][5] | ≤ 1[3] | Resistant |
| Klebsiella pneumoniae | 4[6] | ≤ 1 | Resistant |
| Providencia rettgeri | 42.07 µM (~8 µg/mL)[1] | Variable | Resistant |
| Aeromonas hydrophila | 5.26 µM (~1 µg/mL)[1][5] | < 0.25 | Variable |
| Gram-Positive | |||
| Staphylococcus aureus | 2 - 5[7] | ≤ 1[3] | 0.25 - 2 |
| Enterococcus faecalis | 2 - 16[8] | 1 - 4 | 1 - 4 |
| Listeria monocytogenes | 0.25[9] | 0.5 - 2 | 0.12 - 0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes.
Discussion and Mechanistic Insights
The data indicates that 8-hydroxy-5-nitroquinoline (nitroxoline) possesses a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[10][11] Notably, it demonstrates activity against multidrug-resistant strains, including extended-spectrum β-lactamase (ESBL)-producing E. coli.[1]
Compared to ciprofloxacin, a broad-spectrum fluoroquinolone, nitroxoline generally exhibits higher MIC values, suggesting lower potency.[2][3] However, its efficacy against some ciprofloxacin-resistant strains makes it a subject of interest.[2] Against ampicillin, a β-lactam antibiotic, nitroxoline shows a broader spectrum, particularly against Gram-negative bacteria which are often intrinsically resistant to ampicillin.[4]
The primary mechanism of action for 8-hydroxyquinoline derivatives is believed to be their ability to chelate divalent metal ions, such as Mg²⁺ and Mn²⁺.[12] These metal ions are essential cofactors for many bacterial enzymes, including RNA polymerase. By sequestering these ions, nitroxoline disrupts critical cellular processes, leading to the inhibition of bacterial growth. This mechanism is distinct from that of many conventional antibiotics, which may contribute to its activity against resistant strains.[13]
Proposed Mechanism of Action: Metal Ion Chelation
Caption: Proposed mechanism of nitroxoline via metal ion chelation.
Conclusion and Future Perspectives
8-hydroxy-5-nitroquinoline (nitroxoline) demonstrates a noteworthy broad-spectrum antimicrobial activity that warrants further investigation. While not as potent as some frontline antibiotics like ciprofloxacin, its unique mechanism of action and efficacy against certain resistant pathogens highlight its potential as a valuable scaffold for the development of new antimicrobial agents.
Future research should focus on a number of key areas:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of other isomers and derivatives of nitroquinoline, including the originally proposed this compound, could lead to compounds with improved potency and a more favorable pharmacological profile.
-
Mechanism of Action Elucidation: While metal chelation is a primary proposed mechanism, further studies are needed to fully understand the molecular targets of nitroxoline and its derivatives.
-
In Vivo Efficacy and Toxicity: Comprehensive in vivo studies are required to assess the therapeutic potential and safety profile of these compounds in animal models of infection.
By pursuing these avenues of research, the scientific community can better ascertain the clinical utility of nitroquinoline derivatives in the ongoing battle against antimicrobial resistance.
References
- Cherdtrakulkiat, R., Lawung, R., Nabu, S., et al. (2019). Nitroxoline: A potent antimicrobial agent against multidrug resistant enterobacteriaceae. EXCLI Journal, 18, 445–453.
- IJNRD. (2025). NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. International Journal of Novel Research and Development, 10(6).
- Joaquim, F., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Journal of Applied Microbiology, 131(5), 2136-2155.
- Cacace, E., et al. (2023).
- Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemical and Biophysical Reports, 6, 135-141.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- Kudera, T., et al. (2022). In Vitro Selective Combinatory Effect of Ciprofloxacin with Nitroxoline, Sanguinarine, and Zinc Pyrithione against Diarrhea-Causing and Gut Beneficial Bacteria. Applied and Environmental Microbiology, 88(17).
- Shandong King's Land International Trading Co., Ltd. (n.d.). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
- Al-Hiari, Y. M., et al. (2011).
- Sobke, A., et al. (2012). In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. Antimicrobial Agents and Chemotherapy, 56(1), 574-577.
- ResearchGate. (n.d.).
- Pelkonen, O., & Raunio, H. (2005). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 6(4), 289-296.
- Fuchs, F., et al. (2021). In vitro activity of mecillinam, temocillin and nitroxoline in multidrug-resistant (MDR) clinical Enterobacterales isolates from the national reference centre in Germany, 2016–2019. Journal of Antimicrobial Chemotherapy, 76(8), 2056-2063.
- Al-Hiari, Y. M., et al. (2011).
- Lee, Y., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 62.
- Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080.
- Kamal, A., et al. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. RSC Advances, 5(2), 1165-1175.
- Rbaa, M., et al. (2020).
- Request PDF. (n.d.).
- Al-Tel, T. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
- ResearchGate. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- Stewart, D., et al. (1962). Activity of ampicillin in vitro compared with other antibiotics. British Medical Journal, 2(5300), 200-203.
- Knežević, M., et al. (2023). Combinatory Effect of Nitroxoline and Gentamicin in the Control of Uropathogenic Enterococci Infections. Antibiotics, 12(9), 1404.
- Kresken, M., & Körber-Irrgang, B. (2014). In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. Antimicrobial Agents and Chemotherapy, 58(12), 713-721.
- PDF. (n.d.).
- Angene. (n.d.).
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). Pharmaceuticals, 17(1), 106.
- Fass, R. J. (1986). Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid. Antimicrobial Agents and Chemotherapy, 30(5), 664-668.
- PubChem. (n.d.). Ciprofloxacin.
- Islam, M. A., et al. (2017). Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries. Frontiers in Pharmacology, 8, 519.
- Giamarellos-Bourboulis, E. J., et al. (1995). Comparative in vitro activity of ciprofloxacin vs 8 antimicrobial agents against nosocomial multiresistant P. aeruginosa strains. Drugs, 49 Suppl 2, 203-204.
- PubChem. (n.d.). Ampicillin.
Sources
- 1. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatory Effect of Nitroxoline and Gentamicin in the Control of Uropathogenic Enterococci Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Selective Combinatory Effect of Ciprofloxacin with Nitroxoline, Sanguinarine, and Zinc Pyrithione against Diarrhea-Causing and Gut Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of 8-Nitroquinolin-3-ol: A Comparative Guide for Researchers
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the cytotoxicity of 8-Nitroquinolin-3-ol and its analogs. We will delve into a comparative analysis of its effects across various cell lines, explore the underlying mechanisms of action, and provide detailed protocols for key cytotoxicity assays. This document is designed to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a robust and reproducible assessment of this class of compounds.
Introduction to this compound and the Rationale for Cytotoxicity Profiling
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] The introduction of a nitro group, particularly at the 8th position of the quinoline ring, has been explored as a strategy to enhance cytotoxic effects.[3] this compound, a member of this family, is of particular interest for its potential as an anticancer agent. A thorough understanding of its cytotoxic profile across a diverse range of cell lines is a critical first step in its preclinical evaluation. This involves determining its potency (e.g., IC50 values), understanding its mechanism of cell death, and comparing its efficacy to existing chemotherapeutic agents.
Comparative Cytotoxicity of 8-Nitroquinoline Derivatives Across Different Cell Lines
While direct and comprehensive comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from the analysis of structurally related 8-nitroquinoline analogs. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these derivatives against various cancer cell lines, providing a comparative perspective on their cytotoxic potential.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 8-Nitroquinoline Analogs | |||
| 2-Styryl-8-nitroquinoline (S3B) | HeLa (Cervical Cancer) | 2.897 | [3] |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 (Colorectal Adenocarcinoma) | 1.87 | [3] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 (Colorectal Adenocarcinoma) | 0.93 | [3] |
| Comparative Quinoline Derivatives | |||
| 5-Fluoro-2-methyl-8-nitroquinoline Analog (SA Series) | HeLa (Cervical Cancer) | 2.52 - 4.69 | [3] |
| Standard Chemotherapeutic Agent | |||
| Doxorubicin | MCF-7 (Breast Cancer) | ~1-20 (Varies with exposure time) | [4] |
| Doxorubicin | HeLa (Cervical Cancer) | Varies | [5] |
| Doxorubicin | HepG2 (Liver Cancer) | Varies | [6] |
Analysis of Cytotoxicity Data:
The data indicates that substitutions on the quinoline ring significantly influence the cytotoxic potency of 8-nitroquinoline derivatives.[3] For instance, the presence of a dimethylaminoethenyl group at the 7th position appears to enhance cytotoxicity in Caco-2 cells.[3] The IC50 values in the low micromolar range suggest that these compounds possess significant anticancer potential. When compared to a standard chemotherapeutic drug like doxorubicin, the potency of these derivatives is in a similar range, highlighting their promise for further investigation.
Unraveling the Mechanism of Action: How 8-Nitroquinolines Induce Cell Death
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is paramount in drug development. For 8-nitroquinoline derivatives, several key pathways have been implicated.
Induction of Apoptosis through a ROS-Mediated Mitochondrial Pathway
A prominent mechanism of action for 8-nitroquinoline derivatives is the induction of apoptosis, or programmed cell death.[7] Studies on 8-nitro quinoline-thiosemicarbazone analogues, which are structurally very similar to this compound, have demonstrated that these compounds can trigger apoptosis through the intrinsic mitochondrial pathway.[7] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[7][8][9] ROS are highly reactive molecules that can cause damage to cellular components, including mitochondria.[10] This mitochondrial dysfunction leads to the release of pro-apoptotic factors, ultimately activating the caspase cascade and executing cell death.[7]
The proposed pathway for ROS-mediated apoptosis is illustrated in the diagram below:
Caption: Proposed mechanism of ROS-mediated apoptosis induced by this compound.
Cell Cycle Arrest at G1/S and G2/M Phases
In addition to inducing apoptosis, 8-nitroquinoline derivatives have been shown to cause cell cycle arrest.[7][11] The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a common strategy for anticancer agents.[12] Specifically, 8-nitro quinoline-thiosemicarbazone analogues have been observed to induce arrest at the G1/S and G2/M checkpoints in the cell cycle.[7] This prevents the cancer cells from progressing through the division process, thereby inhibiting tumor growth.
The following diagram illustrates the points of cell cycle arrest:
Caption: this compound induces cell cycle arrest at G1/S and G2/M checkpoints.
Experimental Protocols for Cytotoxicity Assessment
To obtain reliable and comparable data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for three key cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and comparative compounds) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against compound concentration.
LDH Release Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3]
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised.[15] The amount of LDH in the supernatant is proportional to the number of lysed cells.[15]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Caspase-3/7 Assay for Apoptosis Detection
This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of caspase activity and, therefore, the level of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Prepare the cell plates as described for the previous assays.
-
Reagent Addition: After the desired treatment period, add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for a period specified by the manufacturer (typically 30 minutes to 1 hour).
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (if necessary) and compare the caspase activity in treated cells to that in control cells to determine the fold-increase in apoptosis.
Experimental Workflow and Logic
The following diagram outlines a logical workflow for a comprehensive cytotoxicity assessment of this compound.
Caption: A structured workflow for assessing the cytotoxicity of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that 8-nitroquinoline derivatives, including by extension this compound, are a promising class of cytotoxic agents with potent anticancer activity in the low micromolar range. Their mechanism of action appears to be multifaceted, involving the induction of apoptosis via a ROS-mediated mitochondrial pathway and the disruption of the cell cycle.
For researchers and drug development professionals, a systematic approach as outlined in this guide is crucial for a thorough evaluation. Future studies should focus on obtaining direct cytotoxicity data for this compound across a wider panel of cancer cell lines, including drug-resistant variants. Further elucidation of the specific signaling pathways involved and in vivo efficacy studies will be critical next steps in advancing this compound towards clinical consideration.
References
- A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial p
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
- Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived
- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed. [Link]
- Cytotoxic activity of new compounds compared with doxorubicin against...
- Cytotoxic effect of the isolated compounds on HepG2. Cells were treated...
- Cytotoxicity assessment against MCF-7 breast adenocarcinoma cell line.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
- The cytotoxic activity of 3, 7, and 8 at their IC50 concentrations on...
- Nitroxoline induces apoptosis and slows glioma growth in vivo. PubMed. [Link]
- Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin deriv
- Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect. Toxicology. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
- Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)
- Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]
- Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. [Link]
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]
- N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[3][7][15]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest.
- Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. NIH. [Link]
- Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]
- Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity. MDPI. [Link]
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]
- Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. NIH. [Link]
- Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. NIH. [Link]
- Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line.
- The thymoquinone-induced production of reactive oxygen species promotes dedifferentiation through the ERK pathway and inflammation through the p38 and PI3K pathways in rabbit articular chondrocytes. PubMed Central. [Link]
- In Vitro Evaluation of 3-Arylcoumarin Deriv
- Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM).
- The cytotoxicity of compounds 3, 8, 10, and 12 against HeLa cells after...
- Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. [Link]
- Cytotoxicity Assay. Results from cytotoxic extracts using HepG2 cells...
- The percentage cytotoxicity of A549 cell lines against.
- Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines. RSC Publishing. [Link]
- Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. [Link]
- 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents. PubMed. [Link]
- Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. PubMed. [Link]
- Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. [Link]
- Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. MDPI. [Link]
- Cell-Cycle Therapeutics Come of Age. PubMed. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The thymoquinone-induced production of reactive oxygen species promotes dedifferentiation through the ERK pathway and inflammation through the p38 and PI3K pathways in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroxoline induces apoptosis and slows glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Cycle Therapeutics Come of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
comparative analysis of the spectroscopic properties of nitroquinoline isomers
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] The introduction of a nitro (-NO₂) group to this heterocyclic system gives rise to nitroquinoline isomers, a class of compounds with diverse biological activities, including antimicrobial and anticancer properties.[4][5] The specific position of the nitro group on the quinoline ring profoundly influences the molecule's electronic structure, reactivity, and ultimately, its function.
For researchers in drug discovery, process development, and materials science, the unambiguous identification and characterization of a specific nitroquinoline isomer are paramount. Subtle changes in the nitro group's position can lead to vastly different pharmacological profiles or photophysical behaviors. Spectroscopic techniques provide the essential toolkit for this differentiation, offering a detailed fingerprint of the molecular structure.
This guide provides an in-depth comparative analysis of the key spectroscopic properties—UV-Visible, Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR)—of various nitroquinoline isomers. We will delve into the theoretical underpinnings of why these properties differ, present comparative data, and provide standardized protocols, empowering researchers to confidently identify and characterize these critical molecules.
UV-Visible (UV-Vis) Absorption Spectroscopy
Theoretical Basis: Probing the π-Electron System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. In nitroquinolines, the most relevant transitions are π → π* and n → π*. The quinoline ring system is a conjugated chromophore, and the addition of a powerful electron-withdrawing nitro group extends this conjugation and introduces non-bonding electrons (n) on the oxygen atoms.
The position of the nitro group is critical; it dictates the extent of electronic communication with the quinoline π-system. Isomers where the nitro group is positioned to maximize this electronic delocalization will exhibit a bathochromic shift (or red shift) in their maximum absorption wavelength (λmax), meaning they absorb light at a lower energy (longer wavelength).[6] This is because the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced.[7]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-grade solvent in which the sample is soluble and that does not absorb in the region of interest (typically >220 nm). Ethanol or methanol are common choices.
-
Sample Preparation: Prepare a dilute stock solution of the nitroquinoline isomer of known concentration (e.g., 1 mg/mL). From this, prepare a working solution (typically 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with a cuvette containing the sample solution. Scan a range from approximately 200 nm to 500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization: UV-Vis Analysis Workflow
Caption: General workflow for acquiring a UV-Vis absorption spectrum.
Comparative UV-Vis Data
The position of the nitro group significantly alters the absorption profile. Generally, nitroaromatic compounds exhibit a broad absorption band in the UV region.[8]
| Isomer | λmax (nm) in Ethanol | Reference |
| 5-Nitroquinoline | ~349 nm | [9] |
| 6-Nitroquinoline | ~333 nm | [10] |
| 8-Nitroquinoline | Not readily available | |
| Substituted Nitroquinolines | 250 - 400 nm (range) | [11] |
Discussion: The data indicates that the electronic transitions are sensitive to the substitution pattern. For instance, isomers like 5-nitroindole have been shown to have a peak at 322 nm, while 4-nitroindole's absorption extends furthest into the visible range, demonstrating the strong positional effect.[9] The variation in λmax among isomers is a direct consequence of how the nitro group's electron-withdrawing effect perturbs the energy levels of the quinoline π-system.
Fluorescence Spectroscopy
Theoretical Basis: The Fate of Excited States
Fluorescence is the emission of light from a molecule after it has absorbed light. While the quinoline ring itself is fluorescent, the nitro group is a notorious fluorescence quencher. The strongly electron-withdrawing nature of the -NO₂ group often promotes non-radiative decay pathways, such as intersystem crossing (ISC) to the triplet state or internal conversion, which dissipate the absorbed energy as heat rather than light.[12][13]
Therefore, most nitroquinoline isomers are expected to be weakly fluorescent or non-fluorescent. Any observed fluorescence will be highly dependent on the isomer's structure, as the position of the nitro group determines the efficiency of these quenching mechanisms.
Experimental Protocol: Fluorescence Spectrum Acquisition
-
Instrumentation: Use a spectrofluorometer.
-
Sample Preparation: Prepare a very dilute solution (often 10-100 times more dilute than for UV-Vis) in a fluorescence-free solvent (e.g., cyclohexane, ethanol). High concentrations can lead to self-quenching.
-
Excitation Wavelength: Set the excitation wavelength (λex) to the isomer's λmax determined from UV-Vis spectroscopy.
-
Emission Scan: Scan the emission wavelengths (λem) starting from ~10 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Data Analysis: Identify the wavelength of maximum emission (λem) and the relative fluorescence intensity. For quantitative comparisons, a fluorescence quantum yield (Φf) can be determined relative to a known standard (e.g., quinine sulfate).
Visualization: Electron State Transitions
Caption: Simplified Jablonski diagram illustrating competing decay pathways.
Comparative Fluorescence Data
Direct comparative data on the fluorescence of simple nitroquinoline isomers is sparse in the literature, primarily because their quantum yields are very low. However, studies on polyquinolines and substituted quinolines show that the emission properties are highly tunable.[14] For nitroquinolines, the key takeaway is that the absence or weakness of fluorescence is a characteristic feature, and subtle differences in residual emission could potentially be used for differentiation, though it is not a primary identification method.
Infrared (IR) Spectroscopy
Theoretical Basis: Fingerprinting Molecular Vibrations
IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[15] For nitroquinolines, two regions of the spectrum are particularly informative:
-
N-O Stretching Region: The nitro group gives rise to two strong, characteristic absorption bands: an asymmetric stretch (νas) and a symmetric stretch (νs). For nitro groups on an aromatic ring, these typically appear at 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ , respectively.[16][17] The exact positions are sensitive to the electronic environment, providing clues about the isomer.
-
C-H Bending Region (Out-of-Plane): The vibrations of the C-H bonds on the aromatic rings in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern. Each isomer will have a unique pattern of absorptions in this "fingerprint" region, allowing for clear differentiation.[18]
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.
-
Background Scan: Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid nitroquinoline powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Comparative IR Data
The most telling differences between isomers lie in their unique vibrational fingerprints.
| Isomer | νas(NO₂) cm⁻¹ | νs(NO₂) cm⁻¹ | Key C-H Bending (cm⁻¹) | Reference |
| 2-Nitroquinoline | ~1525 | ~1350 | (Expected) | [16] |
| 5-Nitroquinoline | ~1530 | ~1340 | (Characteristic Pattern) | [19] |
| 6-Nitroquinoline | ~1537 | ~1358 | (Characteristic Pattern) | [17][20] |
| 8-Nitroquinoline | (Not specified) | (Not specified) | (Characteristic Pattern) | [21] |
Discussion: While the N-O stretching frequencies show subtle shifts, the primary utility of IR for isomer identification comes from the fingerprint region. The pattern of C-H out-of-plane bends is unique to the substitution on both the benzene and pyridine portions of the quinoline core. For example, the pattern for a 5-substituted quinoline will be distinctly different from a 6- or 8-substituted one, making IR an excellent and rapid tool for distinguishing between known isomers.[15]
Visualization: Isomer Structure and IR Peaks
Caption: Relationship between isomer structure and key IR spectral regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: Unambiguous Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule, making it indispensable for distinguishing isomers.[22] The analysis relies on two key parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum depends on the local electronic environment of the nucleus (¹H or ¹³C). The nitro group is strongly electron-withdrawing and has a significant magnetic anisotropy effect. This causes nearby nuclei to be deshielded , shifting their signals downfield (to higher ppm values). The magnitude of this shift is distance-dependent, providing a clear map of the nitro group's location.
-
Spin-Spin Coupling (J): Protons on adjacent carbons interact with each other, splitting their respective signals into multiplets (e.g., doublets, triplets). The coupling constants (J-values) provide definitive information about which protons are neighbors, allowing for the complete assembly of the molecular structure.
By analyzing the unique pattern of chemical shifts and coupling constants, one can definitively assign the structure of any nitroquinoline isomer.[23]
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the nitroquinoline isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved signals.
-
Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.
Comparative ¹H NMR Data (Aromatic Region, ~7-9.5 ppm)
The chemical shifts are highly sensitive to the isomer. The following represents typical data and expectations.
| Isomer | H2 (ppm) | H3 (ppm) | H4 (ppm) | H8 (ppm) | Reference |
| 5-Nitroquinoline | ~8.9 (dd) | ~7.6 (dd) | ~8.7 (dd) | ~8.2 (dd) | [24] |
| 6-Nitroquinoline | ~9.0 (dd) | ~7.5 (dd) | ~8.3 (dd) | ~8.6 (d) | [25] |
| 7-Nitroquinoline | ~9.1 (dd) | ~7.5 (dd) | ~9.4 (d) | ~8.2 (d) | [26] |
Discussion: The power of NMR is evident in the distinct patterns.
-
In 5-nitroquinoline , the nitro group strongly deshields H4 and H6 (not shown), pushing them far downfield.
-
In 6-nitroquinoline , H5 and H7 (not shown) are most affected. The proton para to the nitro group (H8) is also significantly deshielded.
-
In 7-nitroquinoline , H8 and H6 are strongly deshielded, and H4 is also pushed significantly downfield due to its peri relationship with the nitro group.
By carefully analyzing the chemical shifts in conjunction with the coupling patterns (which proton is next to which), the exact isomeric identity can be confirmed without ambiguity.
Visualization: Effect of -NO₂ on ¹H Chemical Shifts
Caption: Positional effect of the -NO₂ group on proton chemical shifts.
Integrated Strategy and Conclusion
No single technique tells the whole story. An efficient workflow for identifying an unknown nitroquinoline isomer integrates these methods:
Caption: An integrated workflow for the identification of nitroquinoline isomers.
Conclusion
The spectroscopic properties of nitroquinoline isomers are exquisitely sensitive to the position of the nitro substituent.
-
UV-Vis spectroscopy reveals shifts in electronic transitions based on the extent of conjugation.
-
Fluorescence spectroscopy is characterized by general quenching, a hallmark of the nitro group.
-
IR spectroscopy provides a rapid confirmation of the nitro functional group and a unique fingerprint based on the aromatic substitution pattern.
-
NMR spectroscopy offers the definitive, unambiguous structural elucidation through its detailed map of the electronic environment and proton connectivity.
A thorough understanding and application of these comparative spectroscopic analyses are fundamental for any scientist working with this important class of molecules. This guide provides the foundational knowledge and protocols to enable researchers to characterize their materials with confidence, ensuring the integrity and reproducibility of their work in the critical fields of drug development and chemical science.
References
- Khan, I., et al. (2022). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- ResearchGate (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- ResearchGate (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.
- ResearchGate (n.d.). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram.
- ResearchGate (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol.
- ResearchGate (n.d.). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
- NIST (n.d.). Quinoline, 8-nitro- - the NIST WebBook.
- SpectraBase (n.d.). 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts.
- PubChem (n.d.). 6-Nitroquinoline | C9H6N2O2 | CID 11945.
- ResearchGate (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- Indian Academy of Sciences (2023). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking.
- The Department of Chemistry, UWI, Mona, Jamaica (n.d.). IR spectrum of nitro- isomer.
- MDPI (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- NASA (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- DTIC (1999). Electroluminescence and Photophysical Properties of Polyquinolines.
- YouTube (2024). Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone.
- Journal of Kufa for Chemical Science (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline.
- Creative Biostructure (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Impactfactor (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
- ResearchGate (n.d.). Photophysical properties of isoquinoline derivatives.
- NIH (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
- PubMed (n.d.). Photophysical properties of quinones and their interaction with the photosynthetic reaction centre.
- University of Calgary (n.d.). IR: nitro groups.
- RSC Publishing (n.d.). Photophysical properties of quinones and their interaction with the photosynthetic reaction centre.
- PubChem (n.d.). 5-Nitroquinoline | C9H6N2O2 | CID 11829.
- IU Indianapolis ScholarWorks (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- NIH (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
- Chemistry LibreTexts (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.
- NIH (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers.
- PubMed (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
Sources
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photophysical properties of quinones and their interaction with the photosynthetic reaction centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photophysical properties of quinones and their interaction with the photosynthetic reaction centre - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 19. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Quinoline, 8-nitro- [webbook.nist.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. researchgate.net [researchgate.net]
- 24. 5-Nitroquinoline(607-34-1) 1H NMR spectrum [chemicalbook.com]
- 25. 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum [chemicalbook.com]
- 26. spectrabase.com [spectrabase.com]
validating the purity of synthesized 8-Nitroquinolin-3-ol
An In-Depth Comparative Guide to Validating the Purity of Synthesized 8-Nitroquinolin-3-ol
A Foreword from the Senior Application Scientist
In the realm of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of innovation. The introduction of nitro and hydroxyl functionalities, as in this compound, creates a molecule of significant interest for developing novel therapeutics and functional materials. However, the journey from a reaction flask to a validated, high-purity compound is fraught with challenges. The synthetic route, often a variation of nitration and hydroxylation reactions on a quinoline core, can yield a cocktail of positional isomers, unreacted starting materials, and process-related byproducts.
This guide is designed for the discerning researcher and drug development professional. It moves beyond a simple recitation of protocols. Here, we dissect the why behind the how, offering a multi-pronged analytical strategy to establish the purity and identity of synthesized this compound with unassailable confidence. We will compare orthogonal analytical techniques, presenting them as a self-validating system where the strengths of one method compensate for the limitations of another. The ultimate goal is not just a purity value but a comprehensive understanding of the material's composition, ensuring the integrity and reproducibility of your downstream research.
The Synthetic Landscape: Anticipating Potential Impurities
Before any analysis begins, an experienced scientist first considers the synthesis pathway to anticipate likely impurities. The nitration of 3-hydroxyquinoline, for instance, can lead to the formation of other nitro-isomers (e.g., 5-Nitroquinolin-3-ol, 6-Nitroquinolin-3-ol). Incomplete reactions could leave residual 3-hydroxyquinoline. The Skraup synthesis, used for creating the quinoline core itself, involves strong acids and oxidizing agents, potentially generating a host of side products[1][2].
A robust validation strategy must, therefore, be capable of not only quantifying the main component but also separating and identifying these structurally similar impurities.
The Orthogonal Approach: A Multi-Technique Validation Workflow
No single analytical technique is sufficient to declare a compound "pure." A truly trustworthy assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are employed. Below, we compare the core techniques essential for this process.
Caption: Orthogonal workflow for validating synthesized this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for purity determination due to its high resolving power and quantitative accuracy. It physically separates the target compound from impurities, allowing for precise measurement of each component's relative concentration.
Expertise & Causality: The choice of a reverse-phase method (e.g., using a C18 column) is logical for a moderately polar molecule like this compound[3][4]. The acidic modifier (e.g., formic or phosphoric acid) in the mobile phase is crucial for ensuring sharp, symmetrical peaks by protonating the quinoline nitrogen, which prevents tailing caused by interaction with residual silanols on the stationary phase[5].
Comparative Data: Synthesized Batch vs. Reference Standard
A direct comparison of the synthesized material against a certified reference standard (CRS) is the most definitive way to assess purity.
| Parameter | Synthesized Batch (SB-01) | Reference Standard (CRS) | Justification |
| Purity (Area % at 254 nm) | 98.5% | ≥ 99.8% | The primary metric of purity. The synthesized batch meets a typical minimum standard of >95%. |
| Retention Time (min) | 10.2 min | 10.2 min | Co-elution with the CRS provides strong evidence of compound identity. |
| Impurity A (RRT 0.85) | 0.65% | < 0.05% | Likely a more polar impurity, possibly unreacted starting material. |
| Impurity B (RRT 1.15) | 0.45% | < 0.05% | A less polar impurity, potentially a byproduct. |
| Other Impurities | 0.40% | < 0.10% | Sum of all other minor peaks. |
RRT = Relative Retention Time
Protocol: HPLC Purity Determination
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier, making this method compatible with subsequent LC-MS analysis[3].
-
-
Gradient Elution:
-
Time (min) | % Mobile Phase B
-
0.0 | 10
-
20.0 | 90
-
25.0 | 90
-
25.1 | 10
-
30.0 | 10
-
Rationale: A gradient elution is essential to separate compounds with a range of polarities and to elute any strongly retained impurities from the column.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis or Photodiode Array (PDA) at 254 nm.
-
Rationale: 30 °C provides stable retention times. 254 nm is a common wavelength for aromatic compounds. A PDA detector is superior as it provides UV spectra for each peak, aiding in peak identity and purity assessment.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound and CRS in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the CRS solution six times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the synthesized sample solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identification
While HPLC-UV provides quantitative data, it doesn't definitively identify the separated components. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, providing the molecular weight of the parent compound and its impurities[6][7].
Trustworthiness: This method acts as a self-validating system for identity. Observing the expected molecular ion for this compound (C₉H₆N₂O₃, MW = 190.16 g/mol ) confirms the synthesis was successful. The expected [M+H]⁺ ion would be m/z 191.04.
Comparative Mass Data
| Peak | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity |
| Main Peak | 10.2 | 191.04 | This compound |
| Impurity A | 8.7 | 146.05 | 3-Hydroxyquinoline (Starting Material) |
| Impurity B | 11.8 | 191.04 | Positional Isomer (e.g., 5-Nitroquinolin-3-ol) |
Protocol: LC-MS Identification
-
LC System: Utilize the same column and mobile phase conditions as the HPLC method to correlate retention times directly.
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Rationale: ESI is a soft ionization technique suitable for polar molecules, and the acidic mobile phase promotes the formation of positive ions ([M+H]⁺).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred for obtaining accurate mass data, which can help in determining the elemental composition of impurities[6].
-
Scan Range: m/z 100 - 500.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of the product and potential impurities.
-
Confirm the mass of the main peak corresponds to this compound.
-
Use the measured masses of impurity peaks to propose their structures.
-
NMR Spectroscopy: The Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the position of substituents on the quinoline ring. It is an indispensable tool for distinguishing between isomers, which may have identical masses and similar retention times.
Expertise & Causality: For this compound, ¹H NMR will show a specific splitting pattern and chemical shifts for the protons on the aromatic rings. The presence of the nitro group (a strong electron-withdrawing group) and the hydroxyl group (an electron-donating group) will significantly influence the electronic environment of nearby protons, serving as a structural fingerprint[8][9]. ¹³C NMR complements this by confirming the number of unique carbon environments.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Rationale: DMSO-d₆ is often a good choice for polar, aromatic compounds and will solubilize both the analyte and many common impurities.
-
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Interpretation:
-
¹H NMR: Compare the observed chemical shifts, integration values (proton count), and coupling constants to literature values or predicted spectra for this compound. Look for small, unidentifiable peaks that indicate impurities.
-
¹³C NMR: Confirm the presence of 9 distinct carbon signals, consistent with the structure. The chemical shifts will be characteristic of the substituted quinoline ring.
-
Caption: Logical flow for NMR spectral interpretation and structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While not quantitative for purity, it serves as an excellent first-pass identity check.
Trustworthiness: The presence of key vibrational bands provides immediate evidence that the synthesis has produced a molecule with the correct functional components.
Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H Stretch | Phenolic Hydroxyl |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1600-1450 | C=C and C=N Stretch | Aromatic/Quinoline Ring |
| ~1550 and ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |
| ~1250 | C-O Stretch | Phenolic |
Reference data for similar compounds can be found in sources like the NIST Chemistry WebBook and various spectroscopic studies[10][11][12].
Protocol: FTIR Analysis
-
Sample Preparation: Typically analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory. A small amount of the dry powder is placed on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum against the spectrum of the reference standard or theoretical data. The key is to confirm the presence of the broad O-H stretch, the characteristic aromatic C-H stretches, and, most importantly, the strong, sharp peaks corresponding to the nitro group.
Conclusion: Synthesizing the Data for a Final Verdict
Validating the purity of a synthesized compound like this compound is a systematic process of evidence gathering.
-
FTIR provides the initial confirmation of key functional groups.
-
HPLC-UV delivers the robust, quantitative purity value and reveals the impurity profile.
-
LC-MS confirms the molecular weight of the target compound and provides critical clues to the identity of unknown impurities.
-
NMR offers the definitive structural proof, ensuring the correct isomer has been synthesized and providing another layer of impurity detection.
Only when the data from these orthogonal techniques are consistent and corroborative can a scientist confidently assign a purity value and structural identity to the synthesized material. This rigorous, multi-faceted approach underpins the principles of scientific integrity, ensuring that the materials used in research and development are precisely what they are intended to be.
References
- SIELC Technologies. (n.d.). Separation of 8-Nitroquinoline on Newcrom R1 HPLC column.
- Khan, B., et al. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 13(5), e0197216.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830, 8-Nitroquinoline.
- Upadhyay, K., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis, 15(2), 131-136.
- PrepChem.com. (n.d.). Preparation of 8-nitroquinoline.
- Pangarkar, K., & Sreedhar, B. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-15.
- National Institute of Standards and Technology. (n.d.). Quinoline, 8-nitro-. In NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Eli Lilly and Co. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
- The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8, 32185-32191.
- ResearchGate. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
- SpectraBase. (n.d.). 8-Nitroquinoline.
- Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, E67, o957.
- ResearchGate. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21.
- Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70.
- Le, T. B., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Molecules, 27(19), 6289.
- Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8).
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- ChemUniverse. (n.d.). This compound.
- Popović, Z. et al. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Journal of the Serbian Chemical Society.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Mureșan, A. M., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Journal of Materials Science and Chemical Engineering, 9, 21-32.
- ResearchGate. (n.d.). FTIR spectrum of 8-hydroxyquinoline.
- MDPI. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- SciSpace. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
- MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline, 8-nitro- [webbook.nist.gov]
- 11. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
- 12. mdpi.com [mdpi.com]
cross-reactivity studies of 8-Nitroquinolin-3-ol in biological assays
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 8-Nitroquinolin-3-ol in Biological Assays
For the diligent researcher in drug discovery, the identification of a novel bioactive compound is a moment of significant promise. This compound, with its privileged quinoline scaffold, represents such a candidate. However, its journey from a hit in a high-throughput screen to a validated lead is fraught with potential pitfalls, most notably the specter of non-specific interactions and assay interference that can lead to misleading results. This guide provides a comprehensive framework for understanding and evaluating the potential cross-reactivity of this compound in common biological assays. By anticipating these challenges, researchers can design robust validation strategies, ensuring the integrity of their findings and making informed decisions about the progression of this and structurally related compounds.
The Structural Basis for Potential Cross-Reactivity
The chemical architecture of this compound itself provides clues to its potential for non-specific interactions. Several structural motifs are recognized as potential "pan-assay interference compounds" (PAINS) alerts. These are not definitive disqualifications of a compound's utility but rather cautionary flags that demand rigorous investigation.
-
The 8-Hydroxyquinoline Core: This moiety is a well-known metal chelator.[1][2] The close proximity of the hydroxyl group and the nitrogen atom in the quinoline ring allows for the formation of stable complexes with various metal ions such as iron, copper, and zinc.[1][2] This property can lead to apparent biological activity through several mechanisms, including the inhibition of metalloenzymes or the generation of reactive oxygen species (ROS) through redox cycling of the metal complexes.[2]
-
The Nitroaromatic System: Nitroaromatic compounds are known to be electrochemically active and can participate in redox reactions within biological systems. This can lead to interference in assays that are sensitive to the redox state of the cellular environment or that utilize redox-active reagents.
-
The Phenolic Hydroxyl Group: Phenols can be susceptible to oxidation and can act as reducing agents.[3][4] This can be particularly problematic in assays that employ enzymes like horseradish peroxidase (HRP) or in those that measure endpoints sensitive to oxidative stress.[3][4]
Experimental Design for De-risking this compound Activity
A systematic approach to identifying and characterizing the potential for assay interference is crucial. The following experimental workflow is proposed to dissect the true biological activity of this compound from non-specific effects.
Caption: A structured workflow for validating hits like this compound.
Comparative Analysis: this compound vs. Alternative Compounds
To contextualize the potential for cross-reactivity, it is instructive to compare the behavior of this compound with that of structurally related and unrelated compounds in a panel of assays.
| Compound | Structure | Key Features | Predicted Cross-Reactivity Potential |
| This compound | Quinoline, Nitro, Phenol | High | |
| Quinolin-3-ol | Quinoline, Phenol | Moderate | |
| 1-Nitronaphthalene | Nitro, Naphthalene (structurally similar) | Moderate to Low | |
| 8-Hydroxyquinoline | Quinoline, Phenol (Isomer) | High (due to chelation) | |
| Promiscuous Inhibitor | e.g., Curcumin | Known PAINS compound | Very High |
| Specific Inhibitor | e.g., A known specific kinase inhibitor | Validated, specific mechanism of action | Low |
Detailed Experimental Protocols
Spectroscopic Interference Assay
Rationale: To determine if this compound absorbs light or fluoresces at the wavelengths used in the primary assay, which could lead to false positive or negative results.
Method:
-
Prepare a dilution series of this compound in the assay buffer.
-
Using a spectrophotometer, scan the absorbance of each concentration across the excitation and emission wavelengths of the assay.
-
Using a fluorometer, measure the fluorescence emission of each concentration at the assay's emission wavelength, using the assay's excitation wavelength.
-
Interpretation: Significant absorbance or fluorescence at the assay wavelengths indicates a high potential for spectroscopic interference.
Redox Activity and Peroxidase Interference Assay
Rationale: To assess the potential of this compound to interfere with assays involving redox chemistry, such as those using HRP-based detection.
Method:
-
Utilize a commercial HRP-based assay kit.
-
Prepare a reaction mixture containing HRP, its substrate (e.g., Amplex Red or TMB), and hydrogen peroxide.
-
Add varying concentrations of this compound to the reaction mixture.
-
Include a known redox cycler (e.g., menadione) as a positive control for interference.
-
Monitor the rate of product formation over time.
-
Interpretation: A significant change in the rate of the HRP reaction in the presence of this compound suggests redox activity or direct inhibition/activation of the peroxidase.
Metal Chelation Assay
Rationale: To determine if the metal-chelating properties of this compound are responsible for its observed biological activity.
Method:
-
Perform the primary biological assay in the presence and absence of a strong, non-interfering chelator like EDTA.
-
If the activity of this compound is diminished in the presence of EDTA, it suggests that metal chelation is involved.
-
Further investigate by supplementing the assay medium with various divalent cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺) to see if the activity of this compound is restored or enhanced.
-
Interpretation: A dependency of the compound's activity on the presence or absence of metal ions is a strong indicator of a chelation-based mechanism.
Signaling Pathway Considerations
It is plausible that the observed activity of this compound could be an artifact of its interference with common signaling pathways that are often interrogated in cell-based assays. For instance, the generation of ROS due to redox cycling can activate stress-response pathways, such as the Nrf2 pathway, leading to changes in gene expression that could be misinterpreted as specific target engagement.
Caption: Plausible indirect mechanism of action for this compound.
Conclusion and Recommendations
The journey of a promising hit compound like this compound is one that requires careful navigation and a healthy dose of scientific skepticism. Its structural features raise legitimate concerns about its potential for non-specific activity and assay interference. The experimental framework outlined in this guide provides a systematic approach to de-risking such compounds. By employing a combination of biophysical, biochemical, and cell-based assays, researchers can build a comprehensive profile of this compound's activity.
It is imperative to:
-
Validate with Orthogonal Assays: Confirm the biological activity in a secondary assay that relies on a different detection technology.
-
Utilize Counter-Screens: Test the compound against the individual components of the assay system (e.g., the reporter enzyme) to rule out direct interference.
-
Employ Structural Analogues: Synthesize and test analogues of this compound that lack the potentially problematic functional groups to establish a clear structure-activity relationship.
By embracing these principles of rigorous hit validation, the scientific community can enhance the reproducibility of its findings and focus its resources on those compounds with the highest likelihood of becoming transformative medicines.
References
- Díaz, A., Sánchez, F., & García, J. (1998). Phenol derivatives as enhancers and inhibitors of luminol-H2O2-horseradish peroxidase chemiluminescence. Journal of Bioluminescence and Chemiluminescence, 13(2), 89-97. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Phenol derivatives as enhancers and inhibitors of luminol–H2O2–horseradish peroxidase chemiluminescence | Semantic Scholar [semanticscholar.org]
- 4. Phenol derivatives as enhancers and inhibitors of luminol-H2O2-horseradish peroxidase chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Nitroquinolin-3-ol
This guide provides a detailed protocol for the proper and safe disposal of 8-Nitroquinolin-3-ol, a nitroaromatic compound utilized in various research and development applications. The procedures outlined below are synthesized from established safety protocols for related hazardous chemicals and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The causality behind each step is explained to empower researchers with a deeper understanding of the necessary precautions.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. As a nitroaromatic compound, it is presumed to possess significant health and environmental hazards. The primary risks are associated with its potential toxicity, irritation, and environmental persistence.
Many nitroquinoline derivatives are classified as hazardous. For instance, 8-Nitroquinoline is suspected of causing genetic defects and cancer and causes skin and eye irritation.[1] Compounds like 8-Hydroxyquinoline are toxic if swallowed, can cause serious eye damage, and may cause allergic skin reactions.[2] Therefore, a conservative approach, treating this compound as a hazardous substance, is a self-validating system for ensuring safety.
Table 1: Presumed Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement (Anticipated) | Source/Rationale |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on related nitroaromatic compounds.[3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Common hazard for quinoline derivatives.[1][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Common hazard for quinoline derivatives.[1][4] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | A potential hazard for nitroaromatic compounds.[1] |
| Carcinogenicity | H351: Suspected of causing cancer | A potential hazard for nitroaromatic compounds.[1] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | A common environmental hazard for this class of chemicals.[5] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, it is crucial to establish a safe handling environment. The causality here is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle this compound powder and concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Gloves : Chemically resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3][6][7]
-
Eye Protection : Chemical safety goggles and a face shield if there is a splash hazard.[7]
-
Lab Coat : A flame-resistant lab coat to protect against skin contact.[7]
-
Respiratory Protection : If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[8]
-
Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. This compound waste must be treated as a distinct hazardous waste stream.
-
Waste Characterization : This compound should be classified as a non-halogenated, nitrogen-containing organic hazardous waste .
-
Incompatible Materials : Do not mix this compound waste with:
-
Container Selection : Use only designated, robust, and chemically compatible hazardous waste containers. The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[3][10]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the accumulation and disposal of this compound waste from the point of generation to its final removal by EHS professionals.
Methodology for Waste Accumulation and Disposal:
-
Designate a Waste Container : Before starting your experiment, procure a designated hazardous waste container from your institution's EHS department.
-
Label the Container : As soon as the first drop of waste is added, label the container clearly.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.[3]
-
List all other components of the waste mixture (e.g., solvents, buffers).
-
An estimate of the concentration of each component.
-
The date of initial accumulation.
-
The name of the principal investigator or laboratory.
-
-
Collect Waste :
-
Solid Waste : Collect pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) in a designated, lined solid waste container.
-
Liquid Waste : Collect solutions containing this compound in a designated liquid waste container.
-
-
Secure Storage : Keep the waste container tightly sealed when not in use.[1][10] Store it in a designated satellite accumulation area within the laboratory where it was generated. This area must have secondary containment to capture any potential leaks.[3]
-
Arrange for Pickup : Once the container is full (not exceeding 90% capacity[10]) or you have finished the project generating the waste, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for removal.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Alert : Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill :
-
Collect Waste : Place all contaminated absorbent material and cleanup supplies into a designated hazardous waste container.[3]
-
Decontaminate : Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water.[3] Collect all decontamination materials as hazardous waste.
-
Dispose : Label the cleanup waste container appropriately and arrange for disposal through your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.
- SAFETY DATA SHEET: 8-Hydroxyquinoline. Sigma-Aldrich.
- SAFETY DATA SHEET: 8-Nitroquinoline. Thermo Fisher Scientific.
- 8-Nitroquinoline PubChem CID 11830.
- SAFETY DATA SHEET: 8-Hydroxyquinoline. Thermo Fisher Scientific.
- Safety D
- 8-Nitroquinoline SDS. ECHEMI.
- Safety D
- Safety Data Sheet: 8-Hydroxyquinoline. Santa Cruz Biotechnology.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- NIH Waste Disposal Guide 2014: Chemical Waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. ethz.ch [ethz.ch]
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 8-Nitroquinolin-3-ol
This guide provides essential safety protocols for the handling and disposal of 8-Nitroquinolin-3-ol. Given the limited specific toxicological data for this compound, the following procedures are grounded in the established hazards of structurally related nitroaromatic and quinoline compounds and adhere to the principles of prudent laboratory practice. This document is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Analysis and Risk Mitigation
Before handling this compound, a thorough understanding of its potential hazards is critical. Based on data from analogous compounds like 8-Nitroquinoline, a comprehensive risk assessment is necessary. The primary risks stem from the compound's anticipated toxicity, potential for mutagenicity, and irritant properties.[1][2]
The quinoline scaffold is a common motif in bioactive molecules, while the nitroaromatic functional group is frequently associated with genotoxic and mutagenic effects.[1] Therefore, treating this compound with a high degree of caution is imperative until specific toxicological data becomes available.
Anticipated Hazard Profile
The hazard classifications below are extrapolated from data on 8-Nitroquinoline and serve as a conservative baseline for safety planning.[1][2][3]
| Hazard Classification | Category | Anticipated Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Skin Corrosion / Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage / Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1][2][3] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2][3] |
Risk Assessment Workflow
A systematic approach to risk assessment ensures all potential hazards are identified and controlled. Each experimental phase involving this compound must be preceded by this evaluation.
Caption: Risk assessment workflow for handling hazardous compounds.
Required Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. It must be used in conjunction with primary engineering controls, principally a certified chemical fume hood.
PPE Requirements by Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double nitrile gloves | Chemical splash goggles AND face shield | Full-buttoned lab coat, chemical-resistant apron | Not required if performed within a certified chemical fume hood. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles AND face shield | Full-buttoned lab coat, chemical-resistant apron | Not required if performed within a certified chemical fume hood. |
| Running Reaction / Analysis | Double nitrile gloves | Chemical splash goggles | Full-buttoned lab coat | Not required if performed within a certified chemical fume hood. |
| Handling Waste | Double nitrile gloves | Chemical splash goggles | Full-buttoned lab coat | Not required if performed within a certified chemical fume hood. |
-
Hand Protection : Always wear two pairs of nitrile gloves. This practice, known as double-gloving, significantly reduces the risk of exposure during glove removal. If a splash occurs, the outer glove can be removed and replaced without exposing the skin. Inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[4] A face shield must be worn over the goggles during operations with a high risk of splashing, such as when handling bulk quantities or preparing solutions.[4]
-
Body Protection : A clean, full-buttoned laboratory coat is the minimum requirement. For tasks involving quantities greater than a few milligrams or with a higher splash potential, a chemical-resistant apron provides an additional layer of protection. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][5]
-
Respiratory Protection : All handling of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of the powder.[1] If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator with particulate filters (e.g., an N95 or P100) is required.[1]
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes the risk of accidental exposure and release.
Step-by-Step Protocol for Weighing and Dissolution
-
Preparation : Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.
-
Designate Area : Clearly define a workspace within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing :
-
Use an anti-static weigh boat or creased weigh paper to contain the solid.
-
Use a dedicated spatula for this compound.
-
Carefully transfer the desired amount, avoiding any actions that could generate dust. Do not "tap" the spatula on the side of the vial.
-
Close the primary container immediately after weighing.
-
-
Dissolution :
-
Place a stir bar in the receiving flask containing the solvent.
-
Gently transfer the weighed solid into the flask.
-
If using weigh paper, a small amount of solvent can be used to rinse any residual powder into the flask.
-
Cap the flask and begin stirring.
-
-
Initial Cleanup : Fold the weigh paper/boat and any contaminated wipes inward and place them directly into a labeled hazardous waste bag located within the fume hood.
Caption: Safe weighing and dissolution workflow for powdered compounds.
Emergency Procedures
Preparation is key to managing accidental spills or exposures effectively.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves.[1][6] Seek immediate medical attention.[6]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][6]
-
Inhalation : Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[1][6]
-
Small Powder Spill (<100 mg) :
-
Do NOT use a dry brush or towel, as this will aerosolize the powder.
-
Gently cover the spill with paper towels.
-
Lightly wet the paper towels with water to dampen the powder.
-
Carefully wipe the spill from the outside in, placing the used towels into a labeled hazardous waste bag.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill : Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Restrict access to the area until the cleanup is complete.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and future exposures.
-
Decontamination : All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container, followed by a thorough wash with soap and water. Work surfaces within the fume hood should be wiped down with a solvent and then cleaned with soap and water at the end of each procedure.
-
Waste Disposal : All materials contaminated with this compound are considered hazardous waste.[7] This includes:
-
Excess or unwanted solid compound.
-
Contaminated gloves, weigh paper, bench liners, and paper towels.
-
Solvent rinses from decontamination procedures.
-
Empty stock bottles.
All waste must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container. Follow your institution's specific guidelines for chemical waste pickup and disposal. Do not pour any material containing this compound down the drain.[1][7]
-
References
- 8-Nitroquinoline Safety Data Sheet. (2025, December 22). [Source Not Available].
- Safety Data Sheet - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.
- 8-Nitroquinoline SDS. (2019, July 15). ECHEMI. This document lists hazard statements and precautionary measures for handling 8-nitroquinoline.
- Safety Data Sheet. (2010, September 6). [Source Not Available]. This SDS for 8-Hydroxyquinoline provides detailed first-aid measures and handling instructions.
- 8-Nitroquinoline PubChem Entry. National Center for Biotechnology Information.
- Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency. General guidance on the levels of personal protective equipment.
- Safety Data Sheet. (2025, February 5). Tokyo Chemical Industry. Provides safety information for 8-Nitroquinoline, including first-aid and handling measures.
- Safety Data Sheet. (2025, September 16). Thermo Fisher Scientific. SDS for the related compound 8-Hydroxy-5-nitroquinoline.
- Personal Protective Equipment (PPE). CHEMM. Provides general information on PPE ensembles for chemical exposures.
- Safety Data Sheet. (2021, December 24). [Source Not Available].
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Details the selection criteria for eye, face, and body protection against chemical hazards.
- Safety Data Sheet: 8-Quinolinol. Carl ROTH.
- PPE Solutions for Chemical Industries. 3M.
- How to Choose PPE for Chemical Work. (2025, October 23). [Source Not Available]. General guide on selecting appropriate PPE based on chemical hazards and exposure scenarios.
- 8-HYDROXYQUINOLINE Safety Data Sheet. (2024, March 18). Elemental Microanalysis.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
